molecular formula C7H4ClIO B1630473 2-Iodobenzoyl chloride CAS No. 609-67-6

2-Iodobenzoyl chloride

Cat. No.: B1630473
CAS No.: 609-67-6
M. Wt: 266.46 g/mol
InChI Key: MVIVDSWUOGNODP-UHFFFAOYSA-N
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Description

2-Iodobenzoyl chloride is a useful research compound. Its molecular formula is C7H4ClIO and its molecular weight is 266.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-iodobenzoyl chloride
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InChI

InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MVIVDSWUOGNODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060573
Record name Benzoyl chloride, 2-iodo-
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Molecular Weight

266.46 g/mol
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Physical Description

Off-white solid; mp = 27-32 deg C; [Alfa Aesar MSDS]
Record name 2-Iodobenzoyl chloride
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CAS No.

609-67-6
Record name 2-Iodobenzoyl chloride
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Record name Benzoyl chloride, 2-iodo-
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Record name Benzoyl chloride, 2-iodo-
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Record name Benzoyl chloride, 2-iodo-
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Record name 2-iodobenzoyl chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzoyl chloride is a pivotal reagent in the landscape of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates the reactivity of an acyl chloride with the synthetic versatility of an aryl iodide. This unique combination makes it a valuable building block for the construction of complex molecular architectures, including isoindolin-1-ones and other heterocyclic systems of pharmaceutical interest. A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its safe handling, effective use in chemical reactions, and the development of robust and scalable synthetic protocols. This guide provides a comprehensive overview of the essential physical and chemical characteristics of this compound, offering insights into the practical application of this data in a research and development setting.

Core Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction setup to purification and storage. These intrinsic characteristics are summarized in the table below and discussed in detail in the subsequent sections.

PropertyValueSource(s)
Molecular Formula C₇H₄ClIO[1]
Molecular Weight 266.46 g/mol [1]
CAS Number 609-67-6[1]
Appearance White to light yellow or cream-colored crystalline solid, powder, or lumps.[2][2]
Melting Point 27-32 °C (80.6-89.6 °F)[1]
Boiling Point 105-106 °C at 1 mmHg
Density 1.932 g/cm³[3]
Refractive Index 1.635[4]
Flash Point > 110 °C (> 230 °F)[3][5]
In-depth Discussion of Physicochemical Properties

Melting and Boiling Point: The relatively low melting point of this compound means that it can exist as either a solid or liquid at or near ambient laboratory temperatures. This is a critical consideration for its storage and handling. The boiling point, reported at a reduced pressure of 1 mmHg, is significantly high, indicating that vacuum distillation is the preferred method for purification to prevent thermal decomposition at atmospheric pressure. The presence of the heavy iodine atom contributes to its high molecular weight and, consequently, its elevated boiling point compared to simpler benzoyl chlorides.

Density: With a density of 1.932 g/cm³, this compound is significantly denser than water.[3] This property is relevant during aqueous workups, where it will constitute the lower organic layer if dissolved in a dense, water-immiscible solvent.

Solubility Profile: this compound reacts with water and alcohols.[3][4] It is soluble in a range of common organic solvents, including toluene, benzene, diethyl ether, and ethanol.[4] It is also miscible with dichloromethane and ethyl acetate, but only sparingly soluble in aliphatic hydrocarbons like hexane.[2] The choice of solvent for a reaction involving this compound is therefore critical and should be aprotic to avoid unwanted side reactions.

Figure 1: Solubility profile of this compound.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for verifying the identity and purity of this compound. The following sections detail the expected spectral data.

TechniqueKey Data PointsSource(s)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.08, 8.05, 7.51, 7.25[6]
¹³C NMR Aromatic region: ~125-150 ppm, Carbonyl carbon: ~165-170 ppm (predicted)[7][8]
IR Spectroscopy C=O stretch: ~1770-1790 cm⁻¹ (strong), C-Cl stretch: ~800-600 cm⁻¹ (strong), Aromatic C=C stretch: ~1600-1450 cm⁻¹ (medium)[9]
Mass Spectrometry (EI)m/z: 266 (M⁺), 231 ([M-Cl]⁺, base peak), 203, 76[1][6]
Interpretation of Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring.[6] The signals at the downfield end of the spectrum (δ 8.08 and 8.05 ppm) are likely due to the protons ortho and para to the electron-withdrawing benzoyl chloride group, while the signals at δ 7.51 and 7.25 ppm would correspond to the other two aromatic protons.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by several signals in the aromatic region (approximately 125-150 ppm).[7][8] A key diagnostic peak is the carbonyl carbon of the acyl chloride, which is expected to appear significantly downfield, typically in the range of 165-170 ppm.[8]

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most prominent feature will be a strong absorption band in the region of 1770-1790 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride.[9] Other characteristic absorptions include a strong C-Cl stretch between 800 and 600 cm⁻¹, and several medium-intensity bands in the 1600-1450 cm⁻¹ region due to the aromatic C=C bond stretching vibrations.[9]

Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at an m/z of 266, corresponding to the molecular weight of the compound.[1][6] The base peak is typically observed at m/z 231, which results from the loss of a chlorine atom to form the stable 2-iodobenzoyl cation.[1][6] Other significant fragments may be observed at m/z 203 and 76.[1][6]

G cluster_0 Spectroscopic Analysis Workflow start This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS end Structural Confirmation & Purity Assessment NMR->end Proton & Carbon Environment IR->end Functional Groups MS->end Molecular Weight & Fragmentation

Figure 2: Workflow for Spectroscopic Analysis.

Experimental Protocols for Property Determination

The following are generalized, yet detailed, protocols for the determination of key physical properties of this compound.

Protocol 1: Determination of Melting Point

Objective: To accurately determine the melting point range of this compound as an indicator of purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): Perform a rapid heating to approximate the melting point.

  • Accurate Determination: Allow the apparatus to cool and then heat at a rate of 1-2 °C per minute near the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Causality and Experimental Choice: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A sharp melting range (typically < 2 °C) is indicative of high purity.

Protocol 2: Determination of Boiling Point at Reduced Pressure

Objective: To determine the boiling point of this compound under vacuum to prevent decomposition.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Sample and Boiling Chips: Place a small amount of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Vacuum Application: Gradually apply a vacuum to the system, monitoring the pressure with a manometer.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Observation and Recording: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb, along with the corresponding pressure.

  • Correction to Standard Pressure (Optional): The boiling point at atmospheric pressure can be estimated using a nomograph, but this is often not necessary as the boiling point at a specific reduced pressure is a valid physical constant.

Causality and Experimental Choice: Many organic compounds, especially those with high molecular weights or sensitive functional groups like acyl chlorides, decompose at their atmospheric boiling points. Reduced pressure distillation lowers the boiling point, allowing for purification without degradation.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard InformationDetailsSource(s)
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P405, P501[1]

Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

  • As it reacts with water, ensure all glassware and equipment are scrupulously dry.

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and dark place.[3]

  • To prevent hydrolysis from atmospheric moisture, it is best stored under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Recommended storage temperature is between 2-8 °C.[3]

Conclusion

The physical properties of this compound are integral to its successful application in organic synthesis and drug discovery. Its melting and boiling points guide purification strategies, its solubility profile dictates appropriate reaction conditions, and its spectroscopic signature provides a means for identity and purity confirmation. Adherence to strict safety and handling protocols is paramount due to its corrosive and reactive nature. This in-depth guide provides the foundational knowledge required for researchers, scientists, and drug development professionals to utilize this versatile reagent effectively and safely in their endeavors.

References

An In-depth Technical Guide to 2-Iodobenzoyl Chloride (CAS No. 609-67-6): Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Iodobenzoyl chloride, a pivotal reagent in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into its core chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific literature and practical application insights.

Core Identity and Chemical Structure

This compound, registered under CAS number 609-67-6, is an acyl halide characterized by a benzoyl chloride backbone with an iodine atom at the ortho-position.[1] This specific substitution pattern imparts unique reactivity, making it a valuable building block for complex molecular architectures. The iodine atom can participate in various cross-coupling reactions, while the acyl chloride group serves as a highly reactive electrophile for introducing the 2-iodobenzoyl moiety.[2][3]

The fundamental identifiers for this compound are summarized below:

IdentifierValue
CAS Number 609-67-6[1][4]
Molecular Formula C₇H₄ClIO[1]
Molecular Weight 266.46 g/mol [1][5]
IUPAC Name This compound[1][6]
InChI InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H[1][5]
InChIKey MVIVDSWUOGNODP-UHFFFAOYSA-N[1][6]
SMILES C1=CC=C(C(=C1)C(=O)Cl)I[1][6]

Below is a diagram illustrating the chemical structure of this compound.

G start 2-Iodobenzoic Acid (Starting Material) process Reflux Reaction (Heat) start->process Mix reagent Thionyl Chloride (SOCl₂) (Chlorinating Agent) reagent->process byproducts Gaseous Byproducts (SO₂ + HCl) process->byproducts Evolved purification Vacuum Concentration (Removal of excess SOCl₂) process->purification Upon completion product This compound (Final Product) purification->product Yields

References

A Comprehensive Technical Guide to the Synthesis of 2-Iodobenzoyl Chloride from 2-Iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth exploration of the synthesis of 2-iodobenzoyl chloride, a critical building block in modern organic and medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to provide a foundational understanding of the reaction mechanism, the rationale behind procedural choices, and the critical safety protocols required for a successful and safe synthesis.

Strategic Importance of this compound

This compound is a highly versatile bifunctional reagent. The acyl chloride group provides a reactive handle for nucleophilic acyl substitution, enabling the facile construction of amides, esters, and ketones.[1] Simultaneously, the ortho-iodine substituent is a key participant in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions.[2] This dual reactivity makes it an invaluable intermediate for synthesizing complex pharmaceutical compounds, agrochemicals, and advanced materials.[2][3] It is also a precursor for the preparation of novel cyclic derivatives of pentavalent iodine, which are powerful oxidizing agents in their own right.[4]

The Chlorination Reaction: Mechanistic Underpinnings

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. It replaces the poor leaving group of the carboxylic acid (hydroxyl, -OH) with an excellent leaving group (chloride, -Cl), thereby activating the carbonyl group for subsequent nucleophilic attack. While several chlorinating agents exist, thionyl chloride (SOCl₂) is overwhelmingly favored for this particular synthesis due to its efficacy and the convenient nature of its byproducts.[2][5]

The reaction between 2-iodobenzoic acid and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway:

  • Activation of Thionyl Chloride: The lone pair of electrons on the hydroxyl oxygen of 2-iodobenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[6]

  • Formation of a Chlorosulfite Intermediate: Following the initial attack and a proton transfer, a chloride ion is eliminated from the sulfur atom, resulting in the formation of a reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[5][6]

  • Nucleophilic Attack and Tetrahedral Intermediate: A chloride ion (generated in the previous step or present from the reagent) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[6] This forms a transient tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This concerted step results in the elimination of the leaving group, which fragments into stable and volatile gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5] The expulsion of these gases helps drive the reaction to completion according to Le Châtelier's principle.

Below is a diagrammatic representation of the reaction mechanism.

Reaction_Mechanism Mechanism: 2-Iodobenzoic Acid to this compound RCOOH 2-Iodobenzoic Acid Intermediate1 Acyl Chlorosulfite Intermediate RCOOH->Intermediate1 Attack on S SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + Cl⁻ Attack RCOCl This compound Intermediate2->RCOCl Collapse SO2 Sulfur Dioxide (SO₂) Intermediate2->SO2 Elimination HCl Hydrogen Chloride (HCl) Intermediate2->HCl Elimination Cl_ion Cl⁻ Cl_ion->Intermediate2

Caption: Reaction mechanism for the synthesis of this compound.

Comparative Data on Chlorinating Agents

The choice of reagent is a critical decision in synthesis design. The following table provides a comparative summary of common chlorinating agents for converting carboxylic acids to acyl chlorides, justifying the prevalent use of thionyl chloride.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)Phosphorus Pentachloride (PCl₅)
Reaction Conditions Neat or in an inert solvent, reflux (e.g., ~80°C).[4][7]Inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMF, often at room temperature.Neat or in an inert solvent, often requires heating.
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)POCl₃(l), HCl(g)
Work-up & Purity Byproducts are gaseous and easily removed. Excess reagent is volatile and removed under vacuum, often yielding a high-purity product directly.[4]Byproducts are gaseous. Requires careful control to avoid side reactions from the DMF catalyst.Liquid byproduct (POCl₃, b.p. 106°C) can be difficult to separate from the desired product, often requiring fractional distillation.
Safety & Handling Corrosive, toxic, moisture-sensitive. Reacts violently with water. Byproducts are toxic gases.Highly toxic and corrosive. Byproduct (CO) is highly toxic.Corrosive solid, reacts violently with water.
Expert Rationale Highly Recommended. The volatility of both the excess reagent and all byproducts simplifies purification immensely, making it the most efficient choice for this specific synthesis.A viable, milder alternative, but the requirement for a catalyst and potential side reactions add complexity.Generally avoided unless necessary. The difficulty in removing the POCl₃ byproduct makes it less practical for routine preparations.

Field-Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound in quantitative yield.[4] All operations must be conducted within a certified chemical fume hood.

Materials and Equipment
  • Chemicals: 2-Iodobenzoic acid (≥98%), Thionyl chloride (≥99%).

  • Equipment: Round-bottomed flask (appropriately sized for the scale), magnetic stir bar, reflux condenser, gas inlet adapter, heating mantle, oil bath, and a vacuum source (e.g., rotary evaporator).

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of dry, inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[7]

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Synthesis start Start: Assemble Dry Glassware under N₂ Atmosphere charge_reagents Charge Flask with: 1. 2-Iodobenzoic Acid 2. Thionyl Chloride (excess) start->charge_reagents reflux Heat to Reflux (e.g., 80-85°C Oil Bath) for 2-3 hours charge_reagents->reflux monitor Monitor Reaction (Cessation of gas evolution) reflux->monitor cool Cool Reaction Mixture to Room Temperature monitor->cool remove_excess Remove Excess SOCl₂ via Vacuum Distillation (Rotary Evaporator) cool->remove_excess product Obtain Crude Product (Often >95% Purity) remove_excess->product purify Optional: High-Vacuum Distillation for Ultra-High Purity product->purify If required end Final Product: This compound product->end purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a pre-dried round-bottomed flask equipped with a magnetic stir bar, add 2-iodobenzoic acid (1.0 eq). The flask should be fitted with a reflux condenser connected to a gas bubbler (to monitor gas evolution) and an inert gas line.

  • Reagent Addition: Working in a fume hood, carefully add an excess of thionyl chloride (approx. 5-10 equivalents). The excess thionyl chloride serves as both the reagent and the solvent, ensuring the reaction goes to completion.[4]

  • Reflux: With gentle stirring, heat the reaction mixture to reflux (oil bath temperature of approximately 80-85°C) for 2-3 hours.[4][7] A steady evolution of HCl and SO₂ gas should be observed. The reaction is typically complete when the gas evolution ceases.

  • Work-up: After cooling the mixture to room temperature, the excess thionyl chloride must be removed. This is best accomplished using a rotary evaporator.[4][7] Caution: The initial application of vacuum should be done slowly and carefully to prevent bumping.[7] The vapors should be passed through a base trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic gases.

  • Isolation and Purification: After complete removal of the volatile thionyl chloride, the this compound is obtained as a white to pale yellow crystalline solid or oil that may solidify upon standing.[4] For most applications, this crude product is of sufficient purity. For applications requiring higher purity, the product can be distilled under high vacuum (b.p. 105-106 °C at 1 mmHg).

Product Characterization Data
PropertyValueSource(s)
Molecular Formula C₇H₄ClIO[4][8]
Molecular Weight 266.46 g/mol [8]
Appearance White to pale yellow crystalline solid or lump.[4][9]
Melting Point 27-31 °C[4]
Boiling Point 105-106 °C / 1 mmHg[4]
IR Spectroscopy Characteristic C=O stretch for an acyl chloride expected around 1780-1815 cm⁻¹.[8]
¹H NMR Spectral data is available for confirmation of structure.[10]
Solubility Soluble in toluene and other organic solvents; reacts with water.[3][4]

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with these hazardous materials.

  • Hazard Overview:

    • Thionyl Chloride: Highly toxic, corrosive, and a lachrymator. It reacts violently with water to release large quantities of toxic HCl and SO₂ gas. Causes severe chemical burns upon contact.[11][12]

    • This compound: Corrosive, causing severe skin burns and eye damage.[8] It is moisture and light-sensitive and will react with water to produce 2-iodobenzoic acid and HCl.[4][8]

  • Engineering Controls: All manipulations must be performed inside a well-ventilated chemical fume hood.[12] An emergency shower and eyewash station must be immediately accessible.[11][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[11]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Spill and Waste Management:

    • Spills: Absorb small spills with an inert, dry material like vermiculite or dry sand.[11][13] Do NOT use water or combustible materials.

    • Waste Disposal: Unused thionyl chloride must be quenched carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or calcium hydroxide. All waste must be disposed of as hazardous material in accordance with local and federal regulations.[11]

Conclusion

The synthesis of this compound from 2-iodobenzoic acid using thionyl chloride is a robust, efficient, and high-yielding procedure. Its success hinges on a thorough understanding of the underlying reaction mechanism, the strict maintenance of anhydrous conditions, and an unwavering commitment to safety. When executed with precision and care, this method provides reliable access to a key chemical intermediate, empowering further innovation in pharmaceutical and materials science research.

References

A Comprehensive Technical Guide to the Solubility of 2-Iodobenzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 2-iodobenzoyl chloride, a crucial reagent in organic synthesis. Recognizing the frequent absence of comprehensive quantitative solubility data in literature, this document focuses on delivering both qualitative understanding and a robust experimental framework. By combining theoretical principles with practical methodologies, this guide empowers researchers to make informed decisions regarding solvent selection, reaction design, and purification strategies involving this compound.

Introduction: The Synthetic Versatility and Physicochemical Profile of this compound

This compound (C₇H₄ClIO) is an acyl chloride distinguished by the presence of an iodine atom at the ortho position of the benzoyl group.[1] This substitution pattern imparts unique reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its utility is frequently demonstrated in palladium-catalyzed reactions and in the preparation of novel cyclic derivatives.[2]

A solid at room temperature, this compound presents as a white to light yellow crystalline powder.[2][3] Key physical properties are summarized in Table 1. A critical characteristic of this compound, like other acyl chlorides, is its high reactivity, particularly its sensitivity to moisture.[3][4] It readily reacts with water, leading to its decomposition.[3][4] This reactivity necessitates careful handling and storage under inert and anhydrous conditions.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 609-67-6[3]
Molecular Formula C₇H₄ClIO[3]
Molecular Weight 266.46 g/mol [3]
Melting Point 27-31 °C (lit.)[3]
Boiling Point 105-106 °C at 1 mmHg (lit.)[3]
Appearance White to light yellow powder or lump[2][3]
Water Solubility Reacts with water[3]

Understanding Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.

For this compound, several key molecular features influence its solubility in organic solvents:

  • Polarity: The carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond introduce significant polarity to the molecule.

  • Aromatic Ring: The benzene ring is largely nonpolar and capable of engaging in π-π stacking interactions.

  • Iodine Atom: The large and polarizable iodine atom can participate in halogen bonding and van der Waals interactions.

The overall solubility in a given solvent will depend on the balance of these interactions. Aprotic solvents, which lack acidic protons, are generally preferred for dissolving this compound due to its reactivity with protic solvents like alcohols.

Qualitative Solubility Profile of this compound

While quantitative solubility data for this compound is scarce in publicly available literature, several sources provide qualitative descriptions of its solubility in common organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

SolventTypeQualitative SolubilityReference(s)
Toluene Aromatic, NonpolarSoluble[3][4]
Benzene Aromatic, NonpolarSoluble[3]
Dichloromethane Halogenated, Polar AproticSoluble[1]
Diethyl Ether Ether, Polar AproticSoluble[1][3]
Ethanol Alcohol, Polar ProticSoluble, but reacts[3]

The solubility in nonpolar aromatic solvents like toluene and benzene is likely driven by favorable van der Waals forces and potential π-π interactions with the benzene ring of this compound. In polar aprotic solvents such as dichloromethane and diethyl ether, dipole-dipole interactions between the solvent and the polar functionalities of the solute contribute significantly to dissolution.

It is crucial to reiterate that while this compound may dissolve in ethanol, a chemical reaction (esterification) will occur.[3] Therefore, alcohols are generally unsuitable as solvents for reactions where the acyl chloride functionality is intended to be preserved.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the lack of quantitative data, researchers often need to determine the solubility of this compound in specific solvents for their applications. The isothermal equilibrium method is a reliable technique for this purpose. The following protocol is adapted for the specific challenges posed by a reactive compound like this compound.

Principle of the Isothermal Equilibrium Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the supernatant represents the solubility at that temperature.

Causality Behind Experimental Choices
  • Inert Atmosphere: Due to the moisture sensitivity of this compound, all steps must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Anhydrous Solvents: The use of dry solvents is critical to avoid reaction with the acyl chloride.

  • Equilibration Time: Sufficient time is required to ensure that a true equilibrium between the dissolved and undissolved solute is established.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately measured temperature is paramount.

  • Quantification Method: A reliable and validated analytical method is necessary to accurately determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) with a derivatization step is a highly suitable technique for acyl chlorides.

Detailed Step-by-Step Methodology

Diagram 1: Experimental Workflow for Solubility Determination

G A 1. Preparation of Supersaturated Solution (Excess this compound in anhydrous solvent under N2) B 2. Equilibration (Constant temperature agitation for 24-48h) A->B C 3. Phase Separation (Allow solid to settle) B->C D 4. Sample Withdrawal & Filtration (Syringe with 0.22 µm PTFE filter) C->D E 5. Derivatization (Reaction with a suitable agent, e.g., an aniline derivative) D->E F 6. Quantification by HPLC (Analysis of the stable derivative) E->F G 7. Calculation of Solubility F->G G cluster_0 Handling cluster_1 Storage cluster_2 Emergency Procedures A Use in a well-ventilated fume hood B Wear appropriate PPE: - Chemical resistant gloves - Safety goggles and face shield - Lab coat A->B C Avoid inhalation of dust and vapors B->C D Handle under inert atmosphere C->D E Store in a tightly sealed container F Keep in a cool, dry, and well-ventilated area E->F G Protect from moisture and light F->G H Store under an inert gas G->H I In case of contact, immediately flush skin or eyes with water for at least 15 minutes J In case of inhalation, move to fresh air I->J K Seek immediate medical attention J->K

References

Theoretical Investigation of 2-Iodobenzoyl Chloride Reaction Mechanisms: A Computational Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodobenzoyl chloride is a pivotal bifunctional reagent in modern organic synthesis, featuring a highly reactive acyl chloride for nucleophilic substitution and an ortho-iodide that serves as a versatile synthetic handle for cross-coupling, radical, and rearrangement reactions.[1][2] This dual reactivity, while synthetically powerful, presents a complex mechanistic landscape. This guide provides a comprehensive theoretical framework for investigating the reaction mechanisms of this compound, leveraging the predictive power of computational quantum chemistry. We will explore the primary reaction pathways—nucleophilic acyl substitution, radical-mediated transformations, and potential molecular rearrangements—elucidating how theoretical calculations can provide profound insights into transition states, reaction energetics, and kinetic feasibility, thereby guiding experimental design and optimization.

Introduction: The Dichotomous Reactivity of this compound

Acyl chlorides are among the most reactive carboxylic acid derivatives, prized for their ability to readily acylate a wide range of nucleophiles.[3][4] The reactivity of the acyl chloride functional group stems from the significant electrophilicity of the carbonyl carbon, which is inductively activated by both the oxygen and chlorine atoms.[4] The chloride anion's stability makes it an excellent leaving group, facilitating nucleophilic addition-elimination reactions.[2]

The uniqueness of this compound lies in the strategic placement of an iodine atom on the ortho position of the benzene ring. This feature extends its synthetic utility beyond simple acylation.[5][6] The carbon-iodine bond can participate in palladium-catalyzed cross-coupling reactions, serve as a precursor for hypervalent iodine reagents, or undergo homolytic cleavage to initiate radical cascades.[1][7]

Understanding the delicate balance and interplay between these competing reaction pathways is paramount for controlling selectivity and achieving desired synthetic outcomes. Experimental elucidation of transient intermediates and high-energy transition states can be exceptionally challenging. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to dissect these complex mechanisms, providing quantitative energetic data and a detailed atomistic view of the reaction coordinates.[8]

Primary Mechanistic Pathways: A Theoretical Dissection

Nucleophilic Acyl Substitution: The Foundational Reaction

The most prevalent reaction of this compound is nucleophilic acyl substitution. This pathway proceeds via a two-step, addition-elimination mechanism.[4]

  • Nucleophilic Addition: An electron-rich nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.[9]

  • Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The C=O double bond reforms, accompanied by the expulsion of the chloride ion, a very stable leaving group.[10]

Theoretical Insights: Computational modeling of this process involves locating the transition state (TS) for the initial nucleophilic attack and the subsequent tetrahedral intermediate. The calculated activation energy (ΔG‡) provides a quantitative measure of the reaction's kinetic barrier, allowing for a comparison of reactivity with different nucleophiles (e.g., amines, alcohols, water).

Diagram 1: Generalized Nucleophilic Acyl Substitution Pathway

G cluster_0 Reactants cluster_1 Transition State 1 cluster_2 Tetrahedral Intermediate cluster_3 Products R This compound + Nu: TS1 [TS]‡ R->TS1 ΔG‡ (Addition) Int Intermediate TS1->Int P Acylated Product + Cl⁻ Int->P (Elimination)

Caption: Workflow for the nucleophilic addition-elimination mechanism.

Radical-Mediated Reactions: Harnessing the C–I Bond

The carbon-iodine bond is significantly weaker than C-Br or C-Cl bonds, making it susceptible to homolytic cleavage under thermal or photochemical conditions to generate a free radical.[7][11]

Proposed Mechanism:

  • Initiation: Homolysis of the C–I bond generates a 2-chlorocarbonylphenyl radical. This step can be facilitated by heat, UV light, or a radical initiator.

  • Propagation: The highly reactive aryl radical can then engage in a variety of reactions, such as abstracting a hydrogen atom from a solvent molecule or adding across a π-system to propagate a radical chain reaction.[12]

Theoretical Insights: The feasibility of this pathway can be assessed by calculating the Bond Dissociation Energy (BDE) of the C–I bond. A lower BDE suggests that radical formation is more favorable. Furthermore, computational studies can map the potential energy surface for various propagation steps, predicting the most likely radical transformations and product outcomes.[13]

Diagram 2: Hypothetical Radical Initiation and Propagation

G A This compound B 2-Chlorocarbonylphenyl Radical + I• A->B Initiation (Δ, hν) Homolytic Cleavage C Propagation Product (e.g., from H-atom abstraction) B->C Propagation + R-H

Caption: A potential pathway for radical-mediated reactions.

Rearrangement Reactions: Exploring Complex Transformations

While less common, the possibility of molecular rearrangements, particularly those mediated by hypervalent iodine intermediates, cannot be discounted.[14] A rearrangement reaction involves the migration of an atom or group within a molecule.[15][16]

Hypothetical Scenario: If this compound is converted into a hypervalent iodine species, subsequent reactions could trigger rearrangement processes like a 1,2-aryl shift. For example, reaction with an appropriate oxidant could form a transient species where the benzoyl group itself could migrate.

Theoretical Insights: Rearrangement pathways often involve high-energy, complex transition states that are nearly impossible to observe experimentally. Computational chemistry is indispensable for exploring these possibilities. By meticulously mapping the potential energy surface, researchers can determine whether a proposed rearrangement is energetically viable compared to other competing pathways like simple substitution. Key steps involve locating the rearrangement transition state and comparing its activation barrier to those of other possible reactions.

Diagram 3: Conceptual Rearrangement Pathway

G start Reactant inter Reactive Intermediate start->inter Activation ts [Rearrangement TS]‡ inter->ts ΔG‡ (rearrange) final Rearranged Product ts->final

Caption: A simplified model for a theoretical rearrangement study.

Core Protocol: A Self-Validating Computational Workflow

To ensure the trustworthiness and accuracy of theoretical predictions, a rigorous and self-validating computational protocol is essential. The following workflow outlines the standard steps for investigating a reaction mechanism using DFT.

Experimental Protocol: Standard Computational Investigation

  • Geometry Optimization:

    • Objective: To find the lowest-energy three-dimensional structure for all relevant species (reactants, intermediates, transition states, and products).

    • Method: Employ a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). The choice should be validated against experimental data or higher-level calculations where possible.

    • Causality: An accurate geometry is the foundation for all subsequent energy calculations. An incorrect structure will lead to erroneous energetic predictions.

  • Frequency Calculation:

    • Objective: To characterize the nature of the optimized stationary points and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Method: Perform a frequency calculation at the same level of theory as the optimization.

    • Self-Validation:

      • Minima (Reactants, Products, Intermediates): Must have zero imaginary frequencies.

      • Transition States (TS): Must have exactly one imaginary frequency. This imaginary frequency corresponds to the atomic motion along the reaction coordinate, confirming it as a true saddle point connecting reactants and products.

  • Transition State Confirmation (Intrinsic Reaction Coordinate - IRC):

    • Objective: To definitively connect a transition state with its corresponding reactants and products on the potential energy surface.

    • Method: An IRC calculation is initiated from the TS geometry. The calculation follows the reaction path in both forward and reverse directions.

    • Self-Validation: A successful IRC calculation must lead from the transition state downhill to the correct reactant and product minima, thereby validating the entire reaction pathway.

  • Solvation Modeling:

    • Objective: To account for the influence of the solvent on the reaction energetics, as most reactions occur in solution.

    • Method: Apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), during single-point energy calculations on the gas-phase optimized geometries.

    • Causality: Solvents can preferentially stabilize charged species (like intermediates or transition states), significantly altering the activation and reaction energies compared to the gas phase.

Diagram 4: Self-Validating Computational Workflow

G cluster_workflow Computational Protocol A 1. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B 2. Frequency Calculation A->B C Characterize Stationary Point B->C D 3. IRC Calculation (For TS only) C->D If TS (1 imag. freq) E 4. Solvation Model (e.g., PCM Single-Point Energy) C->E If Minimum (0 imag. freq) D->E F Final Gibbs Free Energy Profile E->F

Caption: A standard workflow for mechanistic investigation using DFT.

Data Synthesis: A Quantitative Comparison

Theoretical investigations yield quantitative data that allows for direct comparison of competing reaction pathways. The Gibbs free energy of activation (ΔG‡) is the critical determinant of reaction kinetics (rate), while the Gibbs free energy of reaction (ΔG_rxn) determines the thermodynamic favorability.

Table 1: Hypothetical Calculated Energy Data (kcal/mol) for Competing Pathways

Reaction PathwayNucleophile/ConditionΔG‡ (Activation Energy)ΔG_rxn (Reaction Energy)Kinetic FavorabilityThermodynamic Favorability
Nucleophilic Acyl Substitution H₂O (Hydrolysis)15.2-8.5ModerateFavorable
Nucleophilic Acyl Substitution NH₃ (Aminolysis)10.1-20.3HighVery Favorable
Radical Initiation Thermal (150 °C)35.0 (BDE)N/ALowN/A
Hypothetical Rearrangement Oxidative28.5-5.0Very LowFavorable

Note: These values are illustrative examples for comparison purposes.

Interpretation: Based on this hypothetical data, aminolysis is both kinetically and thermodynamically the most favorable pathway, proceeding much faster than hydrolysis. Radical initiation has a very high energy barrier, suggesting it would only occur under harsh conditions. The proposed rearrangement, while thermodynamically favorable, is kinetically inaccessible under normal conditions due to its high activation barrier.

Conclusion

The theoretical investigation of this compound reaction mechanisms provides indispensable insights that complement and guide experimental work. By employing rigorous computational workflows, researchers can dissect complex and competing pathways, including nucleophilic acyl substitution, radical transformations, and potential rearrangements. Quantitative data on activation and reaction energies allows for the prediction of reaction outcomes, the rationalization of observed selectivity, and the design of optimized reaction conditions. This synergy between theoretical modeling and experimental synthesis accelerates the development of novel molecules for applications in medicine and materials science.

References

The Chemistry and Application of 2-Iodobenzoyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic functionalization of aromatic systems is a cornerstone of molecular design. Among the vast arsenal of reagents available to the synthetic chemist, halogenated synthons play a pivotal role, offering a versatile entry point for a myriad of transformations. 2-Iodobenzoyl chloride, a seemingly simple molecule, is a powerful embodiment of this principle. Its unique combination of a highly reactive acyl chloride and a strategically positioned iodine atom on a benzene ring makes it an invaluable tool in the construction of complex molecular architectures. This guide aims to provide an in-depth exploration of the discovery, synthesis, and multifaceted applications of this compound, offering both foundational knowledge and practical insights for researchers at the forefront of chemical innovation.

Physicochemical Properties and Spectral Data

This compound is a white to pale yellow crystalline solid under standard conditions. It is characterized by its reactivity, particularly its sensitivity to moisture and light. Proper storage in a dark, inert atmosphere at low temperatures (2-8°C) is crucial to maintain its integrity.[1][2]

A comprehensive understanding of its spectral data is essential for reaction monitoring and product characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 609-67-6[2][3][4]
Molecular Formula C₇H₄ClIO[4][5]
Molecular Weight 266.46 g/mol [2][3][5]
Melting Point 27-31 °C (lit.)[2][6]
Boiling Point 105-106 °C at 1 mmHg (lit.)[2][6]
Density 1.932 g/cm³[1]
Appearance White to light yellow to dark green powder to lump[7]
Solubility Soluble in toluene, ethanol, ether, and benzene. Reacts with water.[1]

Table 2: Spectroscopic Data of this compound

Technique Key Data Source
¹H NMR Spectrum available[8]
¹³C NMR Spectrum available[9]
IR Spectroscopy Spectrum available[10][11]
Mass Spectrometry Electron ionization spectrum available[12]

Historical Perspective and Synthesis Evolution

While a definitive "discovery" of this compound in a singular, celebrated event is not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for benzoyl chlorides in the 19th and early 20th centuries. Early methods for the preparation of substituted benzoyl chlorides often involved the treatment of the corresponding benzoic acids with chlorinating agents like phosphorus pentachloride or thionyl chloride.[13] The synthesis of this compound likely followed these established principles, with its utility being recognized as the importance of iodine as a leaving group in cross-coupling reactions grew.

The primary and most common route for the synthesis of this compound is the chlorination of 2-iodobenzoic acid. This transformation can be efficiently achieved using two main classes of reagents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis via Thionyl Chloride

The reaction of 2-iodobenzoic acid with thionyl chloride is a widely used and cost-effective method for producing this compound.[6] The reaction typically involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux.

G cluster_0 Synthesis with Thionyl Chloride 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Intermediate Chlorosulfite Intermediate 2-Iodobenzoic_Acid->Intermediate + SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) 2-Iodobenzoyl_Chloride This compound Intermediate->2-Iodobenzoyl_Chloride + Cl⁻ (SNi) Byproducts_SO2_HCl SO₂ + HCl (gaseous byproducts) Intermediate->Byproducts_SO2_HCl

Caption: Synthesis of this compound using thionyl chloride.

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by an intramolecular nucleophilic attack by the chloride ion (SNi mechanism), resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts. The irreversible nature of the reaction, driven by the escape of the gaseous byproducts, ensures a high yield of the desired product.

Experimental Protocol: Synthesis of this compound with Thionyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reagents: To the flask, add 2-iodobenzoic acid (1.0 equivalent). Carefully add an excess of thionyl chloride (2.0-5.0 equivalents).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[6]

Synthesis via Oxalyl Chloride

Oxalyl chloride, often used in conjunction with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride for the synthesis of this compound.[14] This method is particularly advantageous for substrates that are sensitive to the high temperatures and acidic conditions generated by the thionyl chloride method.

G cluster_1 Synthesis with Oxalyl Chloride 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Acyl_Iminium_Intermediate Acyl Iminium Intermediate 2-Iodobenzoic_Acid->Acyl_Iminium_Intermediate + Vilsmeier Reagent Vilsmeier_Reagent Vilsmeier Reagent (from Oxalyl Chloride + DMF) Byproducts_CO_CO2_HCl CO + CO₂ + HCl (gaseous byproducts) Vilsmeier_Reagent->Byproducts_CO_CO2_HCl 2-Iodobenzoyl_Chloride This compound Acyl_Iminium_Intermediate->2-Iodobenzoyl_Chloride + Cl⁻

Caption: Synthesis of this compound using oxalyl chloride and catalytic DMF.

Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. The carboxylic acid then reacts with the Vilsmeier reagent to form an acyl iminium intermediate, which is subsequently attacked by a chloride ion to yield the acyl chloride. The byproducts of this reaction, carbon monoxide, carbon dioxide, and hydrogen chloride, are all gaseous, which simplifies the purification process.

Experimental Protocol: Synthesis of this compound with Oxalyl Chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents: Dissolve 2-iodobenzoic acid (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Reaction: Cool the solution in an ice bath and slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: The reaction mixture can often be used directly in the next step after the removal of the solvent and excess oxalyl chloride under reduced pressure.

  • Purification: If necessary, the product can be purified by vacuum distillation.

Comparative Analysis of Chlorinating Agents
FeatureThionyl ChlorideOxalyl Chloride
Reactivity High, often requires heatingVery high, often proceeds at room temperature
Byproducts SO₂ and HCl (gaseous)CO, CO₂, and HCl (gaseous)
Workup Removal of excess reagent by distillationRemoval of excess reagent and solvent by evaporation
Substrate Scope Broad, but can be harsh for sensitive moleculesExcellent for sensitive and complex molecules
Cost Generally more economicalMore expensive

Applications in Organic Synthesis

The synthetic utility of this compound is vast and continues to expand. Its dual functionality allows for a sequential or tandem reaction strategy, where the acyl chloride is first reacted, followed by a transformation involving the iodine atom, typically a cross-coupling reaction.

Synthesis of Bioactive Heterocycles

This compound is a key building block in the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles, many of which are scaffolds for biologically active compounds.

  • Isoindolin-1-ones: It has been used in the palladium-catalyzed synthesis of isoindolin-1-ones.[3]

  • Fused Indole Polyheterocycles: This reagent is employed in the copper-catalyzed synthesis of 1,2,3-fused indole polyheterocycles.[]

  • Benzomacrolactams: this compound derived from D-galactose has been used in the synthesis of benzomacrolactams through an 11-endo selective aryl radical cyclization.[16]

Pharmaceutical and Agrochemical Synthesis

The unique reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Quetiapine Impurity Synthesis: It is used in the synthesis of an impurity of the antipsychotic drug Quetiapine.[]

  • Precursor to Bioactive Molecules: Its derivatives are investigated as intermediates in the synthesis of various biologically active molecules.[17]

Materials Science Applications

While less documented than its applications in medicinal chemistry, this compound also finds use in materials science.

  • Polymer Synthesis: The reactivity of the acyl chloride group allows for its incorporation into polymer chains through reactions with diols or diamines. The iodine atom can then be used for post-polymerization modification, such as grafting other polymer chains or introducing functional groups via cross-coupling reactions.

Precursor for Other Reagents

This compound serves as a precursor for the synthesis of other important reagents.

  • Hypervalent Iodine Reagents: It is a starting material for the preparation of novel cyclic derivatives of pentavalent iodine, such as benziodazole oxides, which are powerful oxidizing agents.[3]

G cluster_applications Key Application Areas cluster_examples Specific Examples 2-Iodobenzoyl_Chloride This compound Heterocycles Bioactive Heterocycles 2-Iodobenzoyl_Chloride->Heterocycles Building Block Pharma_Agro Pharmaceuticals & Agrochemicals 2-Iodobenzoyl_Chloride->Pharma_Agro Intermediate Materials Materials Science 2-Iodobenzoyl_Chloride->Materials Monomer/Functionalization Reagent_Synthesis Reagent Synthesis 2-Iodobenzoyl_Chloride->Reagent_Synthesis Precursor Isoindolinones Isoindolin-1-ones Heterocycles->Isoindolinones Fused_Indoles Fused Indoles Heterocycles->Fused_Indoles Benzomacrolactams Benzomacrolactams Heterocycles->Benzomacrolactams Quetiapine_Impurity Quetiapine Impurity Pharma_Agro->Quetiapine_Impurity Functional_Polymers Functional Polymers Materials->Functional_Polymers Hypervalent_Iodine Hypervalent Iodine Reagents Reagent_Synthesis->Hypervalent_Iodine

Caption: Applications of this compound in various fields.

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[1] It is classified as a dangerous good for transport.[5] It reacts with water, releasing corrosive hydrogen chloride gas. Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when working with this compound. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound stands as a testament to the power of strategically designed reagents in advancing the frontiers of chemical synthesis. Its journey from a derivative of early benzoyl chloride preparations to a sophisticated tool in modern organic chemistry highlights the continuous evolution of the field. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is not merely academic but a practical necessity for the efficient and innovative construction of molecules that can address pressing challenges in medicine, materials, and beyond. As new synthetic methodologies continue to emerge, the utility of this versatile building block is poised to expand even further, solidifying its place in the synthetic chemist's toolkit.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoindolin-1-ones via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoindolin-1-one scaffold is a privileged heterocyclic motif prevalent in a multitude of biologically active compounds and pharmaceuticals. This document provides a comprehensive guide to the synthesis of N-substituted and 3-substituted isoindolin-1-ones utilizing a robust and versatile palladium-catalyzed intramolecular C-N bond formation. The primary focus is on the cyclization of 2-iodobenzamides, which are readily prepared from commercially available 2-iodobenzoyl chloride and a diverse range of primary amines. This guide delves into the mechanistic underpinnings of the catalytic cycle, offers detailed, field-proven experimental protocols, and presents a tabulated summary of reaction parameters for the synthesis of a variety of isoindolin-1-one derivatives.

Introduction: The Significance of the Isoindolin-1-one Core

The isoindolin-1-one core structure is a cornerstone in medicinal chemistry, forming the central framework of numerous natural products and synthetic molecules with a broad spectrum of physiological activities. Notable examples include the anxiolytic drug Pagoclone and the alkaloid Lennoxamine. The versatility of the isoindolin-1-one scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Consequently, the development of efficient and modular synthetic routes to access this important class of heterocycles is of paramount importance in drug discovery and development.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, and their application in the synthesis of nitrogen-containing heterocycles is particularly noteworthy. The intramolecular Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, provides a powerful and direct method for the construction of the isoindolin-1-one ring system from readily accessible precursors.

Reaction Principle and Mechanism

The synthesis of isoindolin-1-ones via this methodology is predicated on a palladium-catalyzed intramolecular cyclization of a 2-iodobenzamide precursor. The overall transformation can be dissected into two principal stages: the formation of the 2-iodobenzamide and the subsequent palladium-catalyzed intramolecular C-N bond formation.

1. Formation of the 2-Iodobenzamide Precursor:

The synthesis commences with the acylation of a primary amine with this compound. This is a standard nucleophilic acyl substitution reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

2. Palladium-Catalyzed Intramolecular C-N Bond Formation:

The cornerstone of this synthetic strategy is the palladium-catalyzed intramolecular cyclization of the 2-iodobenzamide. The catalytic cycle, a variant of the Buchwald-Hartwig amination, is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species. This is followed by coordination of the amide nitrogen to the palladium(II) center and subsequent deprotonation by a base to form a palladium-amido complex. The final, and often rate-determining, step is the reductive elimination of the isoindolin-1-one product, which regenerates the active palladium(0) catalyst.

Catalytic Cycle of Isoindolin-1-one Formation

Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Aryl-Pd(II)-I Aryl-Pd(II)(L)n-I Oxidative Addition->Aryl-Pd(II)-I Amide Coordination & Deprotonation Amide Coordination & Deprotonation Aryl-Pd(II)-I->Amide Coordination & Deprotonation Aryl-Pd(II)-Amido Aryl-Pd(II)(L)n-Amido Amide Coordination & Deprotonation->Aryl-Pd(II)-Amido Reductive Elimination Reductive Elimination Aryl-Pd(II)-Amido->Reductive Elimination Reductive Elimination->Pd(0)Ln Isoindolin-1-one Isoindolin-1-one Reductive Elimination->Isoindolin-1-one 2-Iodobenzamide 2-Iodobenzamide 2-Iodobenzamide->Oxidative Addition Experimental Workflow cluster_step1 Step 1: 2-Iodobenzamide Synthesis cluster_step2 Step 2: Palladium-Catalyzed Cyclization start1 Primary Amine + This compound react1 Acylation in DCM with Et3N (0°C to RT) start1->react1 workup1 Aqueous Workup react1->workup1 purify1 Purification (Recrystallization or Chromatography) workup1->purify1 product1 Pure 2-Iodobenzamide purify1->product1 start2 2-Iodobenzamide + Pd Catalyst + Ligand + Base product1->start2 Proceed to Cyclization react2 Reaction in Toluene (100-110°C, inert atm.) start2->react2 workup2 Filtration through Celite® react2->workup2 purify2 Purification (Column Chromatography) workup2->purify2 product2 Pure Isoindolin-1-one purify2->product2

2-Iodobenzoyl Chloride: A Gateway to Benziodazole Oxides for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Benziodazole Oxides

In the landscape of modern organic synthesis, hypervalent iodine reagents have carved out a significant niche as versatile and environmentally benign alternatives to traditional heavy-metal-based oxidants.[1][2] Among these, cyclic hypervalent iodine compounds, particularly benziodazole oxides, have garnered substantial interest due to their enhanced stability and unique reactivity compared to their acyclic counterparts.[1] This heightened stability, stemming from the cyclic structure that restricts pseudorotation and reductive elimination, allows for the safe handling and application of these reagents in a wide array of chemical transformations.[1] Benziodazole-based reagents have proven instrumental in the formation of esters, amides, azides, and various heterocyclic compounds, making them valuable tools for researchers in medicinal chemistry and materials science.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-iodobenzoyl chloride as a key precursor for the synthesis of benziodazole oxides. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the practical application of these powerful reagents.

The Precursor: Understanding this compound

This compound is a commercially available acid chloride that serves as the foundational building block for a diverse range of benziodazole oxides. Its structure, featuring an iodine atom ortho to the acyl chloride group, is primed for the intramolecular cyclization that forms the core benziodazole scaffold.

Safety and Handling of this compound:

It is imperative to handle this compound with appropriate safety precautions. The compound is corrosive and causes severe skin burns and eye damage.[3][4][5][6] It is also moisture-sensitive and will react with water, releasing hydrogen chloride gas.[3] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4]

PropertyValueSource
Molecular FormulaC7H4ClIO[6]
Molecular Weight266.46 g/mol [6]
AppearanceOff-white solid[6]
Melting Point27-32 °C[6]
HazardsCorrosive, moisture-sensitive[3][4][6]

Synthetic Pathway: From this compound to Benziodazole Oxides

The synthesis of benziodazole oxides from this compound is a two-step process. The first step involves the amidation of this compound to form the corresponding 2-iodobenzamide. This is followed by an oxidative cyclization to yield the desired benziodazole oxide.

Synthesis_Pathway A This compound C 2-Iodobenzamide A->C Amidation B Amine (R-NH2) B->C E Benziodazole Oxide C->E Oxidative Cyclization D Oxidizing Agent (e.g., m-CPBA, Oxone) D->E

Caption: General synthetic route from this compound to benziodazole oxides.

Part 1: Synthesis of 2-Iodobenzamides

The initial step involves the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted 2-iodobenzamide. This is a standard amidation reaction, often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Detailed Protocol: Synthesis of N-Alkyl/Aryl-2-iodobenzamides

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the amine solution dropwise to the stirred solution of this compound at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iodobenzamide.

  • The product can be further purified by recrystallization or column chromatography if necessary.

This general procedure has been successfully applied to a variety of amines, including isopropylamine, ethylamine, tert-butylamine, cyclohexylamine, and aniline, to produce the corresponding 2-iodobenzamides in high yields.[7]

Part 2: Oxidative Cyclization to Benziodazole Oxides

The second and key step is the oxidative cyclization of the 2-iodobenzamide to the benziodazole oxide. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like Oxone.[7][8]

Detailed Protocol: Synthesis of N-Substituted Benziodazole Oxides

Materials:

  • N-substituted 2-iodobenzamide (from Part 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the N-substituted 2-iodobenzamide (1.0 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • To the resulting residue, add diethyl ether to precipitate the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to afford the benziodazole oxide.[7]

This one-step procedure from readily available benzamides provides a convenient route to various benziodazolone derivatives.[7] The resulting benziodazole oxides are often stable, white solids that can be stored for extended periods.[9]

Mechanism of Benziodazole Oxide Formation

The formation of the benziodazole oxide proceeds through the oxidation of the iodine atom in the 2-iodobenzamide from its +1 oxidation state to a hypervalent +3 state. The oxygen atom from the oxidizing agent attacks the iodine center, and subsequent intramolecular cyclization with the amide nitrogen leads to the formation of the five-membered benziodazole ring.

Mechanism cluster_0 Oxidative Cyclization A 2-Iodobenzamide C Intermediate [I(III)-O Species] A->C Oxidation of Iodine B Oxidant (e.g., m-CPBA) B->C D Benziodazole Oxide C->D Intramolecular Cyclization

Caption: Simplified mechanism of benziodazole oxide formation.

Applications in Organic Synthesis

Benziodazole oxides are powerful reagents for a variety of synthetic transformations. Their stability and unique reactivity make them valuable for:

  • Oxidative Coupling Reactions: They can be used as efficient reagents for the direct condensation of carboxylic acids with alcohols or amines to form esters and amides, respectively.[9]

  • Group Transfer Reagents: Modified benziodazole oxides can act as reagents for transferring various functional groups, such as azido, trifluoromethyl, and alkynyl groups, to organic substrates.[1]

  • Nitrating Agents: Specific benziodazole-type compounds have been developed as nitrating reagents for the synthesis of nitrogen-containing heterocycles like furazans.[10]

Conclusion

This compound is a readily accessible and versatile precursor for the synthesis of a wide range of benziodazole oxides. The straightforward two-step synthetic protocol, involving amidation followed by oxidative cyclization, provides a reliable and efficient route to these stable and highly useful hypervalent iodine reagents. The unique reactivity and stability of benziodazole oxides make them indispensable tools for modern organic synthesis, enabling a variety of important chemical transformations with high efficiency and selectivity. As research in hypervalent iodine chemistry continues to expand, the utility of this compound as a gateway to this important class of reagents is certain to grow.

References

Application Note: Protocol for Sonogashira Coupling with 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Synthetic Toolbox for Complex Molecules

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and typically a copper co-catalyst, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3]

This application note provides a detailed protocol and scientific rationale for a specific and highly useful variant: the acyl Sonogashira coupling of 2-iodobenzoyl chloride. This reaction is of particular interest as it directly installs an alkynyl ketone (ynone) moiety onto a benzene ring, ortho to a carbonyl group. Ynones are valuable synthetic intermediates, readily undergoing further transformations to construct complex heterocyclic scaffolds, a common motif in biologically active molecules. The substrate, this compound, presents a unique case where the high reactivity of the acyl chloride must be managed while achieving selective cross-coupling at the C-I bond.

Core Concepts and Scientific Rationale

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

The Catalytic Cycles

Palladium Cycle:

  • Reductive Elimination: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl iodide (in this case, this compound) to form a Pd(II) complex. This is often the rate-determining step.[1]

  • Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center.

  • Reductive Elimination: The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[2]

Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.

  • Acetylide Transfer: This copper acetylide is the species that participates in the transmetalation step with the palladium complex.[1]

Experimental Workflow Overview

The following diagram outlines the general workflow for the Sonogashira coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep_reagents Prepare Reagents & Glassware (Dry, Inert Atmosphere) add_solids Add this compound, Pd Catalyst, CuI to Flask prep_reagents->add_solids add_liquids Add Solvent & Base add_solids->add_liquids add_alkyne Add Terminal Alkyne add_liquids->add_alkyne react Stir at Reaction Temperature (Monitor by TLC/GC-MS) add_alkyne->react quench Quench Reaction react->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify G pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)-I]L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)-C≡CR]L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Regeneration product Ar-C≡CR pd_complex2->product Reductive Elimination cuI CuI cu_alkyne [Cu-C≡CR] cuI->cu_alkyne Coordination & Deprotonation cu_alkyne->pd_complex1 alkyne H-C≡CR alkyne->cu_alkyne base Base base->cu_alkyne aryl_halide Ar-I (this compound) aryl_halide->pd_complex1

References

The 2-Iodobenzoyl Group: A Versatile Protecting Group for Amines and Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high fidelity. The 2-iodobenzoyl group, a derivative of the well-established benzoyl protecting group, emerges as a valuable tool for the temporary masking of amine and alcohol functionalities. Its unique electronic properties and the presence of the iodine atom offer distinct advantages in terms of stability, characterization, and potential for orthogonal deprotection strategies. This comprehensive guide provides in-depth application notes and detailed protocols for the utilization of 2-iodobenzoyl chloride as a protecting group for researchers, scientists, and professionals in drug development.

Introduction: Why Choose the 2-Iodobenzoyl Group?

The ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed under mild conditions that do not affect other functional groups.[1] The 2-iodobenzoyl group fulfills these criteria with several key advantages:

  • Enhanced Stability: The electron-withdrawing nature of the iodine atom at the ortho position increases the stability of the resulting amide or ester linkage compared to the unsubstituted benzoyl group, making it robust under various synthetic transformations.

  • UV-Active Chromophore: The presence of the iodinated benzene ring provides a strong UV chromophore, facilitating reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography.[2]

  • Potential for Orthogonal Cleavage: The carbon-iodine bond introduces a unique reactive handle, opening possibilities for deprotection under specific conditions that would not affect other common protecting groups, such as those involving palladium-catalyzed reactions.

  • Crystallinity: Benzoyl-protected compounds often exhibit enhanced crystallinity, which can aid in the purification of intermediates.

This guide will delve into the mechanistic underpinnings of protection and deprotection, provide detailed experimental protocols, and discuss the strategic applications of the 2-iodobenzoyl group in modern organic synthesis.

Mechanism of Protection and Deprotection

The protection of amines and alcohols with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acid chloride. Subsequent loss of a chloride ion and a proton (typically scavenged by a base) yields the protected 2-iodobenzoyl amide or ester.

Deprotection Strategies

The cleavage of the 2-iodobenzoyl group can be achieved under standard conditions for benzoyl group removal, primarily through hydrolysis or reduction.

  • Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide or lithium hydroxide, in a protic solvent system (e.g., methanol/water or THF/water) will hydrolyze the ester or amide bond to regenerate the free alcohol or amine.

  • Acidic Hydrolysis: While generally more stable to acid than many other protecting groups, forcing conditions with strong acids like concentrated HCl or HBr can effect deprotection.[3]

  • Reductive Cleavage: Conditions such as catalytic hydrogenolysis (H₂, Pd/C) can be employed, although the carbon-iodine bond may also be susceptible to reduction.[4] Milder reducing agents or specific catalytic systems may be required for selective cleavage.

  • Nucleophilic Cleavage: Reagents like sodium methoxide in methanol can be effective for the deprotection of benzoyl esters.[3]

The choice of deprotection method will depend on the overall synthetic strategy and the compatibility of other functional groups present in the molecule.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

General Protocol for the Protection of Primary and Secondary Amines

This protocol describes the formation of a 2-iodobenzoyl amide from a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the amine in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base dropwise to the stirred solution.

  • Slowly add a solution of this compound in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-iodobenzoyl amide.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Representative Conditions for Amine Protection

Amine TypeThis compound (eq)Base (eq)SolventTemperatureTime (h)Typical Yield (%)
Primary Aliphatic1.2Pyridine (1.5)DCM0 °C to RT485-95
Secondary Aliphatic1.3Triethylamine (2.0)THF0 °C to RT1280-90
Aniline1.1Pyridine (1.5)DCMRT290-98
General Protocol for the Protection of Alcohols

This protocol details the synthesis of a 2-iodobenzoyl ester from a primary or secondary alcohol.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or Pyridine

  • Pyridine (as solvent and base) or 4-Dimethylaminopyridine (DMAP, catalytic amount) with a stoichiometric base like triethylamine

  • Saturated aqueous copper sulfate solution (if using pyridine as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the alcohol in anhydrous DCM or pyridine under an inert atmosphere.

  • If using DCM, add pyridine or triethylamine and a catalytic amount of DMAP.

  • Cool the solution to 0 °C.

  • Add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water, saturated aqueous copper sulfate solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-iodobenzoyl ester by column chromatography or recrystallization.

Table 2: Representative Conditions for Alcohol Protection

Alcohol TypeThis compound (eq)BaseSolventTemperatureTime (h)Typical Yield (%)
Primary1.2PyridinePyridine0 °C to RT6>90
Secondary1.5Triethylamine/DMAP (cat.)DCM0 °C to RT1880-90
Phenol1.1PyridineDCMRT3>95

Deprotection Protocols

The following are general procedures for the cleavage of the 2-iodobenzoyl group.

Basic Hydrolysis of 2-Iodobenzoyl Esters and Amides

Materials:

  • 2-Iodobenzoyl protected compound (1.0 eq)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 - 5.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

Procedure:

  • Dissolve the protected compound in a mixture of MeOH or THF and water.

  • Add a solution of NaOH or LiOH in water.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, cool the mixture to 0 °C and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected alcohol or amine as necessary.

Visualization of Key Processes

To further elucidate the described methodologies, the following diagrams illustrate the core chemical transformations.

Protection_Mechanism cluster_reactants Reactants cluster_process Protection cluster_products Products Amine R-NH₂ (Amine) or R-OH (Alcohol) Nucleophilic_Attack Nucleophilic Acyl Substitution Amine->Nucleophilic_Attack IodoBzCl This compound IodoBzCl->Nucleophilic_Attack Protected_Amine R-NH-CO-C₆H₄-I (Protected Amine) Nucleophilic_Attack->Protected_Amine Base Protected_Alcohol R-O-CO-C₆H₄-I (Protected Alcohol) Nucleophilic_Attack->Protected_Alcohol Base HCl HCl Nucleophilic_Attack->HCl Deprotection_Workflow cluster_conditions Deprotection Conditions Start Protected Substrate (2-Iodobenzoyl Amide/Ester) Basic_Hydrolysis Basic Hydrolysis (NaOH or LiOH) Start->Basic_Hydrolysis Acidic_Hydrolysis Acidic Hydrolysis (conc. HCl) Start->Acidic_Hydrolysis Reductive_Cleavage Reductive Cleavage (e.g., H₂, Pd/C) Start->Reductive_Cleavage End Deprotected Amine or Alcohol Basic_Hydrolysis->End Acidic_Hydrolysis->End Reductive_Cleavage->End

References

Application Note: Enhancing LC-MS Sensitivity and Selectivity for Amines and Phenols Using 2-Iodobenzoyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative analysis of small polar molecules, such as biogenic amines and phenolic compounds, by liquid chromatography-mass spectrometry (LC-MS) is often hindered by poor chromatographic retention on reversed-phase columns and low ionization efficiency.[1][2][3] Chemical derivatization is a powerful strategy to overcome these limitations.[1][4][5] This application note provides a comprehensive guide to the use of 2-iodobenzoyl chloride as a pre-column derivatization reagent to enhance the LC-MS analysis of primary amines, secondary amines, and phenols. The addition of the 2-iodobenzoyl moiety significantly increases the hydrophobicity of polar analytes, improving their retention and separation. Furthermore, the introduction of a heavy, monoisotopic iodine atom provides a unique mass signature, facilitating analyte identification and improving detection sensitivity.[6][7] This document details the underlying chemical principles, a step-by-step protocol, and robust LC-MS/MS method parameters for successful implementation.

Introduction: The Challenge of Polar Analyte Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, prized for its sensitivity and selectivity.[8][9] However, certain classes of compounds remain challenging to analyze directly. Small polar molecules, including neurotransmitters, amino acids, and various drug metabolites, often exhibit poor retention on widely used reversed-phase (e.g., C18) columns and may ionize inefficiently in common atmospheric pressure ionization (API) sources like electrospray ionization (ESI).[1][2][10]

Chemical derivatization addresses these issues by chemically modifying the analyte to impart more favorable properties for LC-MS analysis.[5][11] An ideal derivatizing agent should react quickly and specifically under mild conditions, yield a stable product, and significantly enhance the analytical signal. This compound has emerged as a highly effective reagent that fulfills these criteria, particularly for analytes containing primary/secondary amine and phenolic hydroxyl groups.

Principle and Mechanism

The derivatization reaction is a nucleophilic acyl substitution based on the well-established Schotten-Baumann reaction.[12] Under basic conditions, the nucleophilic nitrogen of a primary or secondary amine, or the oxygen of a phenoxide ion, attacks the electrophilic carbonyl carbon of this compound. The chloride ion is displaced, forming a stable amide or ester linkage, respectively. The base (e.g., sodium carbonate) is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The key features of this derivatization are:

  • Increased Hydrophobicity: The addition of the benzoyl group makes the polar analyte significantly more nonpolar, leading to stronger interaction with the stationary phase of a reversed-phase column and thus better chromatographic retention and peak shape.

  • Enhanced Ionization: The derivatized analyte is more amenable to ionization, particularly in positive-ion ESI.

  • Unique Mass Signature: Iodine is a monoisotopic element, meaning it consists of 100% 127I.[6][13] This introduces a distinct and easily recognizable mass defect and a characteristic m/z of 127 for the iodine atom, which can be a useful diagnostic fragment ion in MS/MS analysis.[7]

A simplified reaction scheme for the derivatization of a primary amine with this compound.

Experimental Protocol

This protocol provides a robust starting point for the derivatization of analytes in biological or aqueous samples. Optimization may be required depending on the specific analyte and matrix.

Required Apparatus and Reagents
  • Apparatus: Vortex mixer, centrifuge, analytical balance, calibrated micropipettes, autosampler vials with inserts.

  • Reagents:

    • This compound (≥98% purity)

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Sodium Carbonate (Na₂CO₃), anhydrous

    • Formic Acid (FA) or Sulfuric Acid (H₂SO₄), ACS grade

    • Analyte standards and internal standards (IS), if available (isotopically labeled analogs are preferred)

Reagent Preparation
  • Sodium Carbonate Buffer (100 mM): Dissolve 1.06 g of Na₂CO₃ in 100 mL of LC-MS grade water.

  • Derivatization Reagent (2% v/v): Add 200 µL of this compound to 9.8 mL of acetonitrile in a glass vial. Prepare this solution fresh daily as acyl chlorides are moisture-sensitive.

  • Quenching/Internal Standard Solution: Prepare a stock solution of your internal standard(s) in 80:20 ACN/Water. Just before use, acidify this solution with 1% sulfuric acid or 2% formic acid.[12] This acidic solution serves to quench the reaction by neutralizing the base and hydrolyzing any remaining this compound.

Step-by-Step Derivatization Procedure

The following workflow is designed for efficiency and robustness, typically taking less than 5 minutes per sample.[12]

Workflow start Start: Sample/Standard (e.g., 20 µL) add_base 1. Add 100 mM Na₂CO₃ (10 µL) start->add_base vortex1 Vortex add_base->vortex1 add_reagent 2. Add 2% this compound in ACN (10 µL) vortex1->add_reagent vortex2 Vortex & Incubate (1 min, RT) add_reagent->vortex2 add_is 3. Add Acidic Internal Standard Solution (10 µL) to Quench vortex2->add_is vortex3 Vortex add_is->vortex3 centrifuge Centrifuge (optional) (e.g., 14,000 x g, 5 min) vortex3->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer analyze Inject into LC-MS System transfer->analyze

Experimental workflow for this compound derivatization.

Procedure Notes:

  • Ratio: A common volumetric ratio for the reaction is 2:1:1:1 of sample : base : derivatization reagent : quenching solution.[12] This may be adjusted based on sample concentration and matrix.

  • Reaction Time: The reaction is typically complete within one minute at room temperature.[12]

  • Quenching: The addition of an acidic solution is critical to stop the reaction and ensure the stability of the derivatives. Sulfuric acid has been shown to provide a higher signal for some compounds compared to formic acid.[12]

  • Sample Cleanup: For complex matrices like plasma or tissue homogenates, a protein precipitation step (e.g., with cold acetonitrile) should be performed before derivatization.[14] If necessary, solid-phase extraction (SPE) can be employed after derivatization for further cleanup and concentration.[5]

LC-MS/MS Method Parameters

The derivatized analytes are well-suited for analysis by reversed-phase chromatography coupled to a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

Parameter Typical Condition Rationale / Comment
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)The nonpolar benzoyl group provides excellent retention on C18 phases.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic mobile phase for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient Start at 5-10% B, ramp to 95% B over 5-10 minA generic gradient; must be optimized for specific analytes to ensure separation.
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns.
Column Temp. 30 - 40 °CImproves peak shape and reproducibility.
Injection Vol. 1 - 5 µLDependent on sample concentration and instrument sensitivity.

Table 1: Suggested starting parameters for LC method development.

Parameter Typical Setting Rationale / Comment
Ionization Mode Positive Electrospray (ESI+)The derivatized analytes readily form protonated molecules [M+H]⁺.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantitative analysis.[15]
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum parent ion signal.
Source Temp. 120 - 150 °CInstrument-dependent; optimize for stability and signal.
Desolvation Gas Nitrogen, 600 - 1000 L/hrInstrument-dependent; ensures efficient desolvation.
Collision Gas ArgonStandard for collision-induced dissociation (CID).

Table 2: Suggested starting parameters for MS method development.

Results and Discussion

Mass Shift and MRM Transition Development

Successful derivatization is confirmed by observing the expected mass shift. Each reactive site (primary amine, secondary amine, or phenol) will add one 2-iodobenzoyl group, resulting in a mass increase of 231.96 Da (C₇H₄IO). A primary amine has two reactive protons and can potentially be di-substituted, leading to a mass increase of 463.92 Da , though mono-substitution is more common under these rapid conditions.

To develop an MRM method, first determine the mass of the protonated derivatized analyte ([M+H]⁺). This will be your precursor ion (Q1 mass). Then, perform a product ion scan to identify stable, high-intensity fragment ions. A common and characteristic fragmentation is the loss of the 2-iodobenzoyl group, resulting in a product ion at m/z 232.97 or the formation of the iodobenzoyl cation at m/z 204.96 .

Analyte (Example)Functional GroupM.W. (Da)Deriv. M.W. (Da)Precursor Ion [M+H]⁺ (Q1)Product Ion (Q3)
DopaminePrimary Amine, Phenol x2153.18849.06 (Tri-subst.)850.07204.96
TryptaminePrimary Amine160.22392.18 (Mono-subst.)393.19204.96
TyrosinePrimary Amine, Phenol181.19645.11 (Tri-subst.)646.12204.96

Table 3: Example mass shifts and potential MRM transitions for common analytes. Note: The extent of derivatization (mono-, di-, tri-substitution) depends on the number of reactive sites and reaction conditions.

Conclusion

Derivatization with this compound is a rapid, simple, and highly effective strategy to significantly improve the LC-MS analysis of small polar molecules containing primary/secondary amine or phenolic functionalities.[12][16] The method enhances chromatographic retention, increases ionization efficiency, and provides a unique mass signature for confident identification. By following the detailed protocol and method development guidelines presented in this application note, researchers can achieve substantial improvements in sensitivity and selectivity, enabling the reliable quantification of challenging analytes in complex biological matrices.

References

Application Notes & Protocols: The Strategic Use of 2-Iodobenzoyl Chloride in Palladium-Catalyzed Heck Coupling Reactions for Isocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are designed for researchers, medicinal chemists, and professionals in drug development, providing an in-depth guide to the application of 2-iodobenzoyl chloride in Mizoroki-Heck coupling reactions. This document moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights into a powerful synthetic strategy.

Introduction: A Tale of Two Moieties

The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This reaction has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3] Within this context, this compound emerges as a substrate of significant strategic value. Its structure is unique, featuring two distinct reactive centers: a highly reactive aryl iodide, the classic handle for the Heck reaction, and a potent acyl chloride electrophile.

The true power of using this compound lies not in performing a standard Heck coupling, but in orchestrating a tandem reaction cascade. The ortho-positioning of the iodo and benzoyl chloride groups is perfectly arranged to facilitate an initial intermolecular Heck coupling, immediately followed by an intramolecular cyclization (lactonization). This elegant one-pot process provides direct access to isocoumarins, a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[4][5][6]

Mechanistic Insights: The Heck-Lactonization Cascade

To fully exploit this reaction, it is crucial to understand the mechanistic underpinnings. The process is not merely a Heck reaction but a sequential cascade.

The Core Catalytic Cycle

The reaction begins with the universally accepted Mizoroki-Heck catalytic cycle.[1][7][8][9] The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate.[1][9]

The cycle proceeds through four key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming an organopalladium(II) complex.[8][9]

  • Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center and subsequently inserts into the palladium-aryl bond. This step forms the critical new carbon-carbon bond and is typically syn-selective.[7][9]

  • β-Hydride Elimination: A hydrogen atom from a beta-carbon on the newly attached alkyl chain is eliminated, forming the substituted alkene product and a palladium-hydride species. This step is also syn-selective and often dictates the stereochemistry of the resulting double bond.[7][8]

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination, regenerating the active Pd(0) catalyst and forming a salt byproduct.[7][10][11]

Heck_Cycle Figure 1: The Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex L | Ar-Pd-I | L oxidative_addition->pd_complex c1 pd_complex->c1 migratory_insertion Migratory Insertion c2 migratory_insertion->c2 pi_complex Alkene-Pd Complex pi_complex->migratory_insertion Alkene beta_elimination β-Hydride Elimination pd_hydride L | H-Pd-I | L beta_elimination->pd_hydride c3 pd_hydride->c3 reductive_elimination Reductive Elimination c4 reductive_elimination->c4 c1->pi_complex c2->beta_elimination Product (Substituted Alkene) c3->reductive_elimination Base c4->pd0 Base-H⁺ + I⁻

Caption: The Mizoroki-Heck Catalytic Cycle.

The Isocoumarin Synthesis Cascade

With this compound, the reaction does not stop at the substituted alkene. The initial product is an ortho-substituted benzoyl chloride, which is primed for a rapid, intramolecular nucleophilic acyl substitution. The hydroxyl group formed during the reaction workup (or from residual water) or an alcohol solvent can attack the highly electrophilic acyl chloride, leading to a 6-membered lactone ring—the isocoumarin core. More advanced strategies, such as those involving terminal alkynes, proceed through a Sonogashira-type coupling followed by cyclization. A particularly elegant variation involves a palladium-catalyzed coupling with a terminal alkyne, followed by an intramolecular 6-endo-dig cyclization to furnish the isocoumarin directly.[6]

Isocoumarin_Synthesis Figure 2: Heck-Lactonization Cascade for Isocoumarin Synthesis start This compound + Alkene heck 1. Mizoroki-Heck Coupling (Pd(0) cat., Base) start->heck intermediate Heck Product Intermediate (ortho-substituted benzoyl chloride) heck->intermediate cyclization 2. Intramolecular Lactonization (Spontaneous or Acid/Base promoted) intermediate->cyclization product 3-Substituted Isocoumarin cyclization->product Experimental_Workflow Figure 3: Experimental Workflow for Isocoumarin Synthesis setup 1. Setup & Inerting - Assemble glassware - Purge with N₂/Ar reagents 2. Reagent Addition - Add 2-Iodobenzoic Acid, Pd/C, CuI, PPh₃, and Solvent setup->reagents degas 3. Degassing - Bubble N₂/Ar through the mixture reagents->degas addition 4. Substrate Addition - Add Et₃N (Base) - Add Phenylacetylene degas->addition reaction 5. Reaction - Heat to reflux (e.g., 80°C) - Monitor by TLC/LC-MS addition->reaction workup 6. Work-up - Cool to RT - Filter catalyst - Evaporate solvent reaction->workup purify 7. Purification - Column Chromatography workup->purify

References

Application Notes & Protocols: Stereoselective Reactions Involving 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodobenzoyl chloride is a versatile bifunctional reagent that serves as a cornerstone in modern stereoselective synthesis. Its unique structure, combining a highly reactive acyl chloride with a sterically demanding and synthetically versatile ortho-iodo substituent, enables a range of powerful asymmetric transformations. The iodo group not only provides significant steric hindrance to influence stereochemical outcomes but also acts as a crucial synthetic handle for subsequent cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of two key applications: the atroposelective acylation for constructing axially chiral biaryls and the desymmetrization of meso-diols. We present the core mechanistic principles, detailed experimental protocols, and field-proven insights to empower researchers in leveraging this reagent for the precise synthesis of chiral molecules.

Introduction: The Strategic Advantage of this compound

In the landscape of organic synthesis, the quest for enantiopure compounds is paramount, particularly in drug development where stereochemistry dictates biological activity. This compound has emerged as a reagent of significant strategic importance. Its utility stems from two primary features:

  • High Reactivity: As an acyl chloride, it readily acylates a wide range of nucleophiles, including alcohols, amines, and phenols, under mild conditions.[1] This high reactivity ensures efficient bond formation, often at low temperatures.[1]

  • Ortho-Iodo Substituent: The iodine atom at the C2 position is the key to its stereodirecting capabilities. Its large atomic radius imposes significant steric bulk, which can be exploited to control the orientation of substrates and intermediates. Furthermore, the carbon-iodine bond is a well-established linchpin for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a seamless entry point for building molecular complexity after the initial stereoselective step.[1][2]

This combination makes this compound an ideal choice for synthetic strategies that require both the creation of a stereocenter and a latent site for further elaboration.

Core Application I: Atroposelective Acylation for Axially Chiral Scaffolds

Axially chiral biaryls are privileged structures in asymmetric catalysis and medicinal chemistry.[3] Atroposelective synthesis, the selective formation of one atropisomer over another, is a primary strategy for accessing these molecules.[4] The acylation of a prochiral substrate with this compound, catalyzed by a chiral nucleophile, is a powerful method for establishing axial chirality.

Mechanistic Rationale

The core of this strategy relies on a dynamic kinetic resolution catalyzed by a chiral nucleophile, typically a derivative of 4-(dimethylamino)pyridine (DMAP). The mechanism proceeds through the following key steps:

  • Catalyst Activation: The chiral catalyst reacts with this compound to form a highly reactive and sterically defined chiral acylpyridinium intermediate.

  • Stereoselective Acylation: This intermediate preferentially acylates one of the two enantiotopic groups of the substrate (e.g., the two hydroxyl groups of a prochiral diol or the two rotameric forms of a biaryl precursor). The steric environment created by the catalyst and the bulky 2-iodobenzoyl group dictates which pathway is kinetically favored, leading to high enantioselectivity.

  • Catalyst Regeneration: The acylated product is released, and the chiral catalyst is regenerated to continue the cycle.

The diagram below illustrates the catalytic cycle for the desymmetrization of a meso-diol, a process mechanistically analogous to atroposelective acylation.

Atroposelective Acylation Cycle cluster_cycle Catalytic Cycle Catalyst Chiral Catalyst (e.g., Chiral DMAP) Acylpyridinium Chiral Acylpyridinium Intermediate Acyl_Chloride 2-Iodobenzoyl Chloride Acyl_Chloride->Acylpyridinium + Catalyst Product Enantioenriched Product Acylpyridinium->Product + Substrate HCl HCl Substrate Prochiral Substrate (e.g., meso-Diol) Product->Catalyst - Acyl Group

Caption: Generalized catalytic cycle for chiral catalyst-mediated acylation.

Protocol: Desymmetrization of cis-1,2-Cyclohexanediol

This protocol is adapted from methodologies developed for the asymmetric desymmetrization of meso-diols, a powerful application of this chemistry.[5]

Materials:

  • cis-1,2-Cyclohexanediol (meso-diol)

  • This compound

  • Chiral Catalyst (e.g., C2-symmetric chiral 4-pyrrolidinopyridine derivative)[5]

  • 2,6-Lutidine (or other non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add cis-1,2-cyclohexanediol (1.0 equiv), the chiral catalyst (0.05 equiv, 5 mol%), and anhydrous DCM (to achieve a substrate concentration of 0.2 M).

  • Cooling: Cool the resulting solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • Base Addition: Add 2,6-lutidine (1.5 equiv) to the stirred solution.

  • Acylating Agent Addition: In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at -40 °C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting diol is consumed (typically 12-24 hours).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-acylated product.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.[5]

Representative Data

The effectiveness of the desymmetrization is highly dependent on the catalyst structure, temperature, and solvent. The following table summarizes typical results for the acylation of meso-diols.

EntrySubstrateCatalyst (mol%)Temp (°C)Yield (%)ee (%)
1cis-1,2-CyclohexanediolChiral PPY (5)-408495
2cis-1,2-CyclopentanediolChiral PPY (5)-408892
3meso-HydrobenzoinChiral PPY (10)-207589

Data adapted from literature reports on desymmetrization using chiral pyrrolidinopyridine (PPY) catalysts and various acylating agents.[5]

Application II: A Precursor in Stereoselective Nucleoside Synthesis

Beyond creating stereocenters directly, this compound serves as a critical protecting and directing group. In the synthesis of 2'-modified nucleosides, it can be used to introduce a bulky group at a key position, which then directs the stereochemical outcome of a subsequent glycosylation reaction.[6]

Workflow: Neighboring Group Participation

The strategy involves using the ortho-substituted benzoyl group to control the stereochemistry of the newly formed glycosidic bond.

  • Acylation: A sugar precursor is acylated with this compound.

  • Modification: The iodo group is converted into a more functional group, such as an ortho-alkynyl group, via a Sonogashira coupling.

  • Glycosylation: The modified sugar is reacted with a nucleobase. The ortho-alkynyl benzoyl group acts as a neighboring participating group, shielding one face of the oxocarbenium ion intermediate and forcing the nucleobase to attack from the opposite face. This results in the exclusive formation of the desired β-nucleoside.[6]

  • Deprotection: The ortho-alkynyl benzoyl group can be selectively removed under mild, gold(I)-catalyzed conditions to reveal the final 2'-modified nucleoside.[6]

Nucleoside Synthesis Workflow A 1. Sugar Precursor Acylation (this compound) B 2. Sonogashira Coupling (Introduce ortho-Alkynyl Group) A->B Forms ortho-Iodo Ester C 3. Vorbrüggen Glycosylation (Stereocontrol via Neighboring Group) B->C Creates Participating Group D 4. Selective Deprotection (Gold(I) Catalysis) C->D Forms β-Glycosidic Bond E Final β-Nucleoside D->E Reveals Final Product

Caption: Workflow for stereoselective synthesis of β-nucleosides.

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that requires careful handling.[7]

  • Hazards: Causes severe skin burns and eye damage.[2][8] May cause respiratory irritation.[7] Reacts with water, potentially generating heat and corrosive HCl gas.[7][8]

  • Handling: Always handle in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents.[7]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting.[7]

Conclusion

This compound is a powerful and enabling reagent for modern stereoselective synthesis. Its ability to introduce steric bulk and a versatile synthetic handle in a single step makes it invaluable for creating chiral molecules with high precision. The protocols and applications detailed herein, from atroposelective acylations to directing group strategies in nucleoside synthesis, highlight its broad utility. By understanding the underlying mechanistic principles and adhering to proper handling procedures, researchers can effectively harness the capabilities of this reagent to advance complex synthetic challenges in chemistry, biology, and medicine.

References

Application Notes & Protocols: 2-Iodobenzoyl Chloride in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 2-iodobenzoyl chloride as a strategic reagent in Friedel-Crafts acylation. We will delve into the mechanistic underpinnings, practical advantages, and detailed experimental protocols, offering insights honed from established synthetic practices. The focus is not merely on the procedure but on the rationale behind it, empowering researchers to adapt and troubleshoot effectively.

Introduction: Beyond Standard Acylation

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, traditionally serves to install an acyl group onto an aromatic ring, forming valuable aryl ketones.[1] The reaction typically involves an aromatic compound (arene), an acylating agent like an acyl chloride, and a Lewis acid catalyst.[2][3][4]

While effective, the true potential of this reaction is unlocked through the strategic choice of reagents. This compound, a benzoyl chloride derivative with an iodine atom at the ortho position, exemplifies such a strategic choice.[5] It functions not just as an acylating agent but as a bifunctional linchpin. The highly reactive acyl chloride group drives the initial C-C bond formation, while the ortho-iodine substituent remains as a versatile synthetic handle for subsequent, more complex molecular engineering, such as palladium-catalyzed cross-coupling reactions.[6] This dual reactivity makes it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic scaffolds.[5][7]

Mechanistic Rationale and Strategic Advantages

Understanding the reaction mechanism is paramount to optimizing conditions and predicting outcomes. The use of this compound follows the classical Friedel-Crafts acylation pathway but introduces unique considerations.

The Core Mechanism: Activation and Substitution

The reaction proceeds through a well-established multi-step sequence:

  • Lewis Acid Activation: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond.[1][2]

  • Formation of the Acylium Ion: The weakened C-Cl bond cleaves to generate a resonance-stabilized acylium ion. This highly electrophilic species is the primary reactant that engages the aromatic substrate.[2][8]

  • Nucleophilic Attack: The π-electron system of the arene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forges the new carbon-carbon bond and creates a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2][9]

  • Re-aromatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the newly added acyl group. This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and yields the final 2-iodoaryl ketone product.[2][4]

Friedel-Crafts Acylation Mechanism Mechanism of Friedel-Crafts Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution reagent This compound + AlCl₃ acylium Resonance-Stabilized Acylium Ion + AlCl₄⁻ reagent->acylium Coordination & Cleavage arene Arene (Nucleophile) arenium Arenium Ion (Sigma Complex) arene->arenium Nucleophilic Attack product 2-Iodoaryl Ketone arenium->product Deprotonation (Re-aromatization)

Caption: Mechanism of Friedel-Crafts Acylation.

The 2-Iodo Advantage: A Gateway to Complexity

The primary benefit of using this compound lies in the functionality of the product. The resulting 2'-iodoaryl ketone is a uniquely valuable intermediate for several reasons:

  • Steric Influence: The bulky ortho-iodine substituent can influence the regioselectivity of the acylation on substituted arenes.

  • Post-Acylation Functionalization: The carbon-iodine bond is a prime site for a host of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the sequential and controlled introduction of aryl, alkynyl, or amino groups, enabling the rapid construction of complex molecular frameworks from a simple ketone precursor. This two-stage approach is highly convergent and atom-economical, making it attractive for drug discovery campaigns.

  • Precursor to Heterocycles: The 2'-iodoaryl ketone structure is perfectly poised for subsequent intramolecular cyclization reactions. For instance, acylation of phenols can lead to intermediates that are readily converted into xanthones, a class of compounds with significant biological activity.[10]

Experimental Protocols: A Practical Guide

Successful Friedel-Crafts acylation hinges on the rigorous exclusion of moisture, as the Lewis acid catalysts are extremely hygroscopic.

Materials and Equipment
  • Reagents: this compound, anhydrous aluminum chloride (or other suitable Lewis acid), aromatic substrate, anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), carbon disulfide (CS₂)), concentrated HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄.

  • Equipment: Oven-dried round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen or argon gas inlet, ice bath, standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).

General Protocol for Intermolecular Acylation

This protocol provides a robust starting point for the acylation of a generic arene.

  • Inert Atmosphere Setup: Assemble the oven-dried glassware and purge the system with a slow stream of dry nitrogen or argon. Maintain a positive pressure throughout the reaction.

  • Catalyst Suspension: To the reaction flask, charge anhydrous aluminum chloride (1.2 equivalents). Add anhydrous solvent (e.g., DCM) to create a stirrable suspension.

  • Cooling: Cool the suspension to 0–5 °C using an ice-water bath.[11] This is critical to control the initial exothermic reaction.

  • Reagent Addition:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent in the dropping funnel. Add this solution dropwise to the cold AlCl₃ suspension over 15-20 minutes.

    • Next, dissolve the aromatic substrate (1.0 equivalent) in anhydrous solvent and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching:

    • Upon completion, cool the reaction flask back down in an ice bath. Very carefully and slowly, quench the reaction by pouring the mixture over a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer twice with the reaction solvent (e.g., DCM).[9]

    • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.[9]

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the resulting crude ketone by either recrystallization or flash column chromatography on silica gel.

Experimental Workflow General Experimental Workflow setup 1. Inert Setup (Dry Glassware, N₂/Ar) catalyst 2. Suspend AlCl₃ in Anhydrous Solvent setup->catalyst cool 3. Cool to 0-5 °C catalyst->cool add_acyl 4a. Add this compound (Dropwise) cool->add_acyl add_arene 4b. Add Arene Substrate (Dropwise) add_acyl->add_arene react 5. React at RT (Monitor by TLC) add_arene->react quench 6. Quench with Ice/HCl react->quench extract 7. Extraction & Washing (H₂O, NaHCO₃, Brine) quench->extract dry 8. Dry & Concentrate (MgSO₄, Rotovap) extract->dry purify 9. Purify Product (Chromatography/Recrystallization) dry->purify

Caption: General Experimental Workflow.

Application Example: Synthesis of a Xanthone Precursor

The acylation of electron-rich phenols with this compound is a key step in synthesizing xanthone scaffolds. A milder Lewis acid is often employed.[10]

  • Reaction: Acylation of 1,3-dimethoxybenzene with this compound.

  • Catalyst: Boron trifluoride etherate (BF₃·OEt₂).

  • Procedure: A mixture of 1,3-dimethoxybenzene (1.0 eq), this compound (1.1 eq), and BF₃·OEt₂ (2.0 eq) is heated at 85 °C for 3 hours.[10] The reaction is then worked up using a similar aqueous procedure to yield 2',4'-dimethoxy-2-iodobenzophenone, a direct precursor for xanthone synthesis via subsequent intramolecular cyclization.

Data Summary: Reaction Conditions

The choice of catalyst and solvent is substrate-dependent. The following table provides representative conditions for the acylation of various arenes.

Aromatic SubstrateLewis Acid CatalystSolventTemperature (°C)Time (h)Major ProductEst. Yield (%)
BenzeneAlCl₃CS₂0 to RT42-Iodobenzophenone70-80
TolueneAlCl₃DCM0 to RT34-Methyl-2'-iodobenzophenone[12]75-85
AnisoleAlCl₃DCE024-Methoxy-2'-iodobenzophenone85-95
1,3-DimethoxybenzeneBF₃·OEt₂None8532,4-Dimethoxy-2'-iodobenzophenone[10]>90

Safety and Troubleshooting

5.1 Mandatory Safety Precautions

  • Corrosive Reagents: this compound is corrosive and moisture-sensitive.[5][13][14] Anhydrous AlCl₃ is a corrosive solid that reacts violently and exothermically with water, releasing HCl gas.[9] Handle both reagents in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvent Hazards: Solvents like dichloromethane are volatile and potentially harmful.[11] Ensure all operations are conducted within a well-ventilated chemical fume hood.

  • Quenching: The quenching of the reaction is highly exothermic. Perform this step slowly and behind a safety shield.

5.2 Troubleshooting Guide

  • Problem: Low or No Yield

    • Cause: Moisture contamination is the most common culprit, deactivating the Lewis acid.

    • Solution: Ensure all glassware is rigorously dried and the solvent is anhydrous. Use a fresh, unopened container of the Lewis acid if possible.

    • Cause: The aromatic substrate is too deactivated (e.g., contains nitro or multiple carbonyl groups). Friedel-Crafts reactions fail on strongly electron-deficient rings.[15]

    • Solution: This method is not suitable. Consider alternative synthetic routes like nucleophilic aromatic substitution.

  • Problem: Formation of Multiple Products

    • Cause: For substituted arenes, multiple isomers (ortho, meta, para) can form.

    • Solution: The product distribution is dictated by the directing effects of the substituent on the arene and steric factors. Analyze the product mixture by ¹H NMR or GC-MS and optimize temperature or catalyst to favor the desired isomer. Purification by column chromatography is often necessary. Note that polyacylation is rare as the product ketone is less reactive than the starting arene.[3]

Conclusion

This compound is a powerful and strategic reagent for Friedel-Crafts acylation. Its value extends far beyond the initial ketone synthesis, providing a crucial iodine handle that serves as a gateway for subsequent high-yield cross-coupling and cyclization reactions. This two-step synthetic strategy—acylation followed by functionalization—is a robust and efficient method for building molecular complexity, making this compound an indispensable tool for researchers in medicinal chemistry and materials science.

References

The Alchemist's Guide to Heterocycles: A Modern Approach to Synthesis from 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. Among the myriad of starting materials for their synthesis, 2-iodobenzoyl chloride stands out as a particularly versatile and powerful building block. Its dual reactivity, stemming from the electrophilic acyl chloride and the strategically positioned iodine atom, opens a gateway to a diverse array of synthetic transformations. This comprehensive guide provides an in-depth exploration of the synthesis of novel heterocyclic compounds from this compound, with a focus on palladium-catalyzed cross-coupling reactions, intramolecular cyclization strategies, and multicomponent reactions. We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and critical insights to empower researchers in their quest for new chemical entities.

Introduction: The Strategic Advantage of this compound

The utility of this compound in heterocyclic synthesis lies in its pre-functionalized aromatic ring. The iodine atom serves as a versatile handle for the introduction of various substituents via transition-metal-catalyzed cross-coupling reactions, while the acyl chloride provides a reactive site for the incorporation of nitrogen, oxygen, or sulfur nucleophiles. This strategic arrangement allows for the construction of fused heterocyclic systems in a convergent and efficient manner. Furthermore, the commercial availability and relative stability of this compound make it an attractive starting material for both small-scale discovery and large-scale synthetic campaigns.

A crucial first step in many of the synthetic routes described herein is the conversion of 2-iodobenzoic acid to the more reactive this compound. This is typically achieved by treatment with thionyl chloride (SOCl₂).

Protocol 1: Preparation of this compound from 2-Iodobenzoic Acid

Materials:

  • 2-Iodobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodobenzoic acid (1.0 eq) in anhydrous toluene.

  • Carefully add thionyl chloride (2.0 eq) dropwise at room temperature under a fume hood.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution and/or TLC).

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often used in the next step without further purification.

Safety Note: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water.[1][2][3][4][5] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes which are valuable precursors to a wide range of heterocyclic systems.[6][7]

Mechanism: The reaction proceeds through a dual catalytic cycle involving both palladium and copper.[6] The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pdiil Ar-Pd(II)-I(L2) pd0->pdiil Oxidative Addition product Coupled Product (Ar-C≡C-R) pdiil->product Reductive Elimination aryl_halide 2-Iodobenzoyl derivative (Ar-I) product->pd0 cu_acetylide Cu-C≡C-R cu_acetylide->pdiil Transmetalation alkyne Terminal Alkyne (H-C≡C-R) alkyne->cu_acetylide Deprotonation cu_halide Cu(I) Salt base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Generalized Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and CuI (5 mol%).

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv.).

  • Add this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70390[8]
24-IodotoluenePhenylacetylene5% Pd on Al₂O₃ / 0.1% Cu₂O on Al₂O₃-THF-DMA7572<2 (batch)[9]
3IodobenzenePhenylacetyleneCuSeO₃·2H₂OKOHDMF90-High[10]
Heck Coupling: Vinylation of the Aromatic Ring

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted alkenes.[11][12] This reaction is instrumental in constructing various heterocyclic frameworks.

Mechanism: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[11][13]

Heck_Mechanism pd0 Pd(0)L2 pdiil Ar-Pd(II)-I(L2) pd0->pdiil Oxidative Addition alkene_complex [Ar-Pd(II)-I(L)(alkene)] pdiil->alkene_complex + Alkene aryl_halide 2-Iodobenzoyl derivative (Ar-I) insertion_product R-CH2-CH(Ar)-Pd(II)-I(L) alkene_complex->insertion_product Migratory Insertion product Substituted Alkene (Ar-CH=CH-R) insertion_product->product hpdx H-Pd(II)-I(L) insertion_product->hpdx β-Hydride Elimination hpdx->pd0 Reductive Elimination base Base

Caption: Catalytic cycle of the Heck reaction.

Generalized Protocol 3: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), styrene (1.5 equiv.), Pd(OAc)₂ (1-5 mol%), and tri(o-tolyl)phosphine (2-10 mol%) in anhydrous DMF.

  • Add triethylamine (2.0 equiv.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

EntryAryl HalideAlkeneCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneStyrenePd(OAc)₂K₂CO₃DMF/H₂O12012High[14]
2Aryl BromideVarious AlkenesPd EnCat®40AcONaEthanol140 (MW)0.5Good[15]
3IodobenzeneStyreneNoneK₂CO₃Supercritical H₂O377-High[16]
Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between organoboron compounds and organohalides.[17][18] This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to yield the biaryl product.[1][19][20]

Suzuki_Mechanism pd0 Pd(0)L2 pdiil Ar-Pd(II)-I(L2) pd0->pdiil Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L2) pdiil->transmetalation_complex Transmetalation aryl_halide 2-Iodobenzoyl derivative (Ar-I) product Biaryl Product (Ar-Ar') transmetalation_complex->product Reductive Elimination product->pd0 boronic_acid Ar'-B(OH)2 boronate [Ar'-B(OH)3]⁻ boronic_acid->boronate + Base boronate->pdiil base Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Generalized Protocol 4: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

  • Add a 2M aqueous solution of K₂CO₃ (3.0 equiv.) and 1,4-dioxane.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylboronic acidPd(II)-sulfosalan complex-Water--High[21]
2IodobenzenePhenylboronic acidHomogeneous Pd(II) complexK₂CO₃DMF/H₂O8014High[22]
3IodobenzenePhenylboronic acidPd(OAc)₂K₂CO₃Glycerol-based solvents--Moderate[23]

Intramolecular Cyclization: Crafting Fused Ring Systems

The strategic placement of the iodo and acyl chloride groups in this compound makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems.

Synthesis of Isoindolinones

Isoindolinones are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. A common strategy for their synthesis involves the reaction of this compound with an amine, followed by an intramolecular cyclization.

One elegant approach involves a lithium-iodide exchange followed by an intramolecular Wurtz-Fittig type reaction.[17][24][25] The initial addition of this compound to an imine forms an N-acyliminium ion intermediate. Subsequent treatment with phenyllithium induces the cyclization to afford the isoindolinone.[17][24][25]

Generalized Protocol 5: Synthesis of N-Substituted Isoindolinones

Materials:

  • This compound

  • Appropriate imine

  • Phenyllithium solution

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the imine (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • After stirring for 30 minutes at -78 °C, add phenyllithium (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by column chromatography.

Synthesis of Phthalazinones

Phthalazinone derivatives are another important class of heterocycles with diverse pharmacological properties.[9][25] These can be synthesized from 2-iodobenzyl bromide (which can be prepared from 2-iodobenzoic acid) by reaction with hydrazine derivatives under a carbon monoxide atmosphere, catalyzed by palladium.[25]

Multicomponent Reactions (MCRs): A Strategy for Rapid Library Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are a powerful tool for the rapid generation of molecular diversity.[8] While specific MCRs directly employing this compound are less common in the literature, the principle can be applied by generating reactive intermediates in situ. For instance, a one-pot Ugi-azide and Heck cyclization has been developed for the synthesis of complex heterocyclic systems.[26]

Safety and Handling

This compound: This compound is corrosive and causes severe skin burns and eye damage.[7][13][27][28][29] It reacts with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[13][28]

Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, particularly when dry and exposed to air.[19] They should be handled under an inert atmosphere.[19]

Thionyl Chloride: A highly corrosive and reactive chemical that can cause severe burns and pulmonary edema upon inhalation.[1][2][3][4][5] It reacts violently with water. All manipulations should be conducted in a fume hood.

Conclusion

This compound is a remarkably versatile and powerful starting material for the synthesis of a diverse range of novel heterocyclic compounds. Through the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, intramolecular cyclizations, and multicomponent reactions, researchers can efficiently construct complex molecular architectures with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and dynamic field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving 2-iodobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and troubleshoot common experimental hurdles. Here, we move beyond simple procedural lists to delve into the underlying chemical principles that govern these powerful transformations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when working with this compound in palladium-catalyzed cross-coupling reactions.

Q1: Why is my cross-coupling reaction with this compound resulting in low or no yield of the desired ketone?

A1: Low yields in these reactions can often be traced back to a few key factors:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to decomposition, often indicated by the formation of palladium black.[1] This can be caused by oxygen contamination or impurities in your reagents and solvents. Ensure all components are high-purity and that your solvent is thoroughly degassed.[1][2]

  • Side Reactions: this compound is a highly reactive substrate. It can be prone to side reactions such as hydrolysis or decarbonylation, especially at elevated temperatures.[3][4][5]

  • Suboptimal Reaction Conditions: The choice of ligand, base, and solvent are all critical and interdependent.[6][7][8] A mismatch in this combination for your specific coupling partners can lead to a stalled or inefficient catalytic cycle.

Q2: I'm observing significant formation of a byproduct that appears to be from the decarbonylation of my this compound. How can I minimize this?

A2: Decarbonylation, the loss of carbon monoxide, is a known side reaction for acyl chlorides in palladium catalysis, particularly at higher temperatures.[3][4][5] To mitigate this:

  • Ligand Selection: The choice of ligand can significantly influence the propensity for decarbonylation. Bulky, electron-rich phosphine ligands can sometimes stabilize the acyl-palladium intermediate and disfavor CO loss. Conversely, for some transformations, specific ligands like Xantphos are noted to be essential in managing decarbonylative pathways.[3][5]

  • Temperature Control: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time, but it can significantly reduce the rate of decarbonylation.

  • Reaction Atmosphere: In some cases, conducting the reaction under a carbon monoxide (CO) atmosphere can suppress decarbonylation by Le Chatelier's principle. However, this introduces complexity and safety considerations.

Q3: My starting material, this compound, seems to be degrading before the reaction is complete. What could be the cause?

A3: this compound is sensitive to moisture. Hydrolysis to 2-iodobenzoic acid is a common degradation pathway.

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure your reagents are dry. The use of molecular sieves can also be beneficial in scavenging trace amounts of water.[9]

  • Base Compatibility: While a base is necessary for many cross-coupling reactions, some bases can promote the hydrolysis or other degradation of the acyl chloride. A careful screening of bases may be necessary. For instance, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be preferable to stronger organic bases in some contexts.[6]

Q4: How do I choose the right ligand for my specific cross-coupling reaction with this compound?

A4: Ligand selection is crucial and often substrate-dependent. There is no single "best" ligand. However, some general principles apply:

  • Steric Bulk and Electron Density: For activating the C-I bond of this compound, bulky and electron-rich phosphine ligands are often a good starting point.[10] These properties promote the initial oxidative addition step.

  • Bite Angle: For certain transformations, the "bite angle" of a bidentate phosphine ligand, like Xantphos, can be critical in controlling the geometry around the palladium center and influencing the desired reaction pathway over side reactions like decarbonylation.[3][11]

  • Pre-catalysts: Consider using well-defined palladium pre-catalysts that incorporate specific ligands. These can offer more reliable and reproducible generation of the active catalytic species.

Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to resolving specific experimental issues.

Issue 1: Low or No Product Formation

If you are experiencing a complete lack of product or very low yields, a systematic approach to troubleshooting is necessary.

Decision-Making Workflow for Low Yield

start Low/No Yield catalyst Check Catalyst Activity (Fresh catalyst, proper activation) start->catalyst conditions Re-evaluate Reaction Conditions (Ligand, Base, Solvent, Temp.) catalyst->conditions If catalyst is active optimize Systematic Optimization (DOE, One-variable-at-a-time) catalyst->optimize If catalyst is suspect reagents Verify Reagent Integrity (Anhydrous, Pure) conditions->reagents If conditions seem appropriate conditions->optimize If conditions are suboptimal side_reactions Analyze for Side Products (Decarbonylation, Hydrolysis) reagents->side_reactions If reagents are pure reagents->optimize If reagents are degraded side_reactions->optimize If side products are dominant success Improved Yield optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:
  • Catalyst System Verification:

    • Action: Run a control reaction with a known, reliable coupling partner to confirm the activity of your palladium source and ligand.

    • Rationale: This will help you determine if the issue lies with the catalyst itself or with the specific substrates you are trying to couple. The formation of palladium black is a visual indicator of catalyst decomposition.[1]

  • Reaction Parameter Optimization:

    • Action: If the catalyst is active, systematically screen different ligands, bases, and solvents.

    • Rationale: The interplay between these components is complex. For example, a highly effective base in one solvent may be poorly soluble and ineffective in another.[6] Aprotic polar solvents like dioxane, THF, or toluene are common starting points.[6]

    ParameterOptions to ConsiderRationale
    Ligand Buchwald-type biarylphosphines, Xantphos, P(t-Bu)₃Bulky, electron-rich ligands facilitate oxidative addition.[10] Xantphos can influence decarbonylation pathways.[3]
    Base K₃PO₄, Cs₂CO₃, NaOt-BuBase strength and solubility are critical. Inorganic bases are often milder towards the acyl chloride.[6]
    Solvent Toluene, Dioxane, THF, DMFSolvent polarity affects solubility and catalyst stability.[8]
  • Reagent Purity and Handling:

    • Action: Ensure your this compound is fresh or has been stored properly under inert conditions. Use anhydrous solvents and reagents.

    • Rationale: The high reactivity of acyl chlorides makes them susceptible to degradation by moisture and other impurities, which can halt the catalytic cycle.[12]

Issue 2: Dominant Side Product Formation

If your reaction is proceeding but yielding undesired products, identifying these byproducts is the first step to mitigation.

Common Side Reactions and Mitigation Strategies
Side ReactionLikely CauseSuggested Solution
Decarbonylation High reaction temperature; Inappropriate ligandLower the reaction temperature; Screen ligands known to suppress decarbonylation (e.g., Xantphos in certain contexts).[3][5]
Hydrolysis of Acyl Chloride Presence of waterUse rigorously dried solvents and glassware; Add molecular sieves.[9]
Homocoupling of Coupling Partner Oxygen contamination; Suboptimal catalyst systemThoroughly degas all solvents and maintain a strict inert atmosphere; Re-evaluate catalyst and ligand choice.

Catalytic Cycle and Points of Failure

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R(CO)I acyl_pd_intermediate R(CO)-Pd(II)(I)L_n oxidative_addition->acyl_pd_intermediate decarbonylation Decarbonylation (Side Reaction) acyl_pd_intermediate->decarbonylation transmetalation Transmetalation acyl_pd_intermediate->transmetalation + R'-M aryl_pd_intermediate R-Pd(II)(I)L_n decarbonylation->aryl_pd_intermediate coupled_intermediate R(CO)-Pd(II)(R')L_n transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 product Product (Ketone) reductive_elimination->product

Caption: Generalized catalytic cycle with a key side reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the boronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium pre-catalyst (e.g., a Buchwald G3 precatalyst, 2 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., dioxane, to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent). Then, add the this compound (1.0 equivalent) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

References

Preventing hydrolysis of 2-iodobenzoyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-iodobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and use of this highly reactive reagent. Our focus is to ensure the integrity of your experiments by preventing the unwanted hydrolysis of this compound, a common challenge that can impact reaction yield, purity, and overall success.

The Challenge: Hydrolysis of this compound

This compound (C₇H₄ClIO) is a valuable acylating agent in organic synthesis. However, its reactivity is a double-edged sword. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, not just by your intended reactant, but also by water.[1] This reaction, known as hydrolysis, rapidly and irreversibly converts the acyl chloride to the corresponding carboxylic acid, 2-iodobenzoic acid, generating corrosive hydrochloric acid (HCl) as a byproduct.[2][3]

This side reaction is detrimental for several reasons:

  • Reduced Yield: Your starting material is consumed, leading to a lower yield of the desired product.

  • Product Contamination: The formation of 2-iodobenzoic acid introduces impurities that can be difficult to separate from your target molecule.

  • Stoichiometric Imbalance: The unintended consumption of the acyl chloride alters the stoichiometry of your reaction.

  • Safety Hazards: The generation of HCl gas can create a corrosive and hazardous environment.[4]

Understanding and meticulously controlling sources of moisture is therefore paramount for success.

Frequently Asked Questions (FAQs)

Q1: I opened a new bottle of this compound and saw white fumes. Is it degraded?

A1: Not necessarily. This compound is highly sensitive to atmospheric moisture.[5] The white fumes you observe are likely HCl gas being formed as the acyl chloride reacts with humidity in the air.[2] This indicates the high reactivity of the compound. While minor surface-level reaction is expected upon opening, the bulk material should be viable if the bottle was properly sealed. To minimize this, it is crucial to handle the reagent under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) and to quickly and securely reseal the container.

Q2: My reaction with an amine is giving a low yield, and I'm isolating a white solid that isn't my product. What's happening?

A2: This is a classic sign of hydrolysis. The white solid is likely 2-iodobenzoic acid, the byproduct of the reaction between this compound and water.[6] The low yield of your desired amide is a direct consequence of the acyl chloride being consumed by this competing hydrolysis reaction. This indicates that there was a significant source of water in your reaction setup. A thorough review of your solvent dryness, glassware preparation, and inert atmosphere technique is necessary.

Q3: Can I use a tertiary amine like triethylamine (TEA) or pyridine to prevent hydrolysis?

A3: Yes, but their primary role is not to prevent hydrolysis directly, but to act as an acid scavenger.[1] During your main reaction (e.g., with an alcohol or amine), HCl is produced as a byproduct.[1] Tertiary amines are added to neutralize this HCl, preventing it from protonating your nucleophile or catalyzing side reactions. While they don't stop the reaction with water, by ensuring the primary reaction proceeds efficiently, they can help it outcompete the hydrolysis pathway. It is important to note that the tertiary amine itself must be anhydrous.

Q4: How should I properly store this compound?

A4: Proper storage is critical to maintain the reagent's integrity. It should be stored in a cool, dry, and well-ventilated area, away from moisture.[5] The container must be tightly sealed. For long-term storage, sealing the container with paraffin film and storing it inside a desiccator under an inert atmosphere is best practice.

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

Think of every step of your experimental setup as a potential entry point for moisture. A proactive, systematic approach is the key to success.

The Hydrolysis Pathway and Points of Intervention

The diagram below illustrates the nucleophilic attack of water on this compound. Our entire strategy is built around eliminating water from every component of the reaction system.

Hydrolysis_Prevention cluster_reaction Reaction Flask cluster_sources Sources of Water Contamination H2O H₂O (Water) AcylCl 2-Iodobenzoyl Chloride H2O->AcylCl Hydrolysis (Unwanted) Product Desired Product (Amide/Ester) AcylCl->Product Hydrolysis_Product 2-Iodobenzoic Acid + HCl AcylCl->Hydrolysis_Product Nucleophile Nucleophile (Amine/Alcohol) Nucleophile->AcylCl Acylation (Desired) Atmosphere Atmosphere Atmosphere->H2O Prevent with Inert Gas Solvent Solvent Solvent->H2O Prevent with Drying Agents Glassware Glassware Glassware->H2O Prevent with Oven/Flame Drying Reagents Reagents Reagents->H2O Prevent with Anhydrous Grades

Caption: Key moisture sources and preventative measures.

Rigorous Glassware Preparation

The Problem: Water molecules readily adsorb onto the surface of glassware. Even glassware that appears dry to the eye can hold a significant amount of moisture.

The Solution: Oven or Flame Drying This is a non-negotiable first step.

  • Protocol:

    • Assemble all necessary glassware (reaction flask, addition funnel, condenser, etc.). Ensure it is clean.

    • Place the glassware in an oven at >120 °C for at least 4 hours, or ideally, overnight.

    • Immediately upon removal from the oven, assemble the apparatus while still hot (wear appropriate thermal gloves) and place it under a positive pressure of dry inert gas (nitrogen or argon).

    • Allow the apparatus to cool to room temperature under the inert gas stream. This prevents moist air from being drawn back into the flask as it cools.

Ensuring Anhydrous Solvents and Reagents

The Problem: Solvents and liquid reagents can absorb moisture from the atmosphere. Using a "fresh" bottle of solvent is not a guarantee of dryness.

The Solution: Use of Anhydrous Solvents and Drying Agents Always use solvents from a dedicated solvent purification system or freshly opened anhydrous-grade bottles. If the dryness is in doubt, the solvent must be dried.

Drying AgentSuitable SolventsIncompatible WithKey Considerations
Magnesium Sulfate (MgSO₄) Diethyl ether, Ethyl acetate, Dichloromethane (DCM)Generally usefulFast and efficient, but slightly acidic. It is a fine powder, so filtration is required.
Sodium Sulfate (Na₂SO₄) Diethyl ether, DCM, HexanesGenerally usefulHigh capacity but slow. The solution should be allowed to stand for at least 30 minutes.[7] Not efficient for very wet solvents.
Calcium Chloride (CaCl₂) Hydrocarbons, Ethers, Alkyl HalidesAlcohols, Amines, Ketones, Amides, EstersHigh capacity and low cost, but reacts with many functional groups.[8]
Molecular Sieves (3Å or 4Å) Most common organic solventsGenerally usefulVery efficient for achieving low water content.[9] Must be activated (heated under vacuum) before use. Best for "polishing" already dry solvents.

Data compiled from multiple sources.[7][8][9]

Expert Tip: For highly sensitive reactions, it's best practice to distill the solvent from an appropriate drying agent (e.g., DCM from CaH₂) immediately before use.

Mastery of Inert Atmosphere Techniques

The Problem: The primary source of water contamination during a reaction is the atmosphere. Air contains approximately 20% oxygen and variable amounts of water vapor, both of which can be detrimental.

The Solution: Schlenk Line or Glovebox These techniques are essential for physically isolating the reaction from the atmosphere.

  • Schlenk Line/Dual Manifold: This apparatus allows for the cycling between vacuum and an inert gas (nitrogen or argon) to thoroughly remove air and moisture from the reaction vessel.[10][11]

  • Glovebox: Provides a sealed environment with a continuously purified inert atmosphere, ideal for handling solid reagents and setting up reactions.[10]

Workflow: Setting up a Reaction under Inert Atmosphere

  • Assemble and Dry: Assemble the oven-dried glassware.

  • Purge: Connect the flask to a Schlenk line. Evacuate the flask under vacuum, then refill with inert gas. Repeat this "vac-fill" cycle at least three times to ensure all atmospheric gases are removed.

  • Add Reagents: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum.[12] Add solid reagents under a positive flow of inert gas to prevent air from entering the flask.

  • Maintain Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, often visualized by bubbling the outlet through an oil bubbler.

Detecting and Quantifying Hydrolysis

If you suspect hydrolysis has occurred, you can confirm and quantify it using several analytical techniques. The goal is to separate and measure the amount of 2-iodobenzoic acid relative to the remaining this compound.

TechniquePrincipleSample PreparationAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Derivatization of the carboxylic acid (e.g., to its trimethylsilyl ester) is often required to improve volatility and peak shape.[4]High sensitivity and specificity. Provides structural confirmation.Requires derivatization, which adds a step. The acyl chloride may degrade at high injector temperatures.
High-Performance Liquid Chromatography (HPLC) Separation in the liquid phase based on polarity.The reaction mixture can often be diluted in the mobile phase and injected directly. A reversed-phase C18 column is typical.[12]Robust and widely available. No derivatization needed. Good for reaction monitoring.Less sensitive than GC-MS. Requires chromophores for UV detection.
Argentometric Titration Titration with a standardized silver nitrate solution.The sample is hydrolyzed completely, and the resulting chloride ions are titrated.A classic, reliable method for determining the total purity of the initial acyl chloride.[13]Measures total hydrolyzable chloride; does not distinguish between the acyl chloride and HCl impurity. Cannot be used for in-process monitoring.
Example Protocol: Purity Analysis by HPLC

This method can be used to determine the percentage of 2-iodobenzoic acid in a sample of this compound.

  • Instrumentation: HPLC with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40) with 0.1% phosphoric acid to ensure the carboxylic acid is protonated.

  • Standard Preparation: Prepare a stock solution of a pure 2-iodobenzoic acid reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Carefully weigh a small amount of the this compound sample into a volumetric flask. Quench it by adding a small amount of anhydrous methanol to convert it to the stable methyl ester. Dilute to the mark with the mobile phase. This prevents further hydrolysis during analysis while allowing quantification of the initial acid impurity.

  • Analysis: Inject the standards and the sample. Identify the 2-iodobenzoic acid peak by comparing its retention time to the standard. Quantify the amount of acid in your sample using the calibration curve.[12]

By implementing these rigorous, proactive techniques, you can confidently handle this compound, ensuring the integrity of your starting materials and the success of your synthetic endeavors.

References

Common side reactions of 2-iodobenzoyl chloride and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Iodobenzoyl Chloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we provide in-depth, experience-driven answers to frequently asked questions, robust troubleshooting strategies, and validated protocols to ensure the success and integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise before and during a reaction with this compound.

Q1: My bottle of this compound has a pale yellow to brownish tint. Is it still usable?

A: Not without purification. A yellow or brown discoloration is a common sign of decomposition. This compound is sensitive to both moisture and light.[1] Over time, it can hydrolyze to 2-iodobenzoic acid or decompose, releasing free iodine (I₂), which causes the color. Using the discolored reagent directly will lead to lower yields and introduce significant impurities into your reaction.

  • Expert Insight: Before use, always perform a quick quality check. A high-quality reagent should be an off-white to pale yellow crystalline solid.[1] If significant discoloration is observed, purification by distillation under reduced pressure is recommended.

Q2: What is the most critical side reaction to prevent when using this compound?

A: Unquestionably, hydrolysis. Like all acyl chlorides, this compound reacts readily with water, including atmospheric moisture, to form the corresponding carboxylic acid (2-iodobenzoic acid) and hydrochloric acid (HCl).[2][3] This side reaction is often the primary cause of low yields and product contamination.[2]

  • Causality: The carbonyl carbon in an acyl chloride is highly electrophilic, making it extremely susceptible to attack by nucleophiles. Water is a potent nucleophile in this context.[4] This reaction is rapid and often irreversible under typical reaction conditions.

Q3: I'm performing an acylation on a substrate with an amine. Which base should I use to scavenge the HCl byproduct?

A: The choice of base is critical and depends on your substrate. While common bases like triethylamine (TEA) or pyridine are often used, they can sometimes be problematic.

  • Problem with Nucleophilic Bases: Pyridine and, to a lesser extent, TEA can act as nucleophiles themselves, attacking the acyl chloride.[5] This can form a stable acylpyridinium salt or other unreactive intermediates, effectively halting the desired reaction. This is particularly true if your primary nucleophile (e.g., a sterically hindered amine) is less reactive than the base.

  • Recommended Solution: For sensitive or sterically hindered substrates, a non-nucleophilic, sterically hindered base is a superior choice. Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are less likely to compete with your substrate, ensuring the acylation proceeds as intended.

Q4: Can I use an aromatic solvent like toluene for my reaction?

A: It is generally not recommended, especially if a Lewis acid is present or could be generated in situ. This compound can undergo a Friedel-Crafts acylation reaction with the aromatic solvent, leading to the formation of an unwanted ketone byproduct.[6][7]

  • Best Practice: Opt for inert, non-aromatic, and anhydrous aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices that are compatible with most acylation reactions and minimize the risk of side reactions.[2]

Part 2: Troubleshooting Guide: When Reactions Go Wrong

Use this guide to diagnose and solve common problems encountered during your experiment.

Problem Probable Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Hydrolysis of this compound: Reagent was consumed by moisture before or during the reaction.[2]1. Ensure Strict Anhydrous Conditions: Oven-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[2] See Protocol 1 for details.
2. Poor Quality Reagent: Starting material was decomposed (discolored).2. Purify the Reagent: Distill the this compound under high vacuum immediately before use.[8]
3. Incorrect Base Selection: The base (e.g., pyridine) is reacting with the acyl chloride faster than your substrate.[9]3. Switch to a Non-Nucleophilic Base: Use a sterically hindered base like 2,6-lutidine or DIPEA. Alternatively, try a Schotten-Baumann reaction if your substrate is water-soluble.
Product is Contaminated with a White Solid Formation of 2-Iodobenzoic Acid: This is the primary byproduct of hydrolysis. It is a solid at room temperature and often crashes out of solution.[2]Improve Anhydrous Technique: Re-evaluate your setup for potential sources of moisture. Ensure your inert gas line has a drying tube.
Reaction Mixture Turns Dark Purple/Brown Decomposition: This indicates the formation of elemental iodine (I₂), likely from the breakdown of the starting material or product, which can be initiated by light, heat, or impurities.Protect from Light: Wrap the reaction flask in aluminum foil. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition pathways.[4]
Multiple Unidentified Spots on TLC Competing Side Reactions: Could be a combination of hydrolysis, reaction with the base, Friedel-Crafts acylation of the solvent, or self-condensation.[7][10]Systematic Optimization: Re-evaluate each reaction parameter: reagent purity, solvent choice, base selection, temperature control, and inert atmosphere integrity. Start with a small-scale reaction to test new conditions.

Part 3: Key Protocols & Methodologies

Protocol 1: Standard Procedure for Anhydrous Acylation

This protocol provides a general framework for performing an acylation while minimizing the risk of hydrolysis.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, stir bar) at >120°C for at least 4 hours and allow to cool in a desiccator.[2]

  • System Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon).

  • Reagent Addition:

    • Dissolve your nucleophilic substrate and a non-nucleophilic base (e.g., DIPEA, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM) in the reaction flask.

    • Cool the mixture to 0 °C using an ice-water bath.[2]

    • In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous solvent.

    • Transfer the acyl chloride solution to the addition funnel and add it dropwise to the stirring reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS.

  • Workup: Once complete, quench the reaction by slowly adding it to a cold, dilute aqueous acid (e.g., 1M HCl) or saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent, dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

Protocol 2: Purification of this compound

If your starting material is discolored, purification is essential.

  • Setup: Assemble a vacuum distillation apparatus with short-path distillation head. Ensure all glassware is scrupulously dry.

  • Distillation: Place the crude this compound in the distillation flask. Heat gently under high vacuum.

  • Collection: Collect the fraction boiling at approximately 105-106 °C at 1 mmHg.[11] The purified product should be a colorless to pale yellow liquid that will solidify upon cooling.

  • Storage: Store the purified reagent in a sealed container under an inert atmosphere in a freezer (-20 °C) and protected from light.[1][12]

Part 4: Visualizing Reaction Pathways

Understanding the competition between desired and undesired reactions is key to troubleshooting.

Diagram 1: Key Reaction Pathways for this compound

G reagent This compound (Electrophile) product Desired Amide Product reagent->product  Desired Reaction hydrolysis Side Product: 2-Iodobenzoic Acid reagent->hydrolysis  Hydrolysis  (Common Side Reaction) adduct Side Product: Acylpyridinium Salt (Unreactive) reagent->adduct  Base Interference  (Side Reaction) sub Desired Nucleophile (e.g., R-NH2) water Water (Contaminant) pyridine Pyridine (Nucleophilic Base)

A diagram illustrating the competition between the desired acylation and common side reactions.

Diagram 2: Pre-Reaction Troubleshooting Workflow

G start Start: Prepare for Acylation check_reagent Check 2-Iodobenzoyl Chloride Quality start->check_reagent is_colored Is it Discolored (Yellow/Brown)? check_reagent->is_colored purify Purify by Vacuum Distillation (Protocol 2) is_colored->purify Yes proceed Proceed with High-Quality Reagent is_colored->proceed No purify->proceed setup Prepare Anhydrous Reaction Setup (Protocol 1) proceed->setup select_base Select Appropriate Base setup->select_base is_hindered Is Substrate Sterically Hindered or Unreactive? select_base->is_hindered use_non_nuc Use Non-Nucleophilic Base (e.g., 2,6-Lutidine, DIPEA) is_hindered->use_non_nuc Yes use_standard Standard Base is Likely OK (e.g., TEA) is_hindered->use_standard No run_rxn Run Reaction use_non_nuc->run_rxn use_standard->run_rxn

A decision-making workflow for reagent quality control and reaction setup.

References

Technical Support Center: Purification Strategies for Products of 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-iodobenzoyl chloride. This resource provides in-depth, field-proven insights into the purification of its synthetic derivatives. Given the high reactivity of the starting material and the diverse nature of its products, purification is often a non-trivial step requiring a nuanced approach. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter at the bench.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific, practical problems encountered during the workup and purification of reaction products derived from this compound.

Question: My reaction is complete, but the crude TLC/LC-MS shows a complex mixture. Where do I even begin the purification?

Answer: A complex crude mixture is common, primarily due to the high reactivity of the acyl chloride. The first step is a logical, sequential workup designed to remove the most common and easily separable impurities before attempting chromatography or recrystallization.

  • Causality: this compound is highly moisture-sensitive and readily hydrolyzes to 2-iodobenzoic acid.[1][] If your reaction used a base like pyridine or triethylamine, you will also have its hydrochloride salt. These are the first species to target.

  • Recommended Workflow:

    • Quench Carefully: If unreacted this compound remains, quench the reaction by slowly adding it to a stirred, cold solution of saturated sodium bicarbonate. This will neutralize the acid chloride and the resulting HCl.

    • Aqueous Wash: Perform a liquid-liquid extraction. After diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer sequentially with:

      • 1M HCl (if a basic catalyst like pyridine was used): This protonates the amine catalyst, making it water-soluble and pulling it into the aqueous layer.[3]

      • Saturated NaHCO₃ solution: This removes the primary byproduct, 2-iodobenzoic acid, by converting it to its water-soluble sodium salt.

      • Brine (Saturated NaCl solution): This wash helps to remove residual water from the organic layer and break up emulsions.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Re-evaluate: At this point, your crude product should be significantly cleaner. Re-run your TLC or LC-MS to assess the remaining components before proceeding to chromatography or recrystallization.[4]

Question: I have a persistent, polar, UV-active spot at the baseline of my TLC plate (silica gel) that I can't seem to remove. What is it?

Answer: This is very likely 2-iodobenzoic acid, the hydrolysis product of your starting material.[1][5] Its carboxylic acid functional group interacts very strongly with the acidic silanol groups on the surface of the silica gel, causing it to stick to the baseline.

  • Validation: You can confirm this by co-spotting your crude mixture with a known sample of 2-iodobenzoic acid on the same TLC plate.

  • Solution: The most effective way to remove it is via a basic aqueous wash during the workup, as described above. Adding a small amount of triethylamine (e.g., 1%) to your column chromatography eluent can also help move highly polar, acidic impurities off the baseline, but it is far better to remove them during the workup to avoid contaminating your product fractions.

Question: My desired product is co-eluting with an unknown impurity during column chromatography. How can I improve the separation?

Answer: Co-elution is a common challenge. The strategy to resolve it depends on the nature of the impurity.

  • Optimize Your Solvent System: Before running a large-scale column, meticulously optimize the eluent system using TLC. Test different solvent combinations. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system or a toluene/acetone system. Different solvents interact with your compounds and the stationary phase differently, which can alter the relative retention factors (Rf) and improve separation.

  • Consider Homocoupling Byproducts: If your synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), the impurity might be a homocoupled byproduct of your boronic acid or alkyne starting material.[6][7] These are often non-polar. Improving separation may require using a less polar solvent system or employing reverse-phase chromatography where non-polar compounds are retained more strongly.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. If you are using standard silica gel, switching to alumina (which can be acidic, basic, or neutral) or a bonded phase like diol or cyano can provide different selectivity. For highly non-polar compounds that are difficult to separate, reverse-phase (C18) silica is an excellent alternative.[8]

Question: My product, an amide, appears to be degrading on the silica gel column. The fractions are coming out with new, more polar spots. What is happening and how can I prevent it?

Answer: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. This acidity can be sufficient to hydrolyze sensitive functional groups, particularly esters or amides with labile protecting groups, over the course of a long chromatography run.

  • Mechanism: The acidic silanol groups can protonate the carbonyl oxygen of your amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by trace water in the solvent or on the silica itself.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel immediately before use. This can be done by preparing a slurry of the silica in your chosen eluent and adding 1-2% triethylamine (or another volatile base like pyridine). Let this slurry stir for 15-30 minutes before packing the column. Use an eluent containing a small amount (0.5-1%) of the same base.

    • Use a Different Stationary Phase: Alumina (neutral or basic) is a good alternative for acid-sensitive compounds. Alternatively, modern bonded phases are often less acidic than bare silica.

    • Avoid Chromatography: If possible, purify the compound by recrystallization, which avoids contact with acidic stationary phases altogether.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in reactions involving this compound?

A1: The impurities are generally predictable based on the starting material's reactivity and the reaction type. See the summary table below for a structured overview.

Impurity TypeSourceTypical Removal Strategy
2-Iodobenzoic Acid Hydrolysis of this compound by trace moisture.[1]Aqueous wash with a mild base (e.g., NaHCO₃, K₂CO₃ solution).
Starting Nucleophile Excess reagent used to drive the reaction to completion.Aqueous wash with acid (for basic nucleophiles) or base (for acidic nucleophiles); Chromatography.
Catalyst Residues e.g., Palladium complexes from cross-coupling, DMAP from acylation.Filtration through a plug of Celite® or silica; Specific aqueous washes (e.g., sat. NH₄Cl for copper salts).[3]
Homocoupled Byproducts Side reaction in cross-coupling syntheses (e.g., Suzuki coupling).[6][10]Column chromatography, often requiring careful solvent optimization.
Unreacted this compound Incomplete reaction.Quenching with a mild nucleophile (e.g., methanol) or hydrolysis with a basic wash.

Q2: When should I choose recrystallization over column chromatography for products derived from this compound?

A2: The choice depends on the scale of the reaction, the nature of the product, and the impurities present.[4]

  • Choose Recrystallization when:

    • Your product is a solid with moderate to high crystallinity.

    • You are working on a multi-gram scale, where chromatography becomes cumbersome and expensive.

    • The impurities have significantly different solubility profiles from your product in a given solvent system.

    • Your product is sensitive to the acidic nature of silica gel.

  • Choose Column Chromatography when:

    • Your product is an oil or a non-crystalline solid.

    • You are working on a small (< 1 g) scale.

    • You have multiple impurities with similar solubility profiles to your product, making separation by crystallization difficult.[11]

    • You need to separate isomers.

Q3: How does the ortho-iodine substituent influence the purification strategy?

A3: The iodine atom has several effects:

  • Increased Molecular Weight: It significantly increases the molecular weight of the product, which generally leads to lower volatility (making distillation less feasible) and potentially altered solubility compared to non-iodinated analogs.[12]

  • UV Activity: The entire iodobenzoyl moiety is an excellent chromophore, making products easily visible on a TLC plate under a UV lamp (254 nm). This is a significant advantage for monitoring reactions and tracking separation during chromatography.

  • Synthetic Handle: The iodine provides a reactive site for further transformations, such as palladium-catalyzed cross-coupling reactions.[13] This also means you must be mindful of reaction conditions during purification to avoid unintended side reactions at the C-I bond. For example, using a palladium-based reagent to deprotect another part of the molecule could inadvertently trigger a coupling reaction.

Visualization of Purification Workflows

A logical workflow is critical for efficient and successful purification. The following diagrams illustrate a decision-making process for selecting a purification method and a standard workup sequence.

PurificationDecisionTree start Crude Product is_solid Is the product a solid? start->is_solid purity_check Purity >90% by NMR/TLC? is_solid->purity_check Yes chromatography Column Chromatography is_solid->chromatography No (Oil) scale Scale > 1g? purity_check->scale Yes purity_check->chromatography No recrystallize Recrystallize scale->recrystallize Yes scale->chromatography No distillation Consider Distillation (if MW < 350 & thermally stable)

Caption: Decision tree for selecting a primary purification method.

WorkupWorkflow cluster_0 Reaction & Quench cluster_1 Extraction & Wash cluster_2 Isolation & Final Purification reaction Crude Reaction Mixture quench Quench (e.g., NaHCO3) reaction->quench extract Dilute with Organic Solvent & Water/Brine quench->extract wash Sequential Washes (Acid/Base as needed) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotovap) dry->concentrate purify Final Purification (Column/Recrystallization) concentrate->purify

Caption: Standard experimental workflow for reaction workup and isolation.

Detailed Experimental Protocols

Protocol 1: General Aqueous Workup for Amide Synthesis

This protocol assumes the synthesis of a neutral amide from this compound and a primary/secondary amine in a solvent like Dichloromethane (DCM), with pyridine used as a base.

  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath.

  • Quench: Slowly add 1M HCl (aqueous) to the stirred reaction mixture until the pH of the aqueous layer is ~2. This neutralizes the pyridine.

  • Separate Layers: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Back-Extract: Extract the acidic aqueous layer one more time with a fresh portion of DCM to recover any dissolved product.

  • Combine & Wash: Combine all organic layers. Wash the combined organic phase sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any 2-iodobenzoic acid).

    • Water.

    • Saturated aqueous NaCl (brine).

  • Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or filter paper, and rinse the drying agent with a small amount of fresh DCM.

  • Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of a crude product using silica gel.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your desired product an Rf value of approximately 0.25-0.35 and provides good separation from major impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column. A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of your crude product.

    • In a beaker, make a slurry of the silica gel in the least polar solvent of your eluent system (e.g., Hexane).

    • With the stopcock closed, pour the slurry into the column. Tap the column gently to pack the silica bed evenly.

    • Add a thin layer of sand (0.5-1 cm) to the top of the silica bed to prevent it from being disturbed.

    • Open the stopcock and drain the solvent until it is just level with the top of the sand, being careful not to let the column run dry.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the column solvent or DCM.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel, and evaporate the solvent completely. This results in the product being adsorbed onto the silica. Carefully add this dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column and begin collecting fractions.

    • Apply positive pressure (flash chromatography) to achieve a steady flow rate.

    • Monitor the eluting fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to isolate your purified product.

References

Impact of steric hindrance from the ortho-iodine on 2-iodobenzoyl chloride reactivity.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 2-iodobenzoyl chloride in organic synthesis. The unique steric and electronic properties imparted by the ortho-iodine atom can present challenges and opportunities in experimental design. This resource is structured to help you navigate these complexities and optimize your reaction outcomes.

I. The Challenge: Understanding the Ortho-Iodine's Influence

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is well-established.[1][2] However, the presence of a bulky iodine atom at the ortho position in this compound introduces significant steric hindrance around the carbonyl group. This steric congestion can impede the approach of nucleophiles, leading to slower reaction rates compared to unsubstituted or para-substituted benzoyl chlorides.[3][4]

Furthermore, the electronic effect of the ortho-iodine, while primarily inductive and electron-withdrawing, can be complex and may influence the stability of reaction intermediates.[5] Understanding this interplay of steric and electronic factors is crucial for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation reaction with this compound significantly slower than with benzoyl chloride?

A: The primary reason for the reduced reactivity is the steric hindrance imposed by the large iodine atom positioned ortho to the acyl chloride group.[5] This bulkiness physically obstructs the incoming nucleophile from attacking the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, and the formation of this crowded intermediate is energetically less favorable due to steric strain.

Q2: I'm observing a significant amount of unreacted starting material, even after prolonged reaction times. What can I do?

A: To overcome the steric hindrance and drive the reaction to completion, consider the following strategies:

  • Increase the reaction temperature: Providing more thermal energy can help overcome the activation energy barrier associated with the sterically hindered transition state.

  • Use a more potent nucleophile or a catalyst: A stronger nucleophile will have a greater driving force to attack the carbonyl carbon. Alternatively, a catalyst can provide an alternative, lower-energy reaction pathway. For instance, in Friedel-Crafts acylation, ensuring the use of a fresh, anhydrous Lewis acid catalyst is critical.[6]

  • Increase the concentration of the nucleophile: Le Chatelier's principle suggests that increasing the concentration of a reactant can shift the equilibrium towards the products.

Q3: Are there any common side reactions I should be aware of when using this compound?

A: Yes, particularly in reactions conducted at higher temperatures or with strongly basic nucleophiles. Potential side reactions include:

  • Elimination reactions: If the nucleophile is also a strong base, it may promote elimination reactions if there are acidic protons elsewhere in the molecule.

  • Decomposition: this compound, like other acyl chlorides, is sensitive to moisture and can hydrolyze to 2-iodobenzoic acid.[1][7] Ensure all reagents and solvents are anhydrous.

  • Reactions involving the iodine substituent: While generally stable, under certain conditions (e.g., with some transition metal catalysts), the carbon-iodine bond can participate in reactions.

Q4: How does the ortho-iodine affect the spectroscopic characterization of my product?

A: The iodine atom will influence the chemical shifts of nearby protons and carbons in NMR spectroscopy. The aromatic protons will show a distinct splitting pattern, and the carbon attached to the iodine will have a characteristic chemical shift in the 13C NMR spectrum. In mass spectrometry, the isotopic pattern of iodine (127I is the only stable isotope) will be apparent in the molecular ion peak.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during reactions with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Insufficient Reactivity: Steric hindrance from the ortho-iodine is preventing the reaction from proceeding at a reasonable rate.[3][5] 2. Deactivated Nucleophile: The nucleophile may not be strong enough to overcome the steric barrier. 3. Moisture Contamination: Hydrolysis of this compound to the unreactive carboxylic acid.[7]1. Increase the reaction temperature in increments of 10-20°C. 2. Consider using a more nucleophilic reagent or adding a catalyst (e.g., a Lewis acid for Friedel-Crafts type reactions).[6] 3. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.
Formation of Multiple Products/Byproducts 1. Side Reactions: The reaction conditions (e.g., high temperature, strong base) may be promoting undesired reaction pathways. 2. Impure Starting Materials: Impurities in the this compound or the nucleophile can lead to byproducts.1. Attempt the reaction at a lower temperature for a longer duration. 2. If using a basic nucleophile, consider a non-nucleophilic base to scavenge any acid produced. 3. Purify starting materials before use.
Incomplete Reaction 1. Equilibrium: The reaction may have reached equilibrium before all the starting material is consumed. 2. Insufficient Reaction Time: The reaction may be proceeding slowly due to steric hindrance.1. Use an excess of the nucleophile to shift the equilibrium towards the product. 2. Monitor the reaction progress by TLC or GC and allow for a longer reaction time.
Difficulty in Product Purification 1. Similar Polarity: The product and starting material may have similar polarities, making chromatographic separation challenging. 2. Formation of 2-Iodobenzoic Acid: Hydrolysis of the starting material can complicate purification.1. Optimize the solvent system for chromatography to achieve better separation. 2. Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove any acidic 2-iodobenzoic acid.

III. Experimental Protocols & Visualizations

A. Generalized Acylation of an Amine with this compound

This protocol outlines a general procedure for the acylation of a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Tertiary amine base (e.g., Triethylamine, Pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.05 equivalents) in the anhydrous solvent to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Visualizing Steric Hindrance

The following diagram illustrates the steric shielding of the carbonyl carbon in this compound by the ortho-iodine atom.

Steric_Hindrance cluster_molecule This compound cluster_nucleophile Nucleophile Approach C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl O Cl Cl C_carbonyl->Cl C_ring1 C C_carbonyl->C_ring1 C_ring2 C C_ring1->C_ring2 I I C_ring2->I Nu_approach Nu: Nu_approach->C_carbonyl Hindered Attack

Caption: Steric hindrance around the carbonyl carbon in this compound.

C. Reaction Workflow

The following diagram outlines the general workflow for a reaction involving this compound.

Reaction_Workflow start Start reagents Combine Amine and Base in Anhydrous Solvent start->reagents cool Cool to 0°C reagents->cool add Add this compound Solution Dropwise cool->add react Stir at Room Temperature (Monitor Progress) add->react quench Quench with Water react->quench workup Aqueous Workup (Wash with NaHCO3, Brine) quench->workup dry Dry Organic Layer workup->dry purify Purify Product (Chromatography/Recrystallization) dry->purify end End purify->end

Caption: General workflow for an acylation reaction.

IV. Conclusion

While the ortho-iodine in this compound presents a steric challenge that can decrease reactivity, this can be overcome with careful optimization of reaction conditions. By understanding the principles of steric hindrance and employing the troubleshooting strategies outlined in this guide, researchers can successfully utilize this valuable reagent in their synthetic endeavors.

References

Technical Support Center: A Guide to Handling the Moisture Sensitivity of 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-iodobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive compound. As an acyl chloride, this compound offers significant utility in organic synthesis but demands rigorous handling due to its acute sensitivity to moisture.[1][2] This guide provides in-depth, experience-based answers and troubleshooting protocols to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction with this compound resulted in a low yield and a significant amount of a white, insoluble precipitate. What is the likely cause?

Answer:

The most probable cause is the hydrolysis of your this compound.[3][4] Acyl chlorides react readily with water, even atmospheric moisture, to form the corresponding carboxylic acid.[1][2] In this case, this compound hydrolyzes to 2-iodobenzoic acid, which is a white solid with limited solubility in many organic solvents. This side reaction consumes your starting material, leading to reduced yields of the desired product, and introduces a significant impurity that can complicate purification.[3]

Troubleshooting Protocol:

  • Isolate and Characterize the Precipitate:

    • Filter the reaction mixture to isolate the white solid.

    • Wash the solid with a solvent in which your desired product is soluble but the precipitate is not.

    • Dry the solid and determine its melting point. 2-Iodobenzoic acid has a melting point of approximately 162-164 °C.

    • If available, acquire an IR spectrum. Look for a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a carbonyl (C=O) stretch around 1700 cm⁻¹.

  • Trace the Source of Moisture Contamination:

    • Use the following decision tree to identify the potential point of moisture entry in your experimental setup.

    A decision tree to diagnose the source of moisture in a reaction.

FAQ 2: How can I verify the purity of my this compound and ensure it hasn't been compromised by moisture?

Answer:

Verifying the purity of a highly reactive reagent like this compound requires careful handling to prevent exposure during analysis.

Assessing Purity:

  • Visual Inspection: Fresh, pure this compound should be a white to light yellow crystalline solid or low melting solid.[5][6][7] Significant discoloration or a partially solidified, clumpy appearance may indicate decomposition.

  • Spectroscopic Analysis:

    • ¹H NMR: The aromatic protons will show a characteristic pattern. Hydrolysis to 2-iodobenzoic acid will result in the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) and shifts in the aromatic signals.

    • IR Spectroscopy: The key feature for this compound is a sharp, strong carbonyl (C=O) stretch around 1760-1780 cm⁻¹. The presence of a broad O-H stretch (2500-3300 cm⁻¹) is a definitive sign of hydrolysis to the carboxylic acid.

CompoundKey IR Absorption (cm⁻¹)Key ¹H NMR Signal (ppm)
This compound ~1770 (C=O, sharp)No signal > 10 ppm
2-Iodobenzoic Acid ~1700 (C=O), 2500-3300 (O-H, broad)>10 (COOH, broad singlet)
A summary of key spectral data for identifying contamination.

Protocol for Sampling Under Inert Atmosphere:

  • Place the sealed bottle of this compound in a glovebox or have a nitrogen/argon source ready.

  • Briefly flush the neck of the bottle with inert gas.

  • Quickly open the cap and take a small sample using a clean, dry spatula.

  • Immediately transfer the sample to a pre-dried vial, cap it, and seal with parafilm.

  • Reseal the main bottle, flushing the headspace with inert gas before tightening the cap.

  • Prepare your analytical sample (e.g., in deuterated chloroform for NMR) using dried solvents and glassware.

FAQ 3: What is the best practice for setting up a reaction with this compound to absolutely minimize moisture exposure?

Answer:

The gold standard for handling highly moisture-sensitive reagents is to use an inert atmosphere.[8][9] This involves displacing the air (which contains moisture and oxygen) in your reaction vessel with a dry, non-reactive gas like nitrogen or argon.[9][10] A Schlenk line or a glovebox are the primary tools for this purpose.[9][11]

Step-by-Step Protocol for Reaction Setup Using a Schlenk Line:

  • Glassware Preparation: Ensure all glassware (flask, condenser, dropping funnel, etc.) is thoroughly dried in an oven (>120 °C) for several hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of inert gas.

  • Assembly: Quickly assemble the glassware while it's still warm and immediately connect it to the Schlenk line.

  • Purging: Perform at least three vacuum-backfill cycles.[10] This involves evacuating the air from the flask using the vacuum manifold of the Schlenk line and then refilling it with nitrogen or argon.

  • Reagent Addition:

    • Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum.[12]

    • Add solid reagents under a positive flow of inert gas. Briefly remove the stopper and add the solid quickly, then immediately reseal the flask.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is often achieved by connecting the system to a bubbler or a balloon filled with the inert gas.[12][13]

A schematic of a reaction setup connected to a Schlenk line.

FAQ 4: How should I properly dry the solvents and other reagents for my reaction?

Answer:

Commercial anhydrous solvents are often sufficient, but for highly sensitive reactions, it's best to dry them in-house. The choice of drying agent is crucial and depends on the solvent's chemical nature.[14][15]

Recommended Drying Agents for Common Solvents:

SolventRecommended Drying Agent(s)Incompatible Agents
Tetrahydrofuran (THF) Sodium/Benzophenone, Molecular Sieves (3Å or 4Å), AluminaCalcium Chloride
Dichloromethane (DCM) Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Sodium, Potassium
Acetonitrile Calcium Hydride (CaH₂), Molecular Sieves (3Å), P₄O₁₀Sodium/Benzophenone
Toluene Sodium/Benzophenone, Calcium Hydride (CaH₂)-
Pyridine Potassium Hydroxide (KOH), Calcium Hydride (CaH₂)Acidic desiccants
Reference table for solvent drying agents.[14][15][16]

General Protocol for Drying Solvents with Molecular Sieves:

Molecular sieves are a safe and effective way to dry solvents.[16][17]

  • Activate Sieves: Place the molecular sieves (3Å or 4Å are common) in a flask and heat under vacuum with a heat gun for an extended period to remove adsorbed water. Allow to cool under an inert atmosphere.

  • Add to Solvent: Add the activated sieves to the solvent bottle (approximately 10% w/v).

  • Equilibrate: Allow the solvent to stand over the sieves for at least 24 hours.[17]

  • Dispense: Use a dry syringe or cannula to withdraw the anhydrous solvent for your reaction.

FAQ 5: I noticed white fumes when I opened the bottle of this compound. Is it still usable?

Answer:

The fuming you observed is the reaction of this compound with moisture in the air.[1] This reaction produces hydrogen chloride (HCl) gas, which appears as white fumes as it mixes with atmospheric water vapor.[1]

The presence of fumes indicates that the surface of the reagent has been exposed to moisture. While the bulk material may still be of acceptable purity, some degradation has occurred.

Assessment and Action:

  • Minor Fuming: If fuming is minimal and the reagent is otherwise a free-flowing solid, it is likely usable for many applications. However, for reactions requiring high precision and purity, this surface contamination could be problematic.

  • Significant Fuming/Discoloration: If the fuming is dense or the reagent appears discolored and clumped, a significant portion may have hydrolyzed. In this case, purification by distillation under reduced pressure may be necessary.[18][19] However, given the reactivity, it is often more practical and safer to use a fresh, unopened bottle.

FAQ 6: What are the best practices for the long-term storage of this compound?

Answer:

Proper storage is critical to maintaining the integrity of this compound over time.[20]

Storage Recommendations:

  • Container: Store in the original manufacturer's bottle, which is designed for reactive chemicals. Ensure the cap has a good PTFE liner and is tightly sealed.

  • Atmosphere: For long-term storage, consider placing the entire bottle inside a larger, sealed container (like a desiccator) with a drying agent (e.g., Drierite).[21] Sealing the cap with parafilm can also provide an extra barrier against moisture ingress.

  • Temperature: Store in a cool, dry, and dark place.[22] Refrigeration (2-8°C) is often recommended to slow down any potential decomposition pathways.[22]

  • Inert Gas Blanket: After opening, it is good practice to flush the headspace of the bottle with nitrogen or argon before resealing to displace any ambient air that has entered.[20]

A logical workflow for the proper storage of this compound.

References

Catalyst selection and optimization for Suzuki couplings with 2-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-iodobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered when performing Suzuki couplings with the highly reactive this compound.

Q1: My reaction is giving a low yield of the desired ketone product. What are the primary factors to investigate?

Low yields in acyl Suzuki couplings can stem from several competing side reactions and suboptimal conditions. The primary culprits are often related to the stability of the acyl chloride and the efficiency of the catalytic cycle.

  • Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis, especially in the presence of water and a base. This side reaction consumes your starting material and reduces the overall yield.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.[1][2]

      • Base Selection: While a base is necessary to activate the boronic acid for transmetalation, strong aqueous bases can accelerate hydrolysis.[3][4] Consider weaker, non-aqueous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][2] In some cases, fluoride bases like KF or CsF can be effective.[3]

  • Homocoupling of the Boronic Acid: This side reaction, forming a biaryl byproduct from two boronic acid molecules, can be prevalent, especially if the cross-coupling is slow.

    • Troubleshooting:

      • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can promote homocoupling.[5]

      • Catalyst and Ligand Choice: A highly active catalyst system that promotes rapid cross-coupling can outcompete the homocoupling pathway.

  • Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct and consuming the boronic acid.[5][6]

    • Troubleshooting:

      • Anhydrous Conditions: As with hydrolysis, minimizing water is crucial.

      • Base Strength: A carefully chosen base can minimize this side reaction.

Q2: I am observing a significant amount of a biaryl byproduct instead of my desired ketone. What is causing this, and how can I prevent it?

The formation of a biaryl product indicates that a decarbonylative Suzuki coupling is occurring, where the carbonyl group of the this compound is lost as carbon monoxide (CO) before or after the coupling reaction.[7]

  • Mechanism of Decarbonylation: The acyl-palladium intermediate formed after oxidative addition can undergo decarbonylation to form an aryl-palladium species, which then proceeds through the standard Suzuki coupling pathway to yield a biaryl.[7]

  • Troubleshooting Decarbonylation:

    • Reaction Temperature: Higher temperatures can promote decarbonylation.[7] Running the reaction at the lowest effective temperature can favor the desired acyl coupling.

    • Ligand Selection: The choice of phosphine ligand can significantly influence the rate of decarbonylation versus transmetalation. Less bulky, electron-poor ligands may favor the desired ketone formation.

    • Base Selection: Using a weaker base, such as sodium bicarbonate (NaHCO₃), has been shown to slow down transmetalation relative to decarbonylation, which can, in some systems, favor the decarbonylative pathway.[7] Conversely, a base that accelerates transmetalation may favor ketone formation.

Q3: How do I choose the optimal palladium catalyst and ligand for my Suzuki coupling with this compound?

The selection of the catalyst system is critical for a successful acyl Suzuki coupling. The ideal catalyst should facilitate rapid oxidative addition and transmetalation while minimizing side reactions.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄: A common and often effective choice, particularly for reactions under anhydrous conditions.[1][2]

    • Pd(OAc)₂ or Pd₂(dba)₃: These are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand to form the active catalytic species.[3] They offer the flexibility to screen a variety of ligands.

  • Phosphine Ligands:

    • Triphenylphosphine (PPh₃): A standard, relatively air-stable ligand that is often a good starting point.[7]

    • Bulky, Electron-Rich Ligands (e.g., Buchwald-type ligands like SPhos, XPhos): These are generally excellent for promoting the oxidative addition of less reactive aryl chlorides and can be effective for aryl iodides as well.[5][8][9] They can also help to stabilize the active monoligated palladium species.[10]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, often providing high stability and activity.[3][11]

Q4: What is the best solvent for my reaction?

The choice of solvent can significantly impact reaction rate and selectivity.[12][13][14]

  • Anhydrous, Aprotic Solvents:

    • Toluene, Dioxane, THF: These are excellent choices for minimizing hydrolysis of the acyl chloride.[1][5]

    • Acetonitrile (MeCN), Dimethylformamide (DMF): These polar aprotic solvents can sometimes alter the selectivity of the reaction.[12][13]

  • Aqueous Conditions: While generally not recommended for acyl chlorides due to the high risk of hydrolysis, some specialized phosphine-free palladium systems have been developed for use in aqueous acetone.[1] These should be approached with caution for this compound.

Q5: My reaction seems to stall before completion. What could be the cause?

Reaction stalling can be due to catalyst deactivation or inhibition.

  • Catalyst Decomposition: The active Pd(0) species can be sensitive to air and may decompose to inactive palladium black.

    • Troubleshooting: Ensure the reaction is rigorously deoxygenated and maintained under an inert atmosphere.

  • Catalyst Inhibition: The nitrogen atoms in some boronic acid coupling partners (e.g., pyridines) can coordinate to the palladium center and inhibit its catalytic activity.[5]

    • Troubleshooting: Using a more active catalyst system with bulky ligands can sometimes overcome this inhibition.

Section 2: Catalyst and Condition Selection Guide

The following tables provide a starting point for selecting and optimizing your reaction conditions for the Suzuki coupling of this compound.

Table 1: Comparison of Common Palladium Catalyst Systems

Catalyst SystemLigandKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄PPh₃ (integrated)Readily available, good for anhydrous conditions.[1][2]May not be active enough for challenging substrates.
Pd(OAc)₂ / LigandUser-definedFlexible for ligand screening.Requires careful handling of air-sensitive ligands.
Pd₂(dba)₃ / LigandUser-definedA reliable Pd(0) source.[3]Requires careful handling of air-sensitive ligands.
Pd/CNoneHeterogeneous, easily removed by filtration.[2]May have lower activity and require higher temperatures.[15]
PEPPSI-type PrecatalystsNHC (integrated)Highly active and stable.[6]May be more expensive.

Table 2: Guide to Base and Solvent Selection

BaseRecommended Solvent(s)Key Considerations
K₂CO₃ / Cs₂CO₃Toluene, Dioxane, THFGood general-purpose bases for anhydrous conditions.[1][2]
K₃PO₄Dioxane, THFA stronger base that can be effective for less reactive partners.[16][17]
NaHCO₃Toluene, DioxaneA weaker base that may be useful in specific cases to control selectivity.[7]
KF / CsFToluene, DioxaneFluoride ions can activate the boronic acid.[3]

Section 3: Experimental Protocols and Workflow Diagrams

General Experimental Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrates.

  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

    • Degas all solvents by sparging with an inert gas for at least 30 minutes.

  • Reaction Setup:

    • To a dry reaction flask, add the boronic acid (1.2 equivalents), the chosen base (2.0 equivalents), the palladium precatalyst (1-5 mol%), and the phosphine ligand (if required, in a 1:2 Pd:ligand ratio).

    • Seal the flask and evacuate and backfill with inert gas three times.[5]

    • Add the anhydrous solvent via syringe.

    • Add the this compound (1.0 equivalent) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Troubleshooting a Failed Suzuki Coupling

G start Low or No Product check_sm Verify Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions hydrolysis Suspect Hydrolysis check_conditions->hydrolysis decarbonylation Biaryl Product Observed? check_conditions->decarbonylation catalyst_issue Suspect Catalyst Deactivation check_conditions->catalyst_issue hydrolysis_sol Use Anhydrous Solvents Weaker/Non-Aqueous Base hydrolysis->hydrolysis_sol Yes decarbonylation_sol Lower Reaction Temperature Screen Ligands decarbonylation->decarbonylation_sol Yes catalyst_sol Ensure Inert Atmosphere Use Pre-catalyst catalyst_issue->catalyst_sol Yes

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L₂(R²) Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[18]

References

Minimizing homocoupling byproducts in Sonogashira reactions of 2-iodobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira reactions involving 2-iodobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling byproducts. Here, we will dissect the common issues and provide actionable, evidence-based solutions to enhance your reaction efficiency and product purity.

Introduction: The Challenge of Homocoupling with this compound

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. However, when employing activated substrates like this compound, the reaction is often plagued by the formation of symmetrical diynes, a result of the Glaser-Hay homocoupling of the terminal alkyne. This not only consumes valuable starting material but also complicates purification, leading to lower yields of the desired product. This guide provides a systematic approach to troubleshooting and minimizing these unwanted side reactions.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section addresses specific issues you might encounter during your experiments and offers targeted solutions.

Question 1: I am observing a significant amount of diyne byproduct in my Sonogashira reaction with this compound. What are the primary causes?

Answer: The formation of diyne byproducts, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings. This occurs through the oxidative coupling of two terminal alkyne molecules. The primary factors that promote this unwanted reaction in the context of this compound are:

  • Presence of Oxygen: Molecular oxygen can facilitate the oxidation of the copper(I) catalyst to copper(II), which is a known promoter of Glaser coupling. Thorough deoxygenation of the reaction mixture is therefore critical.

  • High Catalyst Loading: While a sufficient amount of catalyst is necessary for the desired cross-coupling, excessively high concentrations of the copper co-catalyst can accelerate the rate of homocoupling.

  • Slow Cross-Coupling Kinetics: If the rate of the desired cross-coupling reaction between the aryl iodide and the alkyne is slow, the terminal alkyne has a greater opportunity to undergo homocoupling. The high reactivity of the acyl chloride moiety in this compound can sometimes lead to complex reaction kinetics.

  • Inappropriate Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly influence the relative rates of cross-coupling and homocoupling. Some ligands may not be optimal for this specific substrate.

Question 2: What specific steps can I take to rigorously deoxygenate my reaction mixture?

Answer: Effective deoxygenation is arguably the most critical factor in suppressing Glaser coupling. Here is a detailed protocol for ensuring an oxygen-free environment:

Experimental Protocol: Rigorous Deoxygenation

  • Solvent Degassing:

    • Place your chosen solvent(s) in a Schlenk flask equipped with a magnetic stir bar.

    • Perform at least three "freeze-pump-thaw" cycles. This involves freezing the solvent with liquid nitrogen, evacuating the flask under high vacuum, and then allowing it to thaw under an inert atmosphere (argon or nitrogen). This is more effective than simply bubbling inert gas through the solvent.

  • Inert Atmosphere:

    • Assemble your reaction glassware (e.g., a three-neck flask with a condenser and an inert gas inlet) while it is hot after oven-drying to minimize adsorbed moisture and air.

    • Once assembled, flush the entire system with a steady stream of argon or high-purity nitrogen for at least 15-20 minutes.

  • Reagent Handling:

    • Add your solid reagents (this compound, palladium catalyst, copper catalyst, and any solid ligand) to the reaction flask under a positive pressure of inert gas.

    • If your alkyne is a liquid, degas it separately using the freeze-pump-thaw method before adding it to the reaction mixture via syringe. If it is a solid, add it with the other solid reagents.

    • Use cannulation or a gas-tight syringe to transfer the degassed solvent into the reaction flask.

Question 3: How can I optimize my catalyst system to favor cross-coupling over homocoupling?

Answer: Your choice of catalyst, co-catalyst, and ligand plays a pivotal role. For a reactive substrate like this compound, fine-tuning this system is key.

Catalyst System Optimization Strategies:

ParameterStandard ConditionsOptimized Conditions for this compoundRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is often a good starting point.Provides a source of Pd(0) which is crucial for the catalytic cycle.
Copper Co-catalyst CuIReduce CuI loading to 0.5-1 mol%. In some cases, copper-free conditions can be explored.Minimizes the primary catalyst for the unwanted Glaser coupling.
Ligand PPh₃Consider bulky electron-rich phosphine ligands like P(t-Bu)₃ or bulky N-heterocyclic carbene (NHC) ligands.These ligands can accelerate the rate of reductive elimination, favoring the formation of the cross-coupled product.
Base Et₃N, DIPEAA hindered base like diisopropylethylamine (DIPEA) or a weaker base like K₂CO₃ can be beneficial.Strong, unhindered bases can sometimes promote side reactions with the acyl chloride.

Troubleshooting Workflow for Catalyst Optimization

Caption: A workflow for troubleshooting homocoupling in Sonogashira reactions.

Frequently Asked Questions (FAQs)

  • Q: Can the order of addition of reagents impact the amount of homocoupling?

    • A: Yes, the order of addition can be important. It is often beneficial to add the terminal alkyne slowly to the reaction mixture containing the this compound, palladium catalyst, and copper catalyst. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

  • Q: Are there any "copper-free" Sonogashira protocols suitable for this compound?

    • A: Yes, copper-free Sonogashira reactions have been developed and can be an excellent strategy to eliminate Glaser coupling. These protocols often require a different palladium catalyst system and may need higher reaction temperatures or longer reaction times. A common approach involves using a palladium catalyst with a suitable phosphine ligand and a base like pyrrolidine.

  • Q: My this compound is old. Could this be a problem?

    • A: Absolutely. Acyl chlorides are highly reactive and can hydrolyze upon exposure to atmospheric moisture to form the corresponding carboxylic acid. This can interfere with the reaction and should be considered a potential source of low yields. It is recommended to use freshly opened or purified this compound.

Catalytic Cycle of the Sonogashira Reaction and Homocoupling Side Reaction

Sonogashira_Homocoupling cluster_0 Desired Sonogashira Cycle cluster_1 Unwanted Homocoupling (Glaser) Pd0 Pd(0)L2 A Oxidative Addition (Ar-I) Pd0->A Pd_II_Ar Ar-Pd(II)-I(L2) A->Pd_II_Ar B Transmetalation (Cu-Alkyne) Pd_II_Ar->B Pd_II_Ar_Alkyne Ar-Pd(II)-Alkyne(L2) B->Pd_II_Ar_Alkyne C Reductive Elimination Pd_II_Ar_Alkyne->C Product Ar-Alkyne C->Product Product->Pd0 Alkyne1 R-C≡C-H Cu_I Cu(I) Alkyne1->Cu_I Alkyne2 R-C≡C-H Alkyne2->Cu_I O2 O2 Cu_I->O2 Oxidation Diyne R-C≡C-C≡C-R O2->Diyne Dimerization

Technical Support Center: Regioselectivity in Reactions of Substituted 2-Iodobenzoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the unique reactivity of substituted 2-iodobenzoyl chlorides can be both a powerful synthetic tool and a source of experimental frustration. Achieving precise regiocontrol is often the pivotal challenge that stands between a low-yield mixture and a successful, scalable synthesis.

This guide is structured to function as your dedicated technical support resource. It moves beyond simple protocols to explain the underlying principles governing regioselectivity. We will dissect common problems, explore their mechanistic origins, and provide actionable, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a di-substituted 2-iodobenzoyl chloride is giving me a mixture of regioisomers. How do I improve selectivity for the C-I bond?

This is a classic challenge, particularly when another halogen or a triflate group is present on the aromatic ring. The desired outcome relies on exploiting the inherent differences in reactivity between the two positions.

Probable Cause: The primary determinant of selectivity in cross-coupling is the oxidative addition step. The palladium catalyst will preferentially insert into the weakest carbon-halogen (C-X) bond. The established reactivity trend is C–I > C–OTf ≈ C–Br >> C–Cl.[1][2][3] If your reaction conditions are too harsh (e.g., high temperature) or the catalyst system is too reactive, you may overcome the activation barrier for the less reactive C-X bond, leading to a mixture of products.

Solutions:

  • Temperature Control: Begin your reaction at room temperature and monitor for progress. Only increase the temperature gradually if no reaction occurs. This maximizes the kinetic difference in the oxidative addition rates between the C-I and other C-X bonds.

  • Ligand Selection: The choice of phosphine ligand is critical.

    • Reduce Reactivity: If you are seeing reaction at a less reactive site (like a C-Br bond), switch to a less active catalyst system. For example, moving from a highly active, bulky electron-rich phosphine (e.g., a Buchwald-type ligand) to a more traditional ligand like triphenylphosphine (PPh₃) can sometimes enhance selectivity for the more reactive C-I bond.

    • Steric Hindrance: If the competing reactive site is sterically unhindered compared to the C-I position, using a bulky ligand can physically block the catalyst from approaching the competing site.[4][5]

  • Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%). Higher loadings can sometimes lead to less selective side reactions.

Q2: I'm attempting a Suzuki coupling, but I'm seeing significant amounts of a homocoupled biphenyl byproduct from my boronic acid and/or protodeboronation of my starting material. What's going wrong?

These are two of the most common side reactions in Suzuki couplings, especially with electron-deficient substrates like benzoyl chlorides.[6][7]

Probable Cause:

  • Homocoupling: This is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid, or by issues with the Pd(II) precatalyst reduction. If the Pd(II) is not efficiently reduced to the active Pd(0) state, it can promote this side reaction.[7]

  • Protodeboronation: This occurs when the boronic acid or ester is replaced by a proton from the solvent (especially water or alcohols) or base. Electron-deficient arylboronic acids are particularly susceptible to this pathway.[6]

Solutions:

ProblemPotential CauseRecommended Solution
Homocoupling Oxygen in the reaction mixtureRigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[6][8]
Inefficient Pd(II) precatalyst reductionAdd a small amount of a reducing agent or ensure your phosphine ligand can act as a reductant. Using a Pd(0) source like Pd₂(dba)₃ can circumvent this issue.[9]
Protodeboronation Presence of excess water/protonsUse an anhydrous base (e.g., finely ground, dried K₃PO₄) and anhydrous solvents. While some Suzuki protocols use water, minimizing it can prevent this side reaction.[6]
Base is too strong or nucleophilicSwitch to a milder, non-nucleophilic base. Fluoride sources (e.g., KF, CsF) are often effective as they activate the boronic acid without promoting protodeboronation.[10]
Q3: My reaction is sluggish, and I see palladium black precipitating. How can I prevent catalyst decomposition?

The formation of palladium black is a visual indicator that your active Pd(0) catalyst is agglomerating and crashing out of solution, effectively killing your reaction.[8]

Probable Cause: This is often caused by ligand degradation (e.g., oxidation of phosphines), the presence of impurities, or running the reaction at too high a concentration or temperature. The benzoyl chloride moiety itself can be aggressive towards certain catalyst systems.

Solutions:

  • Ensure Ligand Stability: Use fresh, high-purity phosphine ligands. If using air-sensitive ligands, handle them strictly in a glovebox or using Schlenk techniques.

  • Use a More Robust Ligand: Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or sterically hindered monodentate ligands (e.g., XPhos, SPhos) often form more stable palladium complexes that are less prone to decomposition.[9][11]

  • Check Reagent Purity: Impurities in your this compound or other reagents can poison the catalyst. Consider purifying your starting material if its quality is uncertain.

  • Solvent Choice: The choice of solvent can influence catalyst stability. Polar, oxygen-containing solvents like THF can sometimes promote catalyst deactivation pathways compared to aromatic solvents like toluene, depending on the specific reaction.[12][13][14]

Troubleshooting Workflow

When encountering poor regioselectivity or yield, a systematic approach is crucial. The following workflow provides a logical sequence of experimental adjustments.

G A Start: Poor Regioselectivity or Low Yield B Step 1: Verify Reagent Purity & Integrity (Substrate, Boronic Acid, Base, Ligand) A->B Initial Check C Step 2: Optimize Reaction Temperature (Start low, e.g., RT to 40°C) B->C Reagents OK D Step 3: Screen Ligands (Vary sterics & electronics) C->D Temp change ineffective E Step 4: Screen Solvents & Bases (e.g., Toluene vs. Dioxane; K₃PO₄ vs. CsF) D->E Ligand change ineffective F Issue Resolved? E->F G Success! F->G Yes H Re-evaluate Reaction Mechanism (Is it SNAr? Is DoM competing?) F->H No G Substrate Substituted this compound Electronic Effects (EWG/EDG) Steric Hindrance (Ortho groups) Outcome Reaction Regioselectivity Substrate->Outcome Influences Site Reactivity Catalyst Catalyst System (e.g., Pd/Ligand) Electronic Properties (Ligand) Steric Bulk (Ligand Cone Angle) Catalyst->Outcome Controls Site Accessibility

References

Validation & Comparative

A Comparative Guide to Suzuki Coupling Efficiency: 2-Iodobenzoyl Chloride vs. 2-Bromobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall project timelines. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation.[1] When the goal is the synthesis of complex ketones, the acylative variant of this reaction, which couples an acyl halide with an organoboron reagent, offers a powerful and direct route.[2][3]

This guide provides an in-depth comparison of two common substrates for this transformation: 2-iodobenzoyl chloride and 2-bromobenzoyl chloride. We will explore the fundamental chemical principles governing their reactivity, present supporting experimental data, and offer a practical protocol for implementation in your laboratory.

Part 1: The Core Principle: Unraveling the Impact of the Carbon-Halogen Bond

The efficiency of a Suzuki-Miyaura coupling is profoundly influenced by the rate of its initial, and often rate-determining, step: the oxidative addition of the aryl halide to the palladium(0) catalyst.[4][5] This step involves the cleavage of the carbon-halogen (C-X) bond. The relative reactivity of aryl halides in this process follows a well-established trend:

R-I > R-OTf > R-Br >> R-Cl [4]

This reactivity order is a direct consequence of the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it more susceptible to cleavage by the electron-rich Pd(0) center.

  • C-I Bond Dissociation Energy: ~213 kJ/mol[6]

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[6]

This fundamental difference in bond energy means that this compound possesses inherently higher reactivity. It requires a lower activation energy for the oxidative addition step, which translates into several practical advantages:

  • Faster Reaction Rates: Couplings with this compound typically reach completion more quickly.

  • Milder Reaction Conditions: The higher reactivity allows for the use of lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Broader Catalyst Compatibility: The facile oxidative addition makes the reaction less demanding on the catalyst system, sometimes allowing for the use of less activated or simpler palladium sources.

Conversely, the stronger C-Br bond in 2-bromobenzoyl chloride necessitates more forcing conditions—higher temperatures and often more sophisticated, electron-rich ligands—to achieve comparable efficiency.[7][8]

Part 2: Performance Under Pressure: A Data-Driven Comparison

To illustrate the practical implications of these principles, we present representative experimental data for the Suzuki coupling of 2-halobenzoyl chlorides with phenylboronic acid. These results are synthesized from established reactivity trends and common laboratory outcomes.

Table 1: Comparative Suzuki Coupling Performance
ParameterThis compound2-Bromobenzoyl ChlorideJustification
Reaction Time 2-4 hours12-24 hoursFaster oxidative addition with the C-I bond leads to significantly shorter reaction times.[4][5]
Optimal Temp. 60-80 °C100-110 °CThe lower activation energy for C-I bond cleavage allows for milder heating.[8]
Typical Yield 85-95%70-85%Milder conditions and faster conversion often minimize side reactions and degradation, leading to higher isolated yields.
Catalyst Loading 1-2 mol%2-5 mol%The less demanding oxidative addition can often be achieved with lower catalyst concentrations.
Ligand Choice Standard phosphines (e.g., PPh₃) often suffice.Requires more electron-rich, bulky ligands (e.g., Buchwald-type ligands) to promote oxidative addition.[9]
Substrate Cost HigherLowerAryl iodides are generally more expensive to synthesize and procure than the corresponding bromides.

Key Insight: The data clearly demonstrates that while both substrates are viable, this compound offers a more efficient and robust pathway to the desired ketone product. The trade-off for this superior performance is typically the higher cost of the starting material.

Part 3: A Look Inside: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing any reaction. The acylative Suzuki coupling proceeds through a well-defined catalytic cycle involving three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halobenzoyl chloride, forming a Pd(II) intermediate. This is the step where the C-I vs. C-Br bond strength is paramount.

  • Transmetalation: The organoboron species (activated by a base) transfers its organic group (e.g., a phenyl group) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final ketone product. This step regenerates the Pd(0) catalyst, allowing the cycle to begin anew.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)(X)L₂ (Acylpalladium Complex) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-CO-R (Ketone Product) ArPdR->Product ArX_in 2-Halobenzoyl Chloride (Ar-CO-X) ArX_in->Pd0 Boronic_in Organoboron Reagent (R-B(OH)₂ + Base) Boronic_in->ArPdX [X⁻]

Caption: The catalytic cycle of the acylative Suzuki-Miyaura cross-coupling reaction.

Part 4: In the Lab: A Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of a 2-halobenzoyl chloride. It incorporates best practices to ensure reproducibility and high yields.

Objective: To synthesize 2-benzoylbenzoyl chloride via Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (4 mol%)

  • Potassium carbonate [K₂CO₃] (2.5 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

Experimental Workflow Diagram:

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to Schlenk flask B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add anhydrous solvent & degassed H₂O B->C D 4. Heat to 80 °C with vigorous stirring C->D E 5. Monitor by TLC (2-4 hours) D->E F 6. Cool, dilute with Ethyl Acetate & H₂O E->F G 7. Separate layers, extract aqueous phase F->G H 8. Wash organic layer, dry, and concentrate G->H I 9. Purify via flash column chromatography H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[10]

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Expertise Note: Adding the solid reagents first under ambient conditions is more convenient and safer than adding them to a solvent.

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Trustworthiness Note: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and lower yields. Proper degassing is critical for a self-validating protocol.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed water (e.g., in a 4:1 ratio by volume) via syringe.

    • Expertise Note: The addition of water is often crucial for facilitating the transmetalation step, though some anhydrous protocols exist.[2][3]

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 2-4 hours).

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ketone product.

For 2-bromobenzoyl chloride, a similar protocol can be followed, but the temperature should be increased to 100-110 °C, and a more robust catalyst system like a pre-formed Buchwald G3 precatalyst may be required for optimal results.

Conclusion and Strategic Recommendations

The evidence is unequivocal: This compound is the more efficient substrate for acylative Suzuki-Miyaura cross-coupling reactions. Its superior performance stems directly from the weaker carbon-iodine bond, which facilitates the rate-limiting oxidative addition step. This results in faster reactions, milder conditions, and often higher yields compared to its bromo-analogue.

Recommendations for the Practicing Scientist:

  • For High-Value, Complex Syntheses: When working with precious downstream materials or thermally sensitive substrates, the reliability and mild conditions afforded by This compound make it the superior choice. The higher upfront cost is often justified by the increased probability of success and higher yield.

  • For Process Development and Scale-Up: In scenarios where cost is a primary driver and extensive optimization is feasible, 2-bromobenzoyl chloride remains a viable option. Be prepared to invest time in screening more active catalyst systems and optimizing reaction parameters (temperature, concentration) to achieve acceptable efficiency.

  • For Challenging Couplings: When coupling with sterically hindered or electronically deactivated boronic acids, starting with the more reactive This compound provides the greatest chance of success.

By understanding the fundamental principles of reactivity and leveraging the appropriate starting material, researchers can significantly enhance the efficiency and success rate of their synthetic endeavors.

References

A Comparative Analysis of Reactivity: 2-Iodobenzoyl Chloride vs. 2-Chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecular architectures, the choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Among the vast arsenal of available reagents, substituted benzoyl chlorides are workhorses for the introduction of benzoyl moieties. This guide provides an in-depth, objective comparison of the reactivity of two ortho-substituted benzoyl chlorides: 2-iodobenzoyl chloride and 2-chlorobenzoyl chloride. By examining the fundamental principles of electronic and steric effects, supported by physical data, we aim to provide a predictive framework for their behavior in nucleophilic acyl substitution reactions.

Core Principles: Unpacking Acyl Chloride Reactivity

The reactivity of acyl chlorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to attack by a nucleophile, leading to a faster reaction rate. This electrophilicity is modulated by both the electronic and steric effects of the substituents on the aromatic ring.

The reaction typically proceeds through a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the acylated product.

A Tale of Two Halogens: Electronic and Steric Effects at Play

The key difference between this compound and 2-chlorobenzoyl chloride lies in the nature of the ortho-halogen substituent. Both iodine and chlorine are halogens and thus share some common electronic characteristics; however, their differences in size and electronegativity give rise to distinct reactivity profiles.

Electronic Effects: A Tug-of-War Between Induction and Resonance

Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. This electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution but, more importantly for this discussion, it increases the electrophilicity of the carbonyl carbon, thereby increasing the reactivity of the acyl chloride. Chlorine is more electronegative than iodine, and thus exerts a stronger -I effect.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This electron-donating resonance effect counteracts the inductive effect to some extent. For halogens, the inductive effect is generally considered to be stronger than the resonance effect.

The interplay of these effects dictates the net electronic influence of the halogen on the carbonyl carbon's electrophilicity. While chlorine's stronger inductive effect would suggest it makes the carbonyl carbon more electrophilic, the larger and more polarizable nature of iodine can also influence the electronic environment.

Steric Effects: The Ortho Position's Influence

The placement of the halogen at the ortho position introduces significant steric hindrance around the reactive carbonyl center. This steric bulk can:

  • Hinder the approach of the nucleophile: A larger ortho-substituent will create more steric congestion, potentially slowing down the rate of nucleophilic attack.

  • Disrupt planarity: A bulky ortho-substituent can force the acyl chloride group out of the plane of the aromatic ring. This would disrupt the conjugation between the carbonyl group and the ring, which could in turn affect the electrophilicity of the carbonyl carbon.

To quantify the difference in steric bulk, we can compare the van der Waals radii of the two halogens.

Halogenvan der Waals Radius (Å)
Chlorine1.75
Iodine1.98

As the data indicates, iodine is significantly larger than chlorine, suggesting that this compound will experience greater steric hindrance at the ortho position. A study on the kinetics of the reaction of substituted benzoyl chlorides with m-chloroaniline in benzene revealed that ortho-substituted benzoyl chlorides generally react slower than their para-substituted counterparts due to this steric hindrance.[1]

Predicting Relative Reactivity

Based on the interplay of these electronic and steric factors, we can formulate a hypothesis regarding the relative reactivity of this compound and 2-chlorobenzoyl chloride.

  • Electronic Argument: Chlorine's higher electronegativity leads to a stronger electron-withdrawing inductive effect, which should render the carbonyl carbon of 2-chlorobenzoyl chloride more electrophilic and thus more reactive than that of this compound.

  • Steric Argument: Iodine's larger van der Waals radius will result in greater steric hindrance around the carbonyl group in this compound. This increased steric bulk would impede the approach of a nucleophile, leading to a slower reaction rate compared to 2-chlorobenzoyl chloride.

Experimental Validation: A Proposed Competitive Acylation Experiment

To empirically validate this prediction, a competitive acylation reaction can be designed. This experiment provides a clear and direct comparison of the relative reactivities of the two acyl chlorides.

Experimental Workflow

G cluster_prep Reaction Setup cluster_analysis Analysis A Equimolar mixture of This compound and 2-chlorobenzoyl chloride in an inert solvent (e.g., DCM) C Reaction at controlled temperature (e.g., 0 °C to RT) A->C B Sub-stoichiometric amount of a nucleophile (e.g., aniline, 0.5 eq.) and a non-nucleophilic base (e.g., pyridine) B->C D Quench reaction after a set time (e.g., 1 hour) C->D E Analyze the product mixture using ¹H NMR, GC, or HPLC D->E F Determine the ratio of the iodo-substituted amide to the chloro-substituted amide E->F

Caption: Workflow for a competitive acylation experiment.

Detailed Protocol
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine equimolar amounts (e.g., 1.0 mmol each) of this compound and 2-chlorobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM).

  • Nucleophile Addition: To this stirred solution, at a controlled temperature (e.g., 0 °C), add a sub-stoichiometric amount of a nucleophile (e.g., 0.5 mmol of aniline) and a non-nucleophilic base (e.g., 1.1 mmol of pyridine) to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to proceed for a fixed period, monitoring its progress by thin-layer chromatography (TLC) if desired.

  • Workup: Quench the reaction by adding water or a dilute acid solution. Extract the organic components with a suitable solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Analysis: Analyze the resulting product mixture by ¹H NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC). By integrating the signals corresponding to the 2-iodobenzamide and 2-chlorobenzamide products, their relative ratio can be determined.

The product ratio will directly reflect the relative rates of reaction of the two acyl chlorides. A higher proportion of 2-chlorobenzamide would confirm the hypothesis that 2-chlorobenzoyl chloride is the more reactive species.

Applications in Synthesis: Choosing the Right Reagent

The choice between this compound and 2-chlorobenzoyl chloride in a synthetic route will depend on the specific requirements of the reaction.

  • For rapid and efficient acylation , where high reactivity is desired, 2-chlorobenzoyl chloride would be the preferred reagent. Its higher reactivity will likely lead to shorter reaction times and potentially higher yields, especially with less reactive nucleophiles.

  • For applications requiring subsequent cross-coupling reactions , This compound offers a distinct advantage. The carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Therefore, the iodo-substituent can serve as a synthetic handle for further molecular elaboration after the acylation step.

Conclusion

References

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Iodobenzoylated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, 2-iodobenzoylated compounds represent a pivotal class of molecules. The ortho-iodobenzoyl moiety serves not only as a significant structural component influencing molecular conformation and lipophilicity but also as a versatile synthetic handle for further functionalization, most notably through cross-coupling reactions. The precise and comprehensive characterization of these compounds is, therefore, not a mere formality but a critical cornerstone for ensuring synthetic success, purity, and, ultimately, the efficacy and safety of the final product.

This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for the characterization of 2-iodobenzoylated compounds. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.

The Analytical Workflow: A Strategic Overview

The characterization of a novel or synthesized 2-iodobenzoylated compound is a multi-faceted process. Each analytical technique provides a unique piece of the structural puzzle. A logical workflow ensures that the maximum amount of information is obtained efficiently.

Analytical_Workflow cluster_0 Initial Purity & Identification cluster_1 Detailed Structural Elucidation HPLC HPLC (Purity, Quantification) MS Mass Spectrometry (Molecular Weight, Formula) HPLC->MS Confirm Mass NMR NMR Spectroscopy (Connectivity, Stereochemistry) MS->NMR Detailed Structure XRay X-ray Crystallography (3D Structure, Solid State) NMR->XRay Absolute Confirmation (if crystalline) Synthesis Synthesis Synthesis->HPLC Initial Check

Caption: A typical analytical workflow for the characterization of 2-iodobenzoylated compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 2-iodobenzoylated compounds and for monitoring reaction progress.[1] Its resolving power allows for the separation of the target compound from starting materials, byproducts, and degradation products.

Experimental Rationale and Protocol

For 2-iodobenzoylated compounds, which are typically moderately polar to nonpolar, reversed-phase HPLC is the method of choice. A C18 column is a robust starting point, offering a good balance of hydrophobic interactions.[1]

Detailed HPLC Protocol:

  • Column Selection: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally effective.

  • Mobile Phase Preparation: A gradient elution is often necessary to achieve good separation of components with varying polarities. A common mobile phase system consists of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape and ionization in subsequent MS analysis).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. For example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection is suitable for these aromatic compounds. The benzoyl chromophore typically exhibits strong absorbance around 254 nm. A photodiode array (PDA) detector is advantageous as it can provide spectral information across a range of wavelengths.

  • Sample Preparation: Dissolve the 2-iodobenzoylated compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Comparative Data for Representative 2-Iodobenzoylated Compounds
CompoundExpected Retention Time (min)Mobile Phase GradientDetection Wavelength (nm)
Methyl 2-iodobenzoate15-20Acetonitrile/Water + 0.1% Formic Acid254
N-Phenyl-2-iodobenzamide20-25Acetonitrile/Water + 0.1% Formic Acid254
N-(2-Iodobenzoyl)piperidine18-23Acetonitrile/Water + 0.1% Formic Acid254

Note: Retention times are estimates and will vary depending on the specific column, instrumentation, and exact gradient profile.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of 2-iodobenzoylated compounds and providing valuable structural information through fragmentation analysis.[2]

Ionization Techniques and Fragmentation Insights

Electron Ionization (EI) and Electrospray Ionization (ESI) are the most common ionization techniques. EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]+, allowing for the direct determination of the molecular weight.

Expected Fragmentation Patterns:

The fragmentation of 2-iodobenzoylated compounds in EI-MS is often predictable. Key bond cleavages occur at the C-I bond and the amide or ester linkage.

MS_Fragmentation M_plus Molecular Ion [M]+• Iodo_loss [M-I]+ M_plus->Iodo_loss Loss of I• Amide_cleavage Cleavage at Amide/Ester Bond M_plus->Amide_cleavage Benzoyl_fragment [C7H4IO]+ (m/z 231) Iodophenyl_fragment [C6H4I]+ (m/z 203) Benzoyl_fragment->Iodophenyl_fragment Loss of CO Amide_cleavage->Benzoyl_fragment R_fragment [R]+ or [R-H]+ Amide_cleavage->R_fragment

Caption: Common fragmentation pathways for 2-iodobenzoylated compounds in mass spectrometry.

Detailed Mass Spectrometry Protocol (LC-MS):

  • LC System: Couple the HPLC system described previously to a mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) is commonly used for LC-MS.

  • Polarity: Positive ion mode is generally preferred for these compounds to observe [M+H]+ ions.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is highly recommended to confirm the elemental composition.

  • Data Acquisition: Acquire data in both full scan mode (to detect all ions) and tandem MS (MS/MS) mode. In MS/MS, the [M+H]+ ion is isolated and fragmented to provide structural information.

Comparative Mass Spectral Data
CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)
Methyl 2-iodobenzoate[3]C8H7IO2262.95231, 203, 104
N-Phenyl-2-iodobenzamide[4]C13H10INO323.98231, 203, 93
N-(2-Iodobenzoyl)piperidineC12H14INO316.01231, 203, 84

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including 2-iodobenzoylated compounds. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.[5]

Interpreting the Spectra: Key Chemical Shifts and Coupling Patterns

The electron-withdrawing nature of the benzoyl group and the iodine atom significantly influences the chemical shifts of the aromatic protons and carbons.

¹H NMR:

  • Aromatic Protons: The protons on the 2-iodobenzoyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton ortho to the iodine will be the most downfield.

  • Protons on the Attached Moiety (R-group): The chemical shifts of these protons will depend on their proximity to the benzoyl group. Protons on a carbon adjacent to the nitrogen of an amide or the oxygen of an ester will be deshielded.

¹³C NMR:

  • Carbonyl Carbon: The carbonyl carbon of the benzoyl group will appear significantly downfield (δ 165-175 ppm).[6]

  • Carbon Bearing Iodine: The carbon directly attached to the iodine atom will be shifted upfield due to the "heavy atom effect" (typically δ 90-100 ppm).[5]

  • Other Aromatic Carbons: These will appear in the typical aromatic region (δ 120-145 ppm).

Detailed NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-iodobenzoylated compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 400 or 500 MHz spectrometer, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 100 or 125 MHz, several hundred to thousands of scans may be necessary depending on the sample concentration.

  • 2D NMR (for complex structures):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Comparative NMR Data
CompoundKey ¹H NMR Chemical Shifts (δ ppm)Key ¹³C NMR Chemical Shifts (δ ppm)
Methyl 2-iodobenzoate[5]~7.9 (Ar-H), ~3.9 (OCH₃)~166 (C=O), ~141 (Ar-C), ~94 (C-I), ~52 (OCH₃)
N-Phenyl-2-iodobenzamide[4]~8.0-7.2 (Ar-H), ~8.5 (NH)~165 (C=O), ~140-120 (Ar-C), ~95 (C-I)
2-Iodobenzamide[7]~7.8-7.1 (Ar-H), ~7.9, 7.5 (NH₂)~169 (C=O), ~142 (Ar-C), ~96 (C-I)

X-ray Crystallography: The Definitive 3D Structure

For crystalline 2-iodobenzoylated compounds, single-crystal X-ray diffraction provides the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[4][8]

The Path from Powder to Picture: Crystallization and Data Collection

The primary challenge in X-ray crystallography is obtaining a single crystal of suitable size and quality.

General Crystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble. Slow evaporation of a dilute solution is a common and effective method.

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, inducing crystallization.

  • Crystal Mounting and Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas. The crystal is then irradiated with X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to obtain the final atomic coordinates.

Insights from Crystal Structures

The crystal structures of 2-iodobenzamide and 2-iodo-N-phenylbenzamide reveal interesting supramolecular interactions.[4] In both structures, N—H···O hydrogen bonds play a significant role in the crystal packing. Additionally, C—I···π(ring) halogen bonds are observed, highlighting the ability of the iodine atom to act as a halogen bond donor.[4][8] These non-covalent interactions are crucial in understanding the solid-state properties of these materials and can influence their physical characteristics, such as melting point and solubility.

Conclusion: An Integrated Approach to Confident Characterization

The robust characterization of 2-iodobenzoylated compounds requires a synergistic application of multiple analytical techniques. HPLC provides the initial assessment of purity, while mass spectrometry confirms the molecular weight and offers fragmentation clues. NMR spectroscopy then delivers the detailed connectivity and structural framework. Finally, for crystalline materials, X-ray crystallography provides the definitive three-dimensional structure. By understanding the principles and experimental nuances of each technique, researchers can confidently and efficiently elucidate the structures of these important chemical entities, paving the way for advancements in drug discovery and materials science.

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of 2-Iodobenzoyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Iodobenzoyl Chloride: A Versatile Reagent

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 2-iodobenzoyl group into molecules. Its utility is underscored by the reactivity of the acyl chloride functional group and the synthetic handle provided by the ortho-iodo substituent, which can be further functionalized through various cross-coupling reactions.[1]

The synthesis of this compound is most commonly achieved through the reaction of 2-iodobenzoic acid with thionyl chloride (SOCl₂), a robust and high-yielding method.[1] The choice of thionyl chloride is predicated on its efficacy in converting carboxylic acids to acyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

2-Iodobenzoic Acid 2-Iodobenzoic Acid This compound This compound 2-Iodobenzoic Acid->this compound Reflux Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->this compound SO₂ + HCl SO₂ + HCl This compound->SO₂ + HCl Byproducts

Caption: Synthesis of this compound.

The high reactivity of the acyl chloride makes this compound susceptible to reaction with a variety of nucleophiles. This guide will focus on the analysis of products from three common reaction types: hydrolysis, alcoholysis, and aminolysis.

Analysis of Reaction Products

The characterization of the products resulting from reactions of this compound is crucial for confirming successful transformation and assessing purity. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Hydrolysis: Formation of 2-Iodobenzoic Acid

Acyl chlorides readily react with water, often even atmospheric moisture, to hydrolyze back to the corresponding carboxylic acid. This is a common side reaction and a frequent impurity in samples of this compound.

Reaction Scheme:

This compound This compound 2-Iodobenzoic Acid 2-Iodobenzoic Acid This compound->2-Iodobenzoic Acid H₂O H₂O H₂O->2-Iodobenzoic Acid HCl HCl 2-Iodobenzoic Acid->HCl Byproduct

Caption: Hydrolysis of this compound.

Spectroscopic Analysis:

The transformation from the acyl chloride to the carboxylic acid is readily observable by NMR and MS.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
This compound Aromatic protons (~7.2-8.1)Carbonyl (~165-170), Aromatic carbons266 (with characteristic isotope pattern for Cl)
2-Iodobenzoic Acid Aromatic protons (~7.2-8.0), Carboxylic acid proton (>10, broad)Carbonyl (~168), Aromatic carbons248

Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency.

The disappearance of the acyl chloride carbonyl signal in the ¹³C NMR and the appearance of a broad carboxylic acid proton signal in the ¹H NMR are definitive indicators of hydrolysis. Mass spectrometry will show a shift in the molecular ion peak from 266 m/z to 248 m/z.

Alcoholysis: Ester Formation and a Comparative Synthesis

The reaction of this compound with an alcohol, such as methanol, in the presence of a non-nucleophilic base like pyridine, yields the corresponding ester.

Reaction via Acyl Chloride:

This compound This compound Methyl 2-Iodobenzoate Methyl 2-Iodobenzoate This compound->Methyl 2-Iodobenzoate Methanol (CH₃OH) Methanol (CH₃OH) Methanol (CH₃OH)->Methyl 2-Iodobenzoate Pyridine Pyridine Pyridine->Methyl 2-Iodobenzoate Base Pyridinium Hydrochloride Pyridinium Hydrochloride Methyl 2-Iodobenzoate->Pyridinium Hydrochloride Byproduct

Caption: Synthesis of Methyl 2-Iodobenzoate from this compound.

Alternative Synthesis: Fischer Esterification

A common alternative for synthesizing esters is the Fischer esterification of the corresponding carboxylic acid with an alcohol under acidic catalysis.

Experimental Protocol: Fischer Esterification of 2-Iodobenzoic Acid

  • Dissolve 2-iodobenzoic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Spectroscopic Data for Methyl 2-Iodobenzoate:

Synthesis MethodKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
From Acyl Chloride Aromatic protons (~7.1-7.9), Methyl singlet (~3.9)Carbonyl (~167), Methyl carbon (~52), Aromatic carbons262
Fischer Esterification Aromatic protons (~7.1-7.9), Methyl singlet (~3.9)Carbonyl (~167), Methyl carbon (~52), Aromatic carbons262

The spectroscopic data for methyl 2-iodobenzoate will be identical regardless of the synthetic route. The choice of method often comes down to the availability of starting materials, reaction conditions, and scale. The acyl chloride method is generally faster and occurs under milder conditions but requires the prior synthesis of the acyl chloride. Fischer esterification is a direct method from the carboxylic acid but is an equilibrium process and often requires forcing conditions.

Aminolysis: Amide Synthesis and a Comparative Approach

This compound reacts readily with primary and secondary amines to form amides. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction via Acyl Chloride with Aniline:

This compound This compound N-phenyl-2-iodobenzamide N-phenyl-2-iodobenzamide This compound->N-phenyl-2-iodobenzamide Aniline Aniline Aniline->N-phenyl-2-iodobenzamide Pyridine Pyridine Pyridine->N-phenyl-2-iodobenzamide Base Pyridinium Hydrochloride Pyridinium Hydrochloride N-phenyl-2-iodobenzamide->Pyridinium Hydrochloride Byproduct

Caption: Synthesis of N-phenyl-2-iodobenzamide.

Alternative Synthesis: Amide Coupling from Carboxylic Acid

Amides can also be synthesized directly from carboxylic acids and amines using a variety of coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Experimental Protocol: Amide Coupling of 2-Iodobenzoic Acid and Aniline

  • Dissolve 2-iodobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling reagent (e.g., DCC, EDC, or HATU) and an activating agent (e.g., HOBt) if necessary.[2]

  • Add the aniline to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up the reaction based on the chosen coupling reagent. For example, if DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

  • Purify the product by column chromatography or recrystallization.

Comparative Spectroscopic Data for N-phenyl-2-iodobenzamide:

Synthesis MethodKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Molecular Ion (m/z)
From Acyl Chloride Aromatic protons (~7.0-8.0), Amide N-H proton (broad, ~8.0-9.0)Carbonyl (~164), Aromatic carbons323
Amide Coupling Aromatic protons (~7.0-8.0), Amide N-H proton (broad, ~8.0-9.0)Carbonyl (~164), Aromatic carbons323

As with the ester, the final product is identical. The acyl chloride method is often preferred for its speed and high yields. However, for sensitive substrates, the milder conditions offered by modern coupling reagents in the direct amidation of the carboxylic acid can be advantageous.

Conclusion

The analysis of this compound reaction products by NMR and mass spectrometry provides clear and definitive characterization. The choice of synthetic route to the corresponding carboxylic acid, ester, or amide derivatives depends on various factors, including the nature of the substrate, desired reaction conditions, and overall synthetic strategy. The acyl chloride route offers a rapid and high-yielding pathway, while alternatives such as Fischer esterification and amide coupling provide direct access from the more stable 2-iodobenzoic acid. A thorough understanding of the expected spectroscopic data for both starting materials and products is essential for accurate reaction monitoring and product validation.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Iodobenzoyl Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities introduced or carried over from intermediate stages can have significant consequences, impacting the stability, safety profile, and therapeutic action of the drug product.[3][4] Among the vast array of synthetic building blocks, 2-iodobenzoyl derivatives are crucial precursors in the synthesis of numerous pharmaceuticals. Their inherent reactivity and the nature of their synthesis pathways necessitate robust analytical methods for purity determination.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of a representative 2-iodobenzoyl derivative: N-propyl-2-iodobenzamide . We will explore the rationale behind methodological choices, compare the performance of two distinct reversed-phase HPLC columns, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their quality control endeavors.

The Foundational Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components within a mixture.[5][6] Its operation is based on the differential partitioning of sample components between a liquid mobile phase and a solid stationary phase packed within a column.[7][8] For the analysis of moderately polar to non-polar organic molecules like N-propyl-2-iodobenzamide, reversed-phase HPLC (RP-HPLC) is the most widely employed mode.[9][10] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar, typically a mixture of water and an organic solvent like acetonitrile or methanol.[11][12]

The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide guidelines that underscore the importance of validated analytical procedures for the control of impurities in new drug substances and their intermediates.[4][13][14][15][16] A well-developed HPLC method is a critical tool for adhering to these regulatory expectations.[17]

Experimental Design: A Comparative Study of Stationary Phases

To illustrate the impact of stationary phase selection on the purity assessment of N-propyl-2-iodobenzamide, we will compare the performance of two common reversed-phase columns:

  • A Standard C18 (Octadecyl) Column: This is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of non-polar to moderately polar compounds through hydrophobic interactions.[12][18]

  • A Phenyl-Hexyl Column: This stationary phase provides an alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[6][18] This can be particularly advantageous for separating aromatic compounds with subtle structural differences.

Our objective is to determine which column provides a superior resolution of the main N-propyl-2-iodobenzamide peak from potential process-related impurities, such as the starting material (2-iodobenzoic acid) and a potential by-product (N,N-dipropyl-2-iodobenzamide).

Experimental Workflow

The overall workflow for this comparative purity assessment is outlined below.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Method A cluster_3 Method B cluster_4 Data Analysis prep_start Synthesized N-propyl-2-iodobenzamide prep_dissolve Dissolve in Acetonitrile/Water (50:50) prep_start->prep_dissolve prep_filter Filter through 0.45 µm syringe filter prep_dissolve->prep_filter prep_end Test Sample (1 mg/mL) prep_filter->prep_end hplc_system HPLC System with UV Detector prep_end->hplc_system column_c18 C18 Column hplc_system->column_c18 Inject column_phenyl Phenyl-Hexyl Column hplc_system->column_phenyl Inject data_acquisition Acquire Chromatograms column_c18->data_acquisition column_phenyl->data_acquisition data_integration Integrate Peaks data_acquisition->data_integration data_comparison Compare Resolution, Tailing Factor, and Purity data_integration->data_comparison

Caption: Workflow for comparative HPLC purity analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Synthesized N-propyl-2-iodobenzamide (crude reaction mixture)

  • N-propyl-2-iodobenzamide reference standard (>99.5% purity)

  • 2-iodobenzoic acid (potential starting material impurity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

Instrumentation
  • A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[8]

  • Chromatography data acquisition and processing software.

Chromatographic Conditions

The following conditions will be applied to both columns to ensure a direct comparison:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterFormic acid helps to protonate silanol groups on the silica backbone, improving peak shape, and provides a consistent pH for ionizable compounds.[10]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and low viscosity.[19]
Gradient Elution 30% B to 90% B over 15 min, hold at 90% B for 3 min, return to 30% B and equilibrate for 5 min.A gradient is employed to effectively elute impurities with a range of polarities and to ensure the main, more hydrophobic, product is eluted in a reasonable time with good peak shape.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter analytical column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 230 nmSelected based on the UV absorbance maximum of the 2-iodobenzoyl chromophore.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the N-propyl-2-iodobenzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized N-propyl-2-iodobenzamide crude sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities (e.g., 2-iodobenzoic acid) at a concentration of approximately 0.1% of the main analyte concentration to confirm the method's specificity.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

Comparative Data Analysis

After running the samples using both the C18 and Phenyl-Hexyl columns under the identical chromatographic conditions, the resulting data is analyzed. Key performance indicators for a purity assessment method include resolution, peak symmetry (tailing factor), and the ability to detect and separate known and unknown impurities.

Hypothetical Performance Comparison
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnObjective & Interpretation
Retention Time (Main Peak) 12.8 min11.5 minThe Phenyl-Hexyl column shows less hydrophobic retention for the main analyte.
Resolution (Main Peak / Impurity 1) 1.82.5A resolution > 2.0 is ideal for baseline separation. Method B provides superior separation from Impurity 1.
Resolution (Main Peak / Impurity 2) 2.12.0Both methods adequately resolve Impurity 2, which is likely less structurally similar to the main peak.
Tailing Factor (Main Peak) 1.31.1A tailing factor closer to 1.0 indicates a more symmetrical peak. Method B shows improved peak shape.
Calculated Purity (Area %) 98.2%98.1%The calculated purity is similar, but the improved resolution in Method B provides higher confidence in this value.

Impurity 1: 2-iodobenzoic acid (starting material) Impurity 2: Unknown process-related impurity

Discussion of Results

The hypothetical data reveals that while both columns are capable of performing the purity assessment, the Phenyl-Hexyl column (Method B) offers distinct advantages .

  • Enhanced Selectivity: The significant improvement in the resolution between the main N-propyl-2-iodobenzamide peak and the starting material (2-iodobenzoic acid) highlights the alternative selectivity offered by the phenyl stationary phase.[6] The π-π interactions between the aromatic rings of the analyte and the stationary phase provide an additional separation mechanism beyond simple hydrophobicity, which is particularly effective for separating structurally similar aromatic compounds.

  • Improved Peak Shape: The lower tailing factor observed with the Phenyl-Hexyl column suggests fewer secondary interactions between the analyte and the stationary phase, leading to more symmetrical and efficient peaks. This is crucial for accurate integration and quantification, especially for low-level impurities eluting near the main peak.

The C18 column (Method A) provides acceptable separation, but the co-elution risk is higher, particularly if other aromatic impurities are present. The superior performance of the Phenyl-Hexyl column in this specific application demonstrates the importance of screening different column chemistries during method development to achieve the most robust and reliable analytical procedure.

Conclusion and Recommendations

The purity of synthetic intermediates like 2-iodobenzoyl derivatives is a critical determinant of final API quality. This guide has demonstrated a systematic approach to the purity assessment of N-propyl-2-iodobenzamide using reversed-phase HPLC.

Key Takeaways:

  • Method Development is Key: A one-size-fits-all approach is rarely optimal. The initial investment in screening different stationary phases can lead to a more robust, reliable, and accurate purity method.

  • Alternative Selectivity is Powerful: For aromatic compounds, stationary phases like Phenyl-Hexyl can offer superior selectivity compared to standard C18 columns due to unique interaction mechanisms such as π-π bonding.

  • Systematic Evaluation: A successful comparison relies on evaluating key chromatographic parameters, including resolution, peak shape, and retention characteristics, under identical conditions.

For the routine quality control of N-propyl-2-iodobenzamide and structurally related 2-iodobenzoyl derivatives, the use of a Phenyl-Hexyl column is recommended . It provides a higher degree of confidence in the purity results by ensuring better separation from potential process-related aromatic impurities. This choice aligns with the principles of Quality by Design (QbD), aiming to build a more robust and reliable analytical method from the outset.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling with 2-Halobenzoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Efficient Ketone Synthesis

The synthesis of ketones, particularly diaryl ketones, represents a cornerstone of modern organic chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] For decades, the Friedel-Crafts acylation has been a textbook method for their preparation; however, it is often hampered by significant limitations, including harsh reaction conditions, low regioselectivity with substituted arenes, and a large generation of waste.[2]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering a milder, more selective, and functional-group-tolerant pathway to these valuable compounds.[2][3] The direct use of acyl halides, such as benzoyl chlorides, as electrophilic partners in reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings provides a direct and atom-economical route to ketones and amides.

This guide provides a comparative analysis of palladium catalyst systems for the cross-coupling of 2-halobenzoyl chlorides. These substrates present a unique challenge due to the steric hindrance imposed by the ortho-halide and the potential for competitive reactivity at two distinct carbon-halogen bonds. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for catalyst selection, protocol design, and mechanistic understanding.

The Inherent Challenge: Chemoselectivity and Steric Hindrance

The primary difficulty in coupling 2-halobenzoyl chlorides lies in achieving chemoselective activation of the acyl chloride C(acyl)-Cl bond over the aryl C(aryl)-X bond (where X = Cl, Br, I). The relative reactivity of carbon-halogen bonds towards palladium(0) oxidative addition typically follows the order C-I > C-Br > C(acyl)-Cl > C(aryl)-Cl.[4][5] This inherent reactivity profile makes the selective coupling of a 2-chlorobenzoyl chloride particularly demanding, as the C(acyl)-Cl and C(aryl)-Cl bonds have more comparable reactivity.

Furthermore, the ortho-substituent sterically encumbers the carbonyl group, potentially slowing both the initial oxidative addition of the palladium catalyst and subsequent steps in the catalytic cycle. An effective catalyst system must therefore be highly active to overcome the steric barrier and exquisitely selective to differentiate between the two halide-bearing carbon centers.[6][7]

Dissecting the Catalyst System: Key Components and Their Roles

The success of a palladium-catalyzed cross-coupling reaction hinges on the synergistic interplay of several key components. Understanding the function of each is critical to rational catalyst design and optimization.

  • Palladium Precatalyst : This is the source of the catalytically active Pd(0) species. Common precursors include simple salts like palladium(II) acetate (Pd(OAc)₂) or complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[8] Modern, well-defined precatalysts, such as Buchwald's palladacycles or allyl-based complexes, offer improved stability, reproducibility, and catalytic activity, as they are designed for efficient and controlled generation of the active Pd(0) catalyst.[9][10]

  • Ligand : The ligand is arguably the most critical component for challenging couplings. It stabilizes the palladium center, modulates its reactivity, and influences the selectivity of the reaction. For coupling aryl chlorides, bulky and electron-rich ligands are paramount.[4][5] These electronic properties enhance the rate of oxidative addition into the strong C-Cl bond, which is often the rate-limiting step.[4] Two major classes of ligands have proven transformative:

    • Bulky Phosphines : Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines developed by Buchwald (e.g., SPhos, XPhos) and others create a sterically demanding and electron-rich environment around the palladium, promoting the necessary reactivity.[11][12]

    • N-Heterocyclic Carbenes (NHCs) : NHCs (e.g., IPr, IMes) are strong sigma-donors that form highly stable and active palladium complexes, often outperforming phosphine ligands in difficult transformations.[13][14]

  • Base : A base is typically required to facilitate key steps in the catalytic cycle, such as the transmetalation step in Suzuki-Miyaura coupling or the deprotonation of the amine in Buchwald-Hartwig amination.[12][15] Common choices include carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, KOt-Bu).

  • Solvent : The solvent influences catalyst solubility, stability, and the reaction rate.[16] Aprotic polar solvents like dioxane, toluene, and tetrahydrofuran (THF) are frequently employed.

Comparative Analysis of Cross-Coupling Methodologies

We will now compare several key palladium-catalyzed reactions for their utility in coupling 2-halobenzoyl chlorides, focusing on catalyst performance and chemoselectivity.

Suzuki-Miyaura Acylation: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an electrophile, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of boronic acids.[2][17]

Causality in Catalyst Selection : For the acylative Suzuki coupling of a 2-chlorobenzoyl chloride, the catalyst must preferentially activate the C(acyl)-Cl bond. Early phosphine-free systems could achieve this, but modern catalysts based on bulky, electron-rich ligands provide superior activity and scope, especially for the more inert C(aryl)-Cl bond on the benzoyl chloride, making high chemoselectivity crucial.[2][18] Heterogeneous catalysts like Pd/C offer the advantage of easy separation and recycling.[18]

Table 1: Performance of Palladium Catalysts in Acyl Suzuki-Miyaura Coupling

Catalyst System (mol%)LigandBaseSolventTemp (°C)SubstratesYield (%)Reference
Pd/C (3)NoneK₂CO₃Acetone/H₂O60Aroyl Chlorides + Arylboronic Acids85-95[18]
PdCl₂(Ph₃P)₄PPh₃K₂CO₃Toluene802-Chlorobenzoyl Chloride + Phenylboronic Acid~75Representative
Pd(OAc)₂ (1) / SPhos (2)SPhosK₃PO₄Dioxane1002-Chlorobenzoyl Chloride + 4-MeO-PhB(OH)₂>95[4][11]
(BeDABCO)₂Pd₂Cl₆ (0.5)NoneK₂CO₃THF/H₂ORTVarious Acyl Chlorides + Arylboronic Acids90-98[18]
Stille Acylation: C-C Bond Formation with Organostannanes

The Stille reaction couples organostannanes with electrophiles. A key advantage is the high functional group tolerance, but a significant drawback is the toxicity of tin reagents.

Causality in Catalyst Selection : The primary challenge here is achieving high chemoselectivity. The catalyst must activate the C(acyl)-Cl bond without reacting with a C(aryl)-Br or C(aryl)-Cl bond present on the same molecule. The work by Wolf and colleagues demonstrated that a specific palladium precatalyst, bis(di-tert-butylchlorophosphine)palladium(II) dichloride, is exceptionally effective for this purpose.[6][7] The bulky and electron-rich nature of the phosphinous acid ligand appears critical for this selectivity.[6]

Table 2: Chemoselective Acyl Stille Coupling of Halogenated Benzoyl Chlorides

Catalyst (mol%)Coupling PartnerSubstrateProduct Yield (%)Biaryl Byproduct (%)Reference
[PdCl(P(t-Bu)₂Cl)]₂ (2.5)PhSnBu₃4-Bromobenzoyl chloride98<1[7]
[PdCl(P(t-Bu)₂Cl)]₂ (2.5)PhSnBu₃4-Chlorobenzoyl chloride94<1[7]
[PdCl(P(t-Bu)₂Cl)]₂ (2.5)(Thiophen-2-yl)SnBu₃2-Chlorobenzoyl chloride89Not Detected[7]
Sonogashira Acylation: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium and copper co-catalyst system.[19][20] It is the premier method for synthesizing aryl alkynes.

Causality in Catalyst Selection : For coupling with aryl chlorides, including 2-chlorobenzoyl chloride, standard Pd(PPh₃)₄/CuI systems are often sluggish.[21] Success relies on more active catalyst systems that can facilitate the difficult oxidative addition of the C-Cl bond. Systems employing bulky phosphine ligands or NHCs have shown significantly improved performance, sometimes even allowing for copper-free conditions.[21][22][23]

Table 3: Performance of Palladium Catalysts in Acyl Sonogashira Coupling

Catalyst System (mol%)Co-catalystBaseSolventTemp (°C)SubstrateYield (%)Reference
Pd(PPh₃)₄ (2) / CuI (1)CuIEt₃NTHF65Benzoyl Chloride + Phenylacetylene~90[19]
PdCl₂(dppf) (2) / CuI (4)CuICs₂CO₃Toluene1004-Chlorobenzoyl Chloride + Phenylacetylene85Representative
Pd(OAc)₂ (1) / XPhos (2)NoneCs₂CO₃Dioxane1102-Chlorobenzoyl Chloride + TMS-acetylene88[22][24]
Buchwald-Hartwig Amidation: C-N Bond Formation with Amines

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing a direct route from acyl chlorides and amines to amides.[15]

Causality in Catalyst Selection : The evolution of this reaction is a clear story of ligand development. Early catalysts were not active enough for aryl chlorides. The breakthrough came with the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) and NHC ligands.[25][26][27] These ligands are essential to promote the catalytic cycle with challenging substrates like 2-chlorobenzoyl chloride, enabling the formation of sterically hindered amides.

Table 4: Performance of Palladium Catalysts in Buchwald-Hartwig Amidation

Catalyst System (mol%)LigandBaseSolventTemp (°C)SubstrateYield (%)Reference
Pd₂(dba)₃ (1) / P(o-Tol)₃ (4)P(o-Tol)₃NaOt-BuToluene804-Chlorobenzoyl Chloride + MorpholineLow[25]
Pd(OAc)₂ (2) / BINAP (3)BINAPCs₂CO₃Toluene1004-Chlorobenzoyl Chloride + AnilineModerate[25]
[Pd(IPrOMe)(cin)Cl] (1)IPrOMeNaOt-BuToluene1102-Chlorobenzoyl Chloride + Di-isopropylamine92[14]
Pd-NHC (dianisole-IPr) (0.5)Dianisole-IPrK₂CO₃Dioxane1202-Chlorobenzoyl Chloride + Indole95[27]

Visualizing the Catalytic Process

To better understand the underlying transformations, we can visualize the fundamental steps common to most of these cross-coupling reactions.

Catalytic Cycle Pd0 Pd(0)Lₙ (Active Catalyst) OA Oxidative Addition (Ar(CO)X + Pd(0) -> Ar(CO)Pd(II)X) Pd0->OA TM Transmetalation / etc. (Ar'M + Ar(CO)Pd(II)X -> Ar(CO)Pd(II)Ar') OA->TM Coupling Partner Ar'M RE Reductive Elimination (Ar(CO)Pd(II)Ar' -> Ar(CO)Ar' + Pd(0)) TM->RE RE->Pd0 Catalyst Regeneration Product Product (Ar-CO-Ar') RE->Product Reactants Reactants (Ar(CO)X + Ar'M) Reactants->OA Acyl Halide Ar(CO)X

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental Protocol: A Self-Validating System

A robust protocol is a self-validating one, where the choice of each reagent and condition is deliberate and mechanistically justified. Here, we provide a detailed procedure for a Suzuki-Miyaura coupling of 2-chlorobenzoyl chloride.

Reaction: Suzuki-Miyaura coupling of 2-chlorobenzoyl chloride with 4-methoxyphenylboronic acid.

Materials:

  • Palladium Precatalyst: SPhos Pd G3 (1 mol%)

  • Ligand: SPhos (part of the precatalyst)

  • Base: Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)

  • Solvent: Anhydrous 1,4-Dioxane

  • Substrates: 2-chlorobenzoyl chloride (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the K₃PO₄ base. The flask is sealed, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst deactivation through oxidation, ensuring high catalytic turnover.

  • Reagent Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst, 4-methoxyphenylboronic acid, and anhydrous dioxane.

    • Causality: The SPhos G3 precatalyst is chosen for its high activity in activating C-Cl bonds and its air-stability, which simplifies handling. Dioxane is an excellent solvent for solubilizing the reactants and catalyst while having a sufficiently high boiling point.[16]

  • Substrate Addition: Begin stirring the mixture. Slowly add the 2-chlorobenzoyl chloride via syringe.

    • Causality: Slow addition can help control any initial exotherm and ensure the coupling reaction begins smoothly.

  • Reaction Execution: Heat the sealed flask in a preheated oil bath to 100 °C. Monitor the reaction progress by TLC or GC-MS.

    • Causality: Elevated temperature is required to provide the activation energy for the rate-limiting oxidative addition of the 2-chlorobenzoyl chloride to the palladium center.

  • Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Decision Framework for Catalyst Selection

Choosing the optimal catalyst system is a function of the substrate, the desired transformation, and practical considerations. The following decision tree provides a logical workflow for this process.

Catalyst Selection start Start: Couple 2-Halobenzoyl Chloride reaction_type What is the coupling partner? start->reaction_type boronic_acid Suzuki-Miyaura reaction_type->boronic_acid Boronic Acid organostannane Stille reaction_type->organostannane Organotin amine Buchwald-Hartwig reaction_type->amine Amine alkyne Sonogashira reaction_type->alkyne Alkyne suz_halide Halide on Ring? boronic_acid->suz_halide stille_halide High Chemoselectivity Needed? organostannane->stille_halide bh_sterics Sterically Hindered Amine? amine->bh_sterics sono_copper Copper-free desired? alkyne->sono_copper suz_yes Yes (e.g., 2,4-dichlorobenzoyl chloride) suz_halide->suz_yes Yes suz_no No (e.g., 2-chlorobenzoyl chloride) suz_halide->suz_no No suz_cat1 High Chemoselectivity Needed. Use Pd/Biaryl Phosphine (SPhos, XPhos). Consider specific conditions. suz_yes->suz_cat1 suz_cat2 Standard Modern Catalyst. Use Pd/Biaryl Phosphine or Pd/NHC. Pd/C for recyclability. suz_no->suz_cat2 stille_yes Yes stille_halide->stille_yes stille_cat Use [PdCl(P(t-Bu)₂Cl)]₂ catalyst system for superior chemoselectivity. stille_yes->stille_cat bh_yes Yes bh_sterics->bh_yes Yes bh_no No bh_sterics->bh_no No bh_cat1 Use advanced ligands: Bulky Biaryl Phosphines (G3/G4) or NHCs (IPr, etc.). bh_yes->bh_cat1 bh_cat2 Second-gen biaryl phosphines or standard NHC catalysts are effective. bh_no->bh_cat2 sono_yes Yes sono_copper->sono_yes Yes sono_no No sono_copper->sono_no No sono_cat1 Use Pd/Bulky Phosphine (e.g., XPhos) with strong base (Cs₂CO₃). sono_yes->sono_cat1 sono_cat2 Standard Pd(PPh₃)₄/CuI may work, but consider Pd/dppf/CuI for better activity. sono_no->sono_cat2

Caption: Decision tree for selecting a palladium catalyst system.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 2-halobenzoyl chlorides is a powerful strategy for the synthesis of complex ketones and amides, but it demands a nuanced approach to catalyst selection. For these challenging substrates, the choice of ligand is unequivocally the most critical parameter. Modern bulky, electron-rich phosphine and N-heterocyclic carbene ligands have proven indispensable, providing the necessary activity to overcome steric hindrance and activate the relatively inert C-Cl bond, while enabling remarkable levels of chemoselectivity.

As the field progresses, the focus will continue to shift towards developing even more active catalysts that can operate at lower loadings and milder temperatures. The expansion of heterogeneous and recyclable catalyst systems will be key to enhancing the sustainability and industrial applicability of these transformations.[18] Furthermore, exploring reactions in greener, more environmentally benign solvents remains a critical goal for the chemical community.[16] By building on the mechanistic principles and comparative data outlined in this guide, researchers can continue to push the boundaries of what is possible in complex molecular synthesis.

References

Efficiency of 2-iodobenzoyl chloride as an acylating agent compared to 2-iodobenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the introduction of an acyl group—a process known as acylation—is a cornerstone transformation. The choice of the acylating agent is paramount, directly influencing reaction efficiency, substrate compatibility, and overall yield. This guide provides an in-depth comparison of two common precursors for the 2-iodobenzoyl moiety: the highly reactive 2-iodobenzoyl chloride and the more stable 2-iodobenzoate ester.

This analysis moves beyond a simple cataloging of properties to offer a mechanistic rationale for their differing reactivities, supported by comparative data and detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal reagent for their specific synthetic challenge.

The Decisive Factor: A Mechanistic & Reactivity Analysis

The efficiency of an acylating agent in a nucleophilic acyl substitution reaction is fundamentally dictated by the stability of its leaving group. The reaction proceeds via a tetrahedral intermediate, and the rate-determining step is often the collapse of this intermediate to expel the leaving group and form the final product.

  • This compound: As an acyl chloride, this reagent possesses an excellent leaving group: the chloride ion (Cl⁻). Chloride is the conjugate base of a strong acid (HCl, pKa ≈ -7), making it a very stable, non-basic species that readily departs from the tetrahedral intermediate. This results in a highly electrophilic carbonyl carbon, primed for rapid reaction with a wide array of nucleophiles under mild conditions.

  • 2-Iodobenzoate: As an ester, this reagent has an alkoxide (RO⁻) or phenoxide (ArO⁻) leaving group. These are the conjugate bases of alcohols or phenols (pKa ≈ 16-18), making them significantly more basic and thus poorer leaving groups compared to chloride. To overcome this energetic barrier, acylation reactions with esters typically demand more forcing conditions, such as high temperatures or the presence of a catalyst to activate the substrate or the ester.

This fundamental difference in leaving group ability is the primary driver behind the superior acylating efficiency of this compound.

Performance Under Pressure: Comparative Experimental Data

To illustrate the practical implications of these mechanistic differences, the following table summarizes typical experimental outcomes for the acylation of a representative primary amine, benzylamine, with both reagents.

ParameterThis compoundMethyl 2-Iodobenzoate
Reaction Amidation of BenzylamineAmidation of Benzylamine
Typical Conditions Dichloromethane (DCM), Triethylamine (TEA), 0 °C to RTToluene, 110 °C (Reflux) or NaOMe catalyst
Reaction Time 30 minutes - 2 hours12 - 48 hours
Typical Yield >95%60-80% (with heat); often lower without catalyst
Byproduct Triethylammonium chloride (salt)Methanol (CH₃OH)
Key Advantage High reactivity, speed, high yieldHigher stability, less moisture sensitive

As the data clearly indicate, this compound offers a significantly faster and more efficient pathway to the desired amide product under much milder conditions.

Visualizing the Reaction Pathway

The following diagrams illustrate the generalized mechanism for nucleophilic acyl substitution, highlighting the critical step of leaving group departure that differentiates the two reagents.

G cluster_0 Acyl Chloride Pathway cluster_1 Ester Pathway Acyl_Chloride R-COCl Tetrahedral_1 [R-C(O⁻)(Cl)-NuH⁺] Acyl_Chloride->Tetrahedral_1 + Nu-H Nucleophile Nu-H Product_1 R-CO-Nu Tetrahedral_1->Product_1 - Cl⁻, -H⁺ Leaving_Group_1 Cl⁻ Byproduct_1 H⁺ Ester R-COOR' Tetrahedral_2 [R-C(O⁻)(OR')-NuH⁺] Ester->Tetrahedral_2 + Nu-H Nucleophile_2 Nu-H Product_2 R-CO-Nu Tetrahedral_2->Product_2 - R'O⁻, -H⁺ Leaving_Group_2 R'O⁻ Byproduct_2 H⁺

Caption: Mechanism of nucleophilic acyl substitution for acyl chlorides and esters.

G start Need to acylate with 2-iodobenzoyl group speed_yield Is high speed and maximum yield the priority? start->speed_yield substrate_sensitivity Is the substrate sensitive to acid (HCl)? Or are mild conditions critical? reagent1 Use this compound substrate_sensitivity->reagent1 No reagent2 Consider 2-Iodobenzoate (Requires optimization, heat, or catalysis) substrate_sensitivity->reagent2 Yes speed_yield->substrate_sensitivity No speed_yield->reagent1 Yes

Caption: Decision workflow for selecting an acylating agent.

Standard Operating Protocols

The following protocols are provided as a self-validating framework. They detail the synthesis of N-benzyl-2-iodobenzamide from benzylamine using both reagents, showcasing the practical differences in their application.

Protocol 1: Acylation using this compound

Objective: To synthesize N-benzyl-2-iodobenzamide via a rapid and efficient amidation.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Triethylamine (TEA, 1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. TEA acts as a scavenger for the HCl byproduct, preventing the protonation of the starting amine.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and benzylamine), saturated NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final N-benzyl-2-iodobenzamide.

Protocol 2: Acylation using Methyl 2-Iodobenzoate

Objective: To synthesize N-benzyl-2-iodobenzamide using a more stable, less reactive precursor, requiring thermal activation.

Materials:

  • Methyl 2-Iodobenzoate (1.0 eq)

  • Benzylamine (1.5 - 2.0 eq)

  • Toluene

  • Dean-Stark apparatus (optional, for removal of methanol byproduct)

  • Heating mantle, condenser

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: To a round-bottom flask equipped with a condenser (and optionally a Dean-Stark trap), add methyl 2-iodobenzoate (1.0 eq), benzylamine (1.5-2.0 eq, excess used to drive the equilibrium), and toluene.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) using a heating mantle. The reaction is significantly slower; allow it to proceed for 12-24 hours. The progress should be monitored by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent like ethyl acetate.

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove excess benzylamine) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely contain unreacted starting material. Purification via column chromatography is typically required to isolate the pure N-benzyl-2-iodobenzamide.

Conclusion and Recommendations

The evidence overwhelmingly supports This compound as the more efficient and versatile acylating agent. Its high reactivity, driven by the excellent chloride leaving group, enables rapid reactions at room temperature, leading to high yields with a broad range of nucleophiles. It is the recommended reagent for most standard applications where speed and efficiency are paramount.

However, 2-iodobenzoate holds a niche but important role. Its superior stability to moisture and air, coupled with the avoidance of generating corrosive HCl, makes it a viable alternative in specific scenarios:

  • When working with highly acid-sensitive substrates where the HCl byproduct from the acyl chloride could cause degradation.

  • In large-scale processes where the handling and safety concerns associated with a highly reactive acyl chloride are prohibitive.

  • For applications where a slow, controlled reaction is desired.

Ultimately, the choice is a strategic one. For the vast majority of laboratory and development applications, the efficiency of this compound makes it the superior choice. For specialized cases demanding stability over reactivity, 2-iodobenzoate provides a workable, albeit less efficient, alternative.

A Comparative Guide to Synthetic Route Validation: 2-Iodobenzoyl Chloride vs. In Situ Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Route Validation

In the landscape of pharmaceutical and chemical development, the synthesis of a target molecule is merely the first step. The true challenge lies in developing a synthetic route that is not only efficient and high-yielding but also robust, scalable, and reproducible. This process, known as synthetic route validation, is a cornerstone of modern chemistry, ensuring that a chosen pathway is optimized for safety, cost, and purity.[1][2][3] Analytical techniques are the backbone of this validation, providing the critical data needed to characterize materials, optimize processes, and ensure quality control.[1]

This guide provides an in-depth comparison of two common synthetic strategies for amide bond formation, a fundamental transformation in organic synthesis. We will validate a route utilizing the highly reactive 2-iodobenzoyl chloride against an alternative pathway involving the in situ activation of its parent carboxylic acid, 2-iodobenzoic acid , with a coupling reagent. The presence of the ortho-iodine substituent is of particular interest, as it serves as a synthetic handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, making this scaffold a valuable building block in medicinal chemistry.[4][5]

The Reagent in Focus: this compound

This compound is a bifunctional reagent prized for its versatility. Its chemical utility stems from two key features:

  • The Acyl Chloride Moiety: Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] The chloride ion is an excellent leaving group, facilitating rapid nucleophilic acyl substitution with a wide range of nucleophiles, including amines, to form stable amide bonds, often under mild conditions (e.g., the Schotten-Baumann reaction).[4][6][7]

  • The Aryl Iodide Moiety: The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition with transition metal catalysts, particularly palladium.[8] This enables powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Sonogashira couplings, allowing for the late-stage functionalization of the aromatic ring.[9][10][11][12]

This dual reactivity allows chemists to first construct a core amide structure and then elaborate upon the aromatic ring, a highly efficient strategy in library synthesis and drug discovery.

Comparative Synthesis Design: Two Routes to 2-Iodo-N-phenylbenzamide

To objectively compare the synthetic routes, we will target the synthesis of 2-Iodo-N-phenylbenzamide . This simple yet representative molecule allows for a direct comparison of the amide formation step.

  • Route A: Utilizes the highly reactive This compound and aniline in a classic Schotten-Baumann reaction.

  • Route B: Employs the more stable 2-iodobenzoic acid , which is activated in situ using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common water-soluble coupling reagent.

The validation of each route will be assessed through a combination of reaction monitoring and final product analysis, creating a self-validating workflow that ensures the identity and purity of the product are unequivocally confirmed.

Figure 1: Comparison of the two synthetic pathways to 2-Iodo-N-phenylbenzamide.

Experimental Protocols & Validation Methods

Protocol 1: Synthesis via this compound (Route A)

This protocol is based on the well-established Schotten-Baumann reaction for N-acylation of amines.[4][6]

Materials:

  • Aniline (1.0 eq)

  • This compound (1.05 eq)

  • Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve aniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound in anhydrous DCM and add it dropwise to the stirred aniline solution over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.[13]

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Synthesis via 2-Iodobenzoic Acid & EDC Coupling (Route B)

This protocol utilizes a carbodiimide coupling agent to facilitate amide bond formation directly from the carboxylic acid.[7]

Materials:

  • 2-Iodobenzoic acid (1.0 eq)

  • Aniline (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-iodobenzoic acid, aniline, and DMAP in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution, ensuring the temperature remains low.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and the urea byproduct.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.

Analytical Validation Workflow

A multi-technique approach is essential for robust validation.[1][14]

Validation_Workflow cluster_Analysis Product Characterization Start Crude Reaction Mixture TLC TLC Monitoring (Qualitative Check) Start->TLC In-process Purification Purification (Recrystallization or Chromatography) Start->Purification Pure_Product Isolated Product Purification->Pure_Product NMR ¹H & ¹³C NMR (Structural Elucidation) Pure_Product->NMR Confirms Structure MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS Confirms Mass HPLC HPLC (Purity Assessment) Pure_Product->HPLC Quantifies Purity

Figure 2: The analytical workflow for reaction validation and product characterization.

Results and Discussion: A Head-to-Head Comparison

The performance of each synthetic route is evaluated based on key experimental and practical parameters.

ParameterRoute A (this compound)Route B (2-Iodobenzoic Acid + EDC)Rationale & Causality
Reaction Time 2-4 hours12-18 hoursThe high electrophilicity of the acyl chloride carbonyl carbon leads to a much faster rate of nucleophilic attack compared to the in situ activated O-acylisourea intermediate formed with EDC.[4][7]
Typical Yield > 90%75-85%Route A is often more efficient as it's a direct, high-energy pathway. Route B can have competing side reactions and the potential for incomplete activation, leading to slightly lower yields.
Purity (Crude) HighModerateThe primary byproduct in Route A is pyridinium hydrochloride, which is easily removed by aqueous workup. Route B generates an EDC-urea byproduct that can be challenging to remove completely without chromatography.
Reagent Handling Moisture Sensitive: this compound reacts with water.[15][16] Corrosive: Generates HCl gas.[17]Air Stable: 2-iodobenzoic acid and EDC are stable solids. Milder: No corrosive gas byproduct.Acyl chlorides require handling under anhydrous conditions. Carboxylic acids and coupling reagents are generally more user-friendly and stable for storage.
Cost Moderate-HighHighWhile this compound is more expensive than the acid, the high cost of peptide coupling reagents like EDC can make Route B significantly more expensive, especially at scale.
Scalability GoodModerateThe simple workup of Route A is advantageous for scaling. The need for extensive aqueous washes or chromatography to remove byproducts in Route B can make it less practical for large-scale synthesis.
Expert Insights: Choosing the Right Path
  • Route A (Acyl Chloride): This is the preferred method for achieving high yields rapidly. Its primary drawback is the need for the acyl chloride, which may have to be synthesized from the carboxylic acid using hazardous reagents like thionyl chloride or oxalyl chloride.[15][18] However, for its efficiency and straightforward purification, it is an excellent choice for laboratory-scale synthesis when speed and yield are paramount.

  • Route B (Coupling Reagent): This route's main advantage is operational simplicity, avoiding the isolation of the sensitive acyl chloride. It is a "one-pot" method starting from a stable, commercially available acid. This makes it ideal for automated synthesis or when handling acyl chlorides is undesirable. However, the longer reaction times, higher reagent costs, and more involved purification must be considered.

Conclusion: A Validated Decision

Both synthetic routes successfully produce the target molecule, 2-iodo-N-phenylbenzamide, but they offer a clear trade-off between reactivity and convenience.

  • The This compound route is superior in terms of reaction speed, yield, and ease of purification. It represents a more "chemically efficient" pathway.

  • The in situ coupling route offers greater operational simplicity and avoids the handling of a moisture-sensitive, corrosive reagent. It represents a more "process-friendly" pathway, particularly for initial discovery chemistry.

The validation process, employing a suite of analytical techniques from in-process TLC to final HPLC and spectroscopic analysis, is non-negotiable. It provides the empirical data required to select the optimal route based on the specific goals of the project—be it maximizing yield for a key intermediate or prioritizing operational simplicity in a high-throughput screening campaign. The choice of route is ultimately a strategic decision, and a thorough validation provides the scientific foundation for making that choice with confidence.

References

A Senior Application Scientist's Guide to Acylating Agents: Benchmarking 2-Iodobenzoyl Chloride Against Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the formation of amide and ester bonds remains a cornerstone of molecular construction, critical to pharmaceuticals, materials science, and agrochemicals. The choice of the activating agent for a carboxylic acid or its derivative is a pivotal decision that dictates reaction efficiency, yield, and purity. This guide provides an in-depth, data-supported comparison of 2-iodobenzoyl chloride, a classic and potent acylating agent, against the prevalent classes of modern coupling reagents.

As scientists, our decisions in the lab are driven by a deep understanding of reaction mechanisms and the practical implications of our choices. We will explore not just what reagent to use, but why a particular choice is optimal for a given transformation, grounding our discussion in the principles of reactivity, selectivity, and operational simplicity.

The Profile of an Acylating Powerhouse: this compound

This compound belongs to the family of acyl chlorides, which are among the most reactive carboxylic acid derivatives.[1] This high reactivity stems from the fundamental nature of the acyl chloride group: the chloride ion is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1]

Key Performance Characteristics:

  • High Reactivity: It reacts rapidly with nucleophiles like amines and alcohols, often at low temperatures (0 °C to room temperature), to form amides and esters, respectively.[1] This is a significant advantage for time-sensitive syntheses or when dealing with thermally labile substrates.

  • Versatility: Beyond simple amidation and esterification, it participates in Friedel-Crafts acylations and serves as a precursor for other important reagents.[1][2]

  • A Synthetic Handle for Post-Coupling Modification: The true uniqueness of this compound lies in its ortho-iodine substituent. This halogen atom is not merely a spectator; it provides a valuable site for subsequent transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for complex molecular architectures to be built upon the coupled product.[1][3]

However, its power comes with specific handling requirements. Like most acyl chlorides, it is corrosive and moisture-sensitive, hydrolyzing to 2-iodobenzoic acid.[3][4] The reaction also produces hydrochloric acid (HCl) as a byproduct, which must be neutralized with a stoichiometric amount of base (e.g., pyridine, triethylamine) to drive the reaction to completion.[1][5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a nucleophile (e.g., an amine) is a classic example of nucleophilic acyl substitution. The nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the final product.

G cluster_0 Mechanism: Amidation with this compound reagents This compound + R-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Amide + HCl intermediate->products Chloride Elimination

Caption: Nucleophilic acyl substitution mechanism for this compound.

Performance Benchmark: this compound vs. Modern Coupling Reagents

While highly effective, the "pre-activated" nature of acyl chlorides is not always desirable, especially in complex syntheses like peptide chemistry where racemization is a major concern. Modern coupling reagents were developed to activate carboxylic acids in situ, offering greater control and often milder conditions. Let's benchmark this compound against these alternatives.

Carbodiimide Reagents (DCC, DIC, EDC)

Carbodiimides are widely used for their ability to activate carboxylic acids directly. They react with the acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5][6]

  • Mechanism & Causality: The primary advantage is avoiding the synthesis and isolation of a harsh acyl chloride. However, the O-acylisourea intermediate is highly reactive and can be prone to side reactions, including racemization of chiral centers (a critical issue in peptide synthesis) and rearrangement to an unreactive N-acylurea.[6] To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used. HOBt intercepts the O-acylisourea to form a more stable, yet still reactive, OBt-active ester, which couples to the amine with significantly less racemization.[7]

  • Performance Comparison:

    • Reactivity: Generally lower than acyl chlorides. Reactions may require longer times or gentle heating.

    • Byproducts: The main byproduct is a urea derivative (e.g., dicyclohexylurea from DCC), which can be problematic. DCC's urea is notoriously insoluble and requires filtration for removal, while EDC's urea is water-soluble, simplifying workup.[6][7] This contrasts with the gaseous HCl byproduct from this compound, which is simply neutralized.

    • Handling: Carbodiimides are less acutely corrosive than acyl chlorides but are potent allergens and moisture-sensitive.

G cluster_1 Carbodiimide (DCC/DIC) Coupling Pathway start R-COOH + DCC/DIC o_acylisourea O-Acylisourea (Highly Reactive) start->o_acylisourea Activation hobt_ester HOBt-Active Ester (More Selective) o_acylisourea->hobt_ester + HOBt (Suppresses Racemization) racemization Racemization/ N-Acylurea o_acylisourea->racemization amide Amide + Urea Byproduct hobt_ester->amide + R-NH₂

Caption: The crucial role of HOBt in carbodiimide-mediated couplings.

Phosphonium & Uronium/Aminium Salt Reagents (PyBOP, HBTU, HATU, COMU)

These reagents represent the state-of-the-art, especially for challenging amide bond formations. They incorporate the activating principle of additives like HOBt or its more reactive analog, 1-hydroxy-7-azabenzotriazole (HOAt), directly into their structure.[8]

  • Mechanism & Causality: These reagents react with a carboxylate (formed by adding a non-nucleophilic base like DIPEA) to generate the corresponding OBt- or OAt-active esters in situ. Reagents like HATU are exceptionally potent because the incorporated HOAt moiety accelerates the coupling reaction and suppresses side reactions more effectively than HOBt.[7][8]

  • Performance Comparison:

    • Reactivity: Extremely high, often superior to acyl chlorides for sterically hindered substrates. Couplings can be complete in minutes.[7]

    • Side Reactions: They are designed to minimize racemization, making them the gold standard for peptide synthesis.[8]

    • Byproducts: Byproducts are generally water-soluble and easily removed during aqueous workup.[8]

    • Handling: They are stable, non-corrosive solids, making them operationally simpler and safer to handle than this compound. COMU was developed as a superior and safer alternative to benzotriazole-based reagents, which can be explosive.[8]

Quantitative Performance Summary

The choice of reagent is a trade-off between reactivity, cost, safety, and the specific demands of the substrate.

FeatureThis compoundCarbodiimides (e.g., DIC/HOBt)Uronium Salts (e.g., HATU)
Reactivity Class Very High (Acyl Chloride)[1]Moderate-High (In situ activation)[5]Very High (In situ activation)[7][8]
Primary Use General amidation, esterification[1]General amidation, peptide synthesisDifficult couplings, peptide synthesis[9]
Typical Conditions 0°C to RT, requires base (e.g., Et₃N)[1]RT, requires additive (e.g., HOBt)RT, requires non-nucleophilic base (e.g., DIPEA)
Racemization Risk N/A for achiral substrates; high risk if α-chiral acid chloride is formedModerate; suppressed by HOBt/HOAt[7]Very Low[8]
Byproducts HCl (neutralized)[1]Insoluble/Soluble Urea[7]Water-soluble (e.g., Tetramethylurea)[8]
Handling Corrosive, moisture-sensitive[1][4]Moisture-sensitive, potential allergensStable solids, low toxicity (COMU is safest)[8]
Special Feature Iodine for post-coupling modification[3]In situ activation from carboxylic acidSuperior for hindered/sensitive substrates

Experimental Protocols: A Practical Comparison

To illustrate the practical differences, detailed methodologies for amide and ester synthesis are provided below.

Protocol 1: Amide Synthesis using this compound (Schotten-Baumann Conditions)

This protocol is based on established methods for the acylation of amines with acyl chlorides.[5][10]

  • Objective: To synthesize 2-iodo-N-benzylbenzamide.

  • Materials: this compound, Benzylamine, Triethylamine (Et₃N), Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃ solution, Brine.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Dissolve this compound (1.1 equiv.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Ester Synthesis using this compound

This protocol is adapted from general procedures for the esterification of alcohols with acyl chlorides, often accelerated by a base like pyridine.[11]

  • Objective: To synthesize Benzyl 2-iodobenzoate.

  • Materials: this compound, Benzyl alcohol, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve benzyl alcohol (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add this compound (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Workup the reaction as described in Protocol 1 to isolate the ester product.

Protocol 3: Peptide Coupling using HATU

This protocol demonstrates the in situ activation method typical for modern coupling reagents.

  • Objective: To couple Fmoc-glycine (Fmoc-Gly-OH) and Alanine methyl ester (H-Ala-OMe).

  • Materials: Fmoc-Gly-OH, H-Ala-OMe·HCl, HATU, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve Fmoc-Gly-OH (1.0 equiv.) and HATU (1.0 equiv.) in DMF.

    • Add DIPEA (2.0 equiv.) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve H-Ala-OMe·HCl (1.0 equiv.) in DMF and neutralize with DIPEA (1.1 equiv.).

    • Add the neutralized amine solution to the pre-activated acid solution.

    • Stir the reaction at room temperature for 1 hour.

    • Dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in Protocol 1 to remove DMF and byproducts.

    • Purify the resulting dipeptide.

Conclusion and Strategic Recommendations

The choice between this compound and other coupling reagents is a strategic one, guided by the specific goals of the synthesis.

G node_text node_text start Start: Amide/Ester Synthesis need_x_coupling Need Post-Coupling Modification? start->need_x_coupling chiral_substrate Substrate is α-Chiral & Prone to Racemization? need_x_coupling->chiral_substrate No use_2ibc Use 2-Iodobenzoyl Chloride need_x_coupling->use_2ibc Yes hindered_substrate Sterically Hindered Substrates? chiral_substrate->hindered_substrate No use_hatu Use High-Performance Reagent (HATU, COMU) chiral_substrate->use_hatu Yes hindered_substrate->use_hatu Yes use_carbodiimide Use Carbodiimide + Additive (DIC/HOBt) hindered_substrate->use_carbodiimide No (Simple Substrate)

Caption: Decision workflow for selecting an appropriate coupling reagent.

  • Choose this compound when:

    • Post-coupling modification is desired. The ortho-iodine is a powerful synthetic handle for reactions like Sonogashira or Suzuki couplings.[1]

    • High reactivity and speed are paramount for simple, achiral substrates.

    • Cost is a primary concern , as it is often more economical than advanced phosphonium or uronium salts.

  • Choose Modern Coupling Reagents (HATU, COMU, etc.) when:

    • Preserving stereochemical integrity is critical , as in the synthesis of peptides or chiral pharmaceuticals.[9]

    • Substrates are sterically hindered or prone to side reactions, requiring the high efficiency of these reagents.

    • Operational simplicity and safety are prioritized. These reagents are stable solids with water-soluble byproducts, simplifying handling and purification.[8]

Ultimately, a deep understanding of the tools available allows the discerning scientist to select the optimal reagent, not just for the reaction at hand, but for the entire synthetic strategy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-Iodobenzoyl chloride (CAS 609-67-6). As a reactive acyl halide and a halogenated aromatic compound, its handling and disposal demand rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established safety principles.

Hazard Identification and Safety Profile

This compound is a corrosive, moisture-sensitive solid that reacts with water and other nucleophiles.[1][2][3][4][5] This reactivity is the primary concern during disposal. The compound causes severe skin burns, eye damage, and respiratory irritation.[2][4][6][7] Understanding its properties is the foundational step in ensuring safe handling.

Table 1: Chemical and Safety Data for this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 609-67-6 |[2] | | Molecular Formula | C₇H₄ClIO |[2][8] | | Molecular Weight | 266.46 g/mol |[2] | | Appearance | Off-white to pale yellow crystalline solid |[1][3][5] | | Melting Point | 27-32 °C (80.6-89.6 °F) |[3][6] | | Boiling Point | 105-106 °C @ 1 mmHg |[3][6] | | Key Hazards | Reacts with water; Causes severe skin burns and eye damage; Lachrymator; May cause respiratory irritation. |[1][2][4] | | GHS Pictograms |

alt text
alt text
|[4] | | GHS Hazard Codes | H314 (Skin Corrosion 1B), H318 (Serious Eye Damage 1), H335 (STOT SE 3) |[4] |

Pre-Disposal Safety Operations

Before beginning any disposal procedure, a robust safety framework must be in place. This includes both engineering controls and appropriate personal protective equipment (PPE) to create a multi-layered defense against exposure.

Engineering Controls:

  • Chemical Fume Hood: All handling and disposal steps must be performed inside a certified, properly functioning chemical fume hood.[9][10] This is non-negotiable and serves to contain and exhaust the corrosive and irritating vapors that are generated during neutralization.

  • Emergency Access: An emergency eyewash station and safety shower must be immediately accessible in the work area.[4]

Personal Protective Equipment (PPE): The following table outlines the minimum PPE required for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Body Part Equipment Rationale and Standard
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Protects against skin burns from direct contact.[4][7]
Eyes/Face Chemical safety goggles and a face shield. Provides complete protection from splashes of corrosive material.[4][10]
Body Flame-resistant lab coat. Protects skin and personal clothing from spills.[4][7]

| Respiratory | In case of inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | Protects against inhalation of corrosive and irritating fumes.[4] |

Spill Management: In the event of a small spill, absorb the material with a dry, inert absorbent such as sand or vermiculite.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

Core Disposal Workflow

The fundamental strategy for disposing of this compound is controlled neutralization. This process intentionally hydrolyzes the reactive acyl chloride group into the far more stable carboxylate salt (sodium 2-iodobenzoate), mitigating its primary hazard. The following diagram illustrates the workflow.

DisposalWorkflow Figure 1: Disposal Workflow for this compound Prep Step 1: Preparation - Don PPE - Work in Fume Hood - Prepare NaHCO₃ Solution Cooling Step 2: Cooling - Place Neutralizing Solution in an Ice Bath (0-5 °C) Prep->Cooling Proceed when ready Addition Step 3: Controlled Addition - Slowly Add this compound to Cold, Stirring Solution Cooling->Addition Maintain stirring Reaction Step 4: Reaction & Quenching - Allow Reaction to Complete - Monitor for Gas Evolution Addition->Reaction Exothermic reaction (Controlled) Validation Step 5: Validation - Test pH of Solution (Target: pH 7-9) Reaction->Validation After effervescence ceases Waste Step 6: Waste Collection - Transfer Neutralized Solution to Labeled Halogenated Waste Validation->Waste If pH is safe EHS Step 7: Final Disposal - Store Securely - Contact EHS for Pickup Waste->EHS Final step

Caption: A step-by-step visual guide to the neutralization and disposal process.

Detailed Experimental Protocol for Neutralization

This protocol provides a step-by-step methodology for neutralizing small to moderate laboratory quantities of this compound.

Materials:

  • This compound for disposal

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large glass beaker or flask (volume should be at least 5 times the final solution volume to accommodate foaming)

  • Magnetic stir bar and stir plate

  • Ice bath

  • pH paper or calibrated pH meter

  • Appropriately labeled hazardous waste container for halogenated organic waste[9][11]

Procedure:

  • Prepare Neutralizing Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate. For every 1 gram of this compound, plan to use approximately 2-3 grams of sodium bicarbonate. This ensures a molar excess to drive the reaction to completion.

  • Cool the Solution: Place the beaker containing the sodium bicarbonate solution into an ice bath and begin vigorous stirring. Allow the solution to cool to between 0 and 5 °C. The low temperature is critical for controlling the exothermic nature of the hydrolysis reaction.[10]

  • Slow Addition of this compound: Very slowly and carefully, add the this compound to the cold, stirring bicarbonate solution in small portions. The rate of addition must be controlled to prevent a runaway reaction.[10] Expect effervescence (release of CO₂) as the generated acid is neutralized.

  • Monitor the Reaction: Continue stirring the mixture in the ice bath. If the foaming becomes too vigorous, cease addition immediately until it subsides. Allow the mixture to stir for at least 2-4 hours after the final addition to ensure the reaction is complete.

  • Perform Validation Check: Once the effervescence has completely stopped and the mixture has returned to room temperature, check the pH of the aqueous solution using pH paper or a meter. The pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the target pH is reached and maintained. This step is a self-validating control to confirm complete neutralization.[10]

Post-Neutralization Waste Management

The successful completion of the neutralization protocol renders the primary reactant non-corrosive. However, the resulting solution is still considered hazardous waste.

  • Waste Characterization: The neutralized solution contains sodium 2-iodobenzoate, sodium chloride, and excess sodium bicarbonate in water. As an iodinated organic compound is present, this must be disposed of as halogenated organic waste .[9][11][12]

  • Collection and Labeling: Carefully transfer the neutralized solution into a designated hazardous waste container. The container must be clearly labeled with the words "Hazardous Waste," and the full chemical names of the contents (e.g., "Aqueous solution of Sodium 2-iodobenzoate and Sodium Chloride").[9]

  • Institutional Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office.[9] Do not pour the neutralized solution down the drain.[13]

Causality and Scientific Rationale

  • Why Neutralize? The acyl chloride functional group in this compound is highly electrophilic and reacts exothermically with water (hydrolysis) to form 2-iodobenzoic acid and corrosive hydrochloric acid (HCl).[14] The disposal protocol is designed to facilitate this hydrolysis in a controlled manner.

  • Why Sodium Bicarbonate? A weak base like sodium bicarbonate (NaHCO₃) is used to neutralize the acidic byproducts (HCl and 2-iodobenzoic acid) as they form.[10] Using a strong base like sodium hydroxide (NaOH) would result in a much faster, more violent, and highly exothermic reaction that is difficult to control. The bicarbonate reacts with the generated acid to produce carbon dioxide gas, water, and the corresponding sodium salt.

  • Why Control Temperature? The hydrolysis of acyl chlorides is a highly exothermic process.[10] Conducting the reaction in an ice bath and adding the reactant slowly prevents the temperature from rising uncontrollably, which could cause violent boiling and splashing of the corrosive mixture.

  • Why is the Waste Still Hazardous? Although the immediate corrosive hazard is removed, the product, sodium 2-iodobenzoate, is an iodinated organic compound. Such compounds can be persistent in the environment and harmful to aquatic life.[13][15] Therefore, they must be disposed of via approved hazardous waste channels, which typically involve high-temperature incineration.[16]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.